Product packaging for 6-Bromo-3-nitro-4-quinolinol(Cat. No.:CAS No. 853908-50-6)

6-Bromo-3-nitro-4-quinolinol

Cat. No.: B1370960
CAS No.: 853908-50-6
M. Wt: 269.05 g/mol
InChI Key: AMKJVYOALDEARM-UHFFFAOYSA-N
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Description

6-Bromo-3-nitro-4-quinolinol is a useful research compound. Its molecular formula is C9H5BrN2O3 and its molecular weight is 269.05 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrN2O3 B1370960 6-Bromo-3-nitro-4-quinolinol CAS No. 853908-50-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-nitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O3/c10-5-1-2-7-6(3-5)9(13)8(4-11-7)12(14)15/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKJVYOALDEARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650671
Record name 6-Bromo-3-nitroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853908-50-6
Record name 6-Bromo-3-nitroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 6-Bromo-3-nitro-4-quinolinol starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Bromo-3-nitro-4-quinolinol: Precursor Selection and Methodologies

Introduction

This compound is a highly functionalized heterocyclic compound that serves as a valuable intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a quinolinol core with strategically placed bromo and nitro substituents, allows for diverse chemical modifications. The bromine atom can participate in cross-coupling reactions, while the nitro group can be reduced to an amine, opening pathways for amidation or other derivatizations. This guide provides a comprehensive overview of the synthetic strategy for this compound, focusing on the selection of starting materials and the chemical principles governing the transformation.

Retrosynthetic Analysis

A logical approach to the synthesis of this compound involves a two-stage process. The primary disconnection breaks the carbon-nitro bond, suggesting an electrophilic nitration of a 6-bromo-4-hydroxyquinoline precursor. This precursor, in turn, can be disconnected via the Gould-Jacobs reaction, a robust method for constructing the 4-hydroxyquinoline core, leading back to the fundamental starting material, 4-bromoaniline.

G target This compound intermediate 6-Bromo-4-hydroxyquinoline target->intermediate Electrophilic Nitration sm1 4-Bromoaniline intermediate->sm1 Gould-Jacobs Reaction sm2 Diethyl (ethoxymethylene)malonate intermediate->sm2 Gould-Jacobs Reaction

Caption: Retrosynthetic pathway for this compound.

Part I: Construction of the 6-Bromo-4-hydroxyquinoline Core

The foundational step in this synthesis is the construction of the bicyclic quinolinol system. The Gould-Jacobs reaction is the method of choice, renowned for its efficiency in converting anilines into 4-hydroxyquinolines.

Principle of the Gould-Jacobs Reaction

The reaction proceeds in two distinct phases:

  • Condensation: An aniline is reacted with a malonic ester derivative, typically diethyl (ethoxymethylene)malonate (DEMM), to form a substituted aminomethylene malonate intermediate. This is a nucleophilic substitution reaction where the aniline nitrogen attacks the electrophilic carbon of the ethoxymethylene group, displacing ethanol.

  • Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, such as diphenyl ether. This high temperature induces an intramolecular cyclization via electrophilic attack of one of the ester carbonyl carbons onto the aniline ring, followed by elimination and tautomerization to yield the stable 4-hydroxyquinoline product.[1]

Starting Materials Analysis
  • 4-Bromoaniline: This is the primary building block, providing the benzene ring and the bromine atom at the desired C6 position of the final quinoline structure. Its amino group acts as the nucleophile in the initial condensation step.

  • Diethyl (ethoxymethylene)malonate (DEMM): This reagent provides the three-carbon chain necessary to form the second ring of the quinoline system. The ethoxymethylene group is the site of the initial reaction, and the two ester groups are essential for the subsequent cyclization.

Detailed Experimental Protocol: Synthesis of 6-Bromo-4-hydroxyquinoline

This protocol is adapted from established procedures for the synthesis of analogous quinoline derivatives.[1][2][3]

  • Condensation: In a round-bottom flask equipped with a distillation head, combine 4-bromoaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq). Heat the mixture to 100-120°C for approximately 2 hours. Ethanol, a byproduct of the condensation, should be collected via distillation to drive the reaction to completion.

  • Cyclization: In a separate flask, preheat diphenyl ether to approximately 240-250°C. Add the crude intermediate from the previous step portion-wise to the hot diphenyl ether. Maintain the temperature for 30-60 minutes to ensure complete cyclization.

  • Isolation: Allow the reaction mixture to cool. Upon cooling, the product will precipitate. Dilute the mixture with petroleum ether or hexane to facilitate further precipitation. Collect the solid product, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, by vacuum filtration.

  • Hydrolysis and Decarboxylation: The resulting ester is typically not isolated but is directly hydrolyzed and decarboxylated. Suspend the crude ester in an aqueous solution of sodium hydroxide (e.g., 10%) and heat at reflux until the solid dissolves completely. Cool the solution and acidify with a strong acid like hydrochloric acid until the pH is acidic. The 6-bromo-4-hydroxyquinoline product will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove salts, and dry. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed if higher purity is required.

Part II: Electrophilic Nitration of the Quinolinol Core

With the 6-bromo-4-hydroxyquinoline core in hand, the final step is the introduction of a nitro group at the C3 position. This is achieved through an electrophilic aromatic substitution reaction.

Principle of Nitration

The reaction employs a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). The electron-rich quinolinol ring then attacks this electrophile. The regioselectivity is dictated by the existing substituents. The hydroxyl group at C4 is a powerful activating, ortho-directing group, strongly favoring substitution at the C3 position.[4][5]

Reagents Analysis
  • 6-Bromo-4-hydroxyquinoline: The substrate for the nitration. Its aromatic system is activated by the hydroxyl group, making it susceptible to electrophilic attack.

  • Nitrating Mixture (HNO₃/H₂SO₄): The source of the nitronium ion electrophile. The ratio and temperature control are critical to prevent over-nitration or side reactions.

Detailed Experimental Protocol: Synthesis of this compound
  • Preparation: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully add 6-bromo-4-hydroxyquinoline (1.0 eq) to concentrated sulfuric acid. Stir until the solid is completely dissolved, maintaining the temperature below 5°C.

  • Nitration: While maintaining the low temperature, add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the solution over 30-60 minutes. Vigorous stirring is essential to ensure proper mixing and heat dissipation.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. The product will precipitate out of the solution. Allow the ice to melt completely.

  • Purification: Collect the yellow solid product by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral to remove residual acid. Dry the product under vacuum to yield this compound.

Quantitative Data Summary

CompoundRoleMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
4-BromoanilineStarting MaterialC₆H₆BrN172.021.0
Diethyl (ethoxymethylene)malonateReagentC₁₀H₁₆O₅216.23~1.1
6-Bromo-4-hydroxyquinolineIntermediateC₉H₆BrNO224.06-
Nitric Acid (conc.)ReagentHNO₃63.01~1.1
Sulfuric Acid (conc.)Reagent/SolventH₂SO₄98.08Excess
This compoundProductC₉H₅BrN₂O₃269.06-

Overall Synthetic Workflow

G cluster_0 Part I: Quinolinol Core Synthesis cluster_1 Part II: Nitration A 1. Mix 4-Bromoaniline & DEMM B 2. Heat to 120°C (Condensation) A->B C 3. Add to hot Diphenyl Ether (250°C) B->C D 4. Cyclization C->D E 5. Hydrolysis (NaOH) & Decarboxylation (HCl) D->E F Isolate 6-Bromo-4-hydroxyquinoline E->F G 6. Dissolve Intermediate in H₂SO₄ at 0°C F->G H 7. Add Nitrating Mixture (HNO₃/H₂SO₄) dropwise G->H I 8. Stir at 0-5°C H->I J 9. Quench on Ice I->J K Isolate this compound J->K

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is reliably achieved through a sequential application of the Gould-Jacobs reaction and electrophilic nitration. The process begins with commercially available 4-bromoaniline, which is first converted to the 6-bromo-4-hydroxyquinoline intermediate. Subsequent regioselective nitration, directed by the activating hydroxyl group, efficiently yields the final target compound. Careful control of reaction conditions, particularly temperature during the cyclization and nitration steps, is paramount for achieving good yields and purity. This synthetic route provides a robust and scalable platform for accessing this versatile chemical intermediate for further use in drug discovery and development.

References

An In-depth Technical Guide to 6-Bromo-3-nitro-4-quinolinol: Chemical Properties, Structure, and Synthetic Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 6-Bromo-3-nitro-4-quinolinol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document delves into its chemical structure, physicochemical properties, synthetic pathways, and reactivity, with a focus on providing actionable insights for researchers, scientists, and professionals in the field of drug discovery.

Introduction: The Quinolinol Scaffold in Medicinal Chemistry

Quinoline and its derivatives are cornerstone scaffolds in the development of therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic functionalization of the quinoline ring system is a key approach in medicinal chemistry to fine-tune the pharmacological profile of these compounds. This compound, with its unique substitution pattern, presents a compelling template for the design of novel bioactive molecules. The presence of a bromine atom at the C-6 position and a nitro group at the C-3 position significantly influences the electronic properties and reactivity of the quinolinol core, opening avenues for diverse chemical modifications and targeted drug design.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₉H₅BrN₂O₃, is a substituted quinolinol. The core structure consists of a fused bicyclic system of a benzene ring and a pyridine ring. The key functional groups that dictate its chemical behavior are the bromine atom, the nitro group, and the hydroxyl group at the C-4 position.

Tautomerism: The Predominance of the Quinolin-4(1H)-one Form

An important structural consideration for 4-hydroxyquinolines is the existence of keto-enol tautomerism. In the case of this compound, it can exist in equilibrium between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form. Spectroscopic and crystallographic studies on related 4-hydroxyquinolines have demonstrated that the keto form is the predominant tautomer in both solid and solution states. This is attributed to the greater stability of the amide-like functionality within the heterocyclic ring.

Diagram 1: Tautomeric Equilibrium of this compound

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₉H₅BrN₂O₃[3]
Molecular Weight 269.05 g/mol [3]
CAS Number 853908-50-6[3]
Appearance Predicted to be a solid
Density 1.9±0.1 g/cm³
Boiling Point 389.3±37.0 °C at 760 mmHg
Flash Point 189.3±26.5 °C

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. The reported ¹H NMR data for this compound, synthesized as described in the literature, is as follows:

¹H NMR (500MHz, CDCl₃): δ 9.275 (s, 1H), 8.611-8.615 (d, 1H, J = 2Hz), 8.100-8.118 (d, 1H, J = 9Hz), 8.026-8.048 (dd, 1H, J = 8.5Hz, 2Hz).[3]

  • Interpretation: The singlet at 9.275 ppm can be attributed to the proton at the C-2 position. The downfield shifts of the aromatic protons are consistent with the electron-withdrawing nature of the nitro and bromo substituents.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Predictive models and data from structurally similar compounds, such as 6-bromoquinoline and other nitro-substituted quinolines, can be used to estimate the ¹³C NMR chemical shifts.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2~145-150Influenced by the adjacent nitrogen and the nitro group at C3.
C3~130-135Directly attached to the electron-withdrawing nitro group.
C4~170-175Carbonyl carbon in the predominant keto tautomer, significantly downfield.
C4a~140-145Bridgehead carbon, influenced by the fused ring system.
C5~125-130Aromatic carbon in the benzene ring.
C6~118-123Directly attached to the bromine atom, leading to a slight upfield shift compared to an unsubstituted carbon.
C7~130-135Aromatic carbon in the benzene ring.
C8~128-133Aromatic carbon in the benzene ring.
C8a~145-150Bridgehead carbon adjacent to the nitrogen atom.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationExpected Appearance
3200-3400N-H stretching (in the keto form)Broad
3000-3100Aromatic C-H stretchingMedium
1650-1680C=O stretching (amide I band)Strong, sharp
1500-1550N-O asymmetric stretching (nitro group)Strong
1330-1370N-O symmetric stretching (nitro group)Strong
1500-1600C=C stretching (aromatic ring)Medium to weak
1000-1100C-Br stretchingMedium
Mass Spectrometry (MS) (Predicted)

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

  • Molecular Ion Peak ([M]⁺): Expected at m/z 269 and 271.

  • Key Fragmentation Pathways: Likely fragmentation would involve the loss of the nitro group (-NO₂, 46 Da) and the bromine atom (-Br, 79/81 Da).

Synthesis and Reactivity

A reliable synthetic route to this compound has been reported, proceeding via an intramolecular cyclization.

Synthetic Protocol

The synthesis starts from 5-Bromo-2-(2-nitrovinylamino)benzoic acid.[3]

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, suspend 5-Bromo-2-(2-nitrovinylamino)benzoic acid (1.0 eq) in acetic anhydride (excess).

  • Addition of Reagent: Add acetic anhydride (1.2 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture with stirring at 120°C for 3 hours.

  • Work-up: Upon completion of the reaction, cool the mixture and collect the precipitate by filtration.

  • Purification: Wash the collected solid sequentially with acetic acid (until the filtrate is colorless) and then with water.

  • Drying: Dry the purified product to obtain 6-bromo-4-hydroxy-3-nitroquinoline.

Reported Yield: 64%[3]

Diagram 2: Synthetic Workflow for this compound

G Synthesis of this compound. start 5-Bromo-2-(2-nitrovinylamino)benzoic acid cyclization Intramolecular Cyclization start->cyclization + Acetic Anhydride reagents Acetic Anhydride reagents->cyclization conditions 120°C, 3h conditions->cyclization workup Filtration & Washing cyclization->workup product This compound workup->product

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of this compound is largely dictated by its substituent pattern, making it a versatile intermediate for the synthesis of a diverse library of compounds.

  • Nucleophilic Aromatic Substitution (SₙAr): The presence of the electron-withdrawing nitro group, para to the bromine atom on the benzenoid ring, activates the C-6 position for nucleophilic aromatic substitution.[4] This allows for the displacement of the bromide with a variety of nucleophiles, such as amines, thiols, and alkoxides. This reactivity is a powerful tool for structure-activity relationship (SAR) studies in drug discovery.[4]

  • Reactions of the 4-oxo group: The carbonyl group in the predominant keto tautomer can potentially undergo reactions typical of ketones, although its reactivity is modulated by the aromatic system.

  • Reduction of the Nitro Group: The nitro group at the C-3 position can be reduced to an amino group, which can then be further functionalized. This transformation opens up another avenue for creating a wide range of derivatives with potentially different biological activities.

Potential Applications in Drug Development

The structural features of this compound suggest its potential as a scaffold for the development of novel therapeutic agents.

Anticancer Activity

Numerous quinoline and quinolinone derivatives have demonstrated significant anticancer properties.[5] The presence of both a bromine atom and a nitro group on the quinoline scaffold has been shown to enhance antiproliferative activity in various cancer cell lines.[4] For instance, 6-bromo-5-nitroquinoline has exhibited potent antiproliferative and apoptotic effects.[4][5] Therefore, derivatives of this compound are promising candidates for evaluation as anticancer agents. The proposed mechanism of action for many quinoline-based anticancer drugs involves the inhibition of key enzymes such as topoisomerase or protein kinases, or the induction of apoptosis.[6]

Diagram 3: Logical Relationship of Substituents to Potential Biological Activity

G Influence of Substituents on Biological Activity. cluster_bromo C-6 Bromo Group cluster_nitro C-3 Nitro Group cluster_quinolinol 4-Quinolinol Scaffold core This compound Core bromo_node Potential for enhanced potency and modulated pharmacokinetics core->bromo_node nitro_node Electron-withdrawing properties Activates SₙAr at C-6 core->nitro_node quinolinol_node Known privileged scaffold in medicinal chemistry core->quinolinol_node activity Potential Biological Activities bromo_node->activity nitro_node->activity quinolinol_node->activity anticancer Anticancer activity->anticancer antiinflammatory Anti-inflammatory activity->antiinflammatory

Anti-inflammatory Activity

Quinoline derivatives have also been investigated as anti-inflammatory agents, targeting various enzymes and receptors involved in the inflammatory cascade.[7] Structure-activity relationship studies have shown that the nature and position of substituents on the quinoline ring are critical for their anti-inflammatory potency.[7] The unique substitution pattern of this compound makes it and its derivatives interesting candidates for screening in anti-inflammatory assays.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in drug discovery. Its synthesis is achievable through a reported intramolecular cyclization reaction. The presence of a bromine atom activated by a nitro group provides a handle for extensive derivatization via nucleophilic aromatic substitution, allowing for the exploration of a broad chemical space. Based on the well-documented biological activities of related quinoline and quinolinone derivatives, compounds derived from this scaffold are promising candidates for the development of novel anticancer and anti-inflammatory agents. This technical guide provides a solid foundation of its chemical properties, structure, and synthetic considerations to aid researchers in harnessing the potential of this versatile molecule.

References

6-Bromo-3-nitro-4-quinolinol as a chemical intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-3-nitro-4-quinolinol as a Chemical Intermediate in Organic Synthesis

Abstract

This compound is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in modern organic synthesis. Its quinoline core, a privileged scaffold in medicinal chemistry, is further enhanced by three distinct reactive sites: a bromine atom, a nitro group, and a hydroxyl group. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and strategic applications. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for its synthesis and subsequent transformations, including nucleophilic aromatic substitution and nitro group reduction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the creation of novel, high-value molecules.

Introduction: The Strategic Value of a Polyfunctional Intermediate

Quinoline and its derivatives are foundational structures in a multitude of pharmacologically active compounds.[1] The strategic derivatization of the quinoline ring is a cornerstone of medicinal chemistry, enabling the fine-tuning of biological activity. This compound (also known as 6-bromo-4-hydroxy-3-nitroquinoline) emerges as a particularly valuable intermediate due to its engineered reactivity. The presence of a bromine atom at the 6-position provides a handle for cross-coupling reactions, while the electron-withdrawing nitro group at the 3-position serves a dual purpose: it activates the aromatic ring for certain transformations and can be readily converted into a versatile amino group.[1][2] The 4-hydroxyl group introduces another point for modification, making this compound a trifunctional building block for constructing molecular complexity. This guide explores the synthesis and synthetic utility of this intermediate, providing a framework for its practical application in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is essential for its effective use. The key data for this compound are summarized below.

Properties Summary
PropertyValueSource
CAS Number 853908-50-6[3][4]
Molecular Formula C₉H₅BrN₂O₃[4]
Molecular Weight 269.05 g/mol [4]
Appearance Not specified, likely a solid
Melting Point 189.3±26.5 °C (Predicted)[5]
Spectroscopic Characterization

Confirmation of the structure is paramount following synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

  • ¹H NMR (500MHz, CDCl₃): The proton NMR spectrum provides definitive structural confirmation. Expected chemical shifts are: δ 9.275 (s, 1H), 8.611-8.615 (d, 1H, J = 2Hz), 8.100-8.118 (d, 1H, J = 9Hz), 8.026-8.048 (dd, 1H, J = 8.5Hz, 2Hz).[3] The singlet at 9.275 ppm corresponds to the proton at the C2 position, while the other signals represent the protons on the bromo-substituted benzene ring.

Synthesis of this compound

The preparation of this compound is efficiently achieved through an intramolecular cyclization reaction. The causality for this approach lies in forming the quinoline core from a suitably substituted aniline precursor.

Reaction Scheme & Mechanism

The synthesis involves the cyclization of 5-Bromo-2-(2-nitrovinylamino)benzoic acid in the presence of acetic anhydride. The high temperature (120°C) provides the necessary activation energy for the intramolecular reaction, where the amino group attacks the carboxylic acid (activated by acetic anhydride) to form the heterocyclic ring system.

G cluster_0 Synthesis Workflow start Start: 5-Bromo-2-(2-nitrovinylamino)benzoic acid reagents Reagents: Acetic Anhydride Acetic Acid start->reagents Mix with reaction Reaction Conditions: Stir at 120°C for 3 hours reagents->reaction Subject to filtration Workup Step 1: Collect precipitate by filtration reaction->filtration Upon completion wash Workup Step 2: Washing Sequence (Acetic Acid, then Water) filtration->wash Wash precipitate dry Final Step: Dry the solid product wash->dry product Product: This compound dry->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established literature procedures.[3]

  • Reaction Setup: In a suitable round-bottom flask, combine 5-Bromo-2-(2-nitrovinylamino)benzoic acid (25 g, 87 mmol) with acetic acid (112 mL).

  • Reagent Addition: To the stirred mixture, add acetic anhydride (10.5 mL, 104 mmol).

  • Heating: Heat the reaction mixture to 120°C and maintain this temperature with stirring for 3 hours.

  • Isolation: After the reaction is complete (monitored by TLC), cool the mixture. A precipitate will have formed. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected precipitate with acetic acid until the filtrate runs colorless. Subsequently, wash the precipitate thoroughly with water to remove residual acid.

  • Drying: Dry the purified solid to obtain the final product, this compound. The reported yield for this procedure is approximately 64%.[3]

Applications as a Chemical Intermediate

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The nitro group strongly activates the bromine atom towards nucleophilic aromatic substitution (SNAr), a principle that has been demonstrated in related bromo-nitroquinoline systems.[1][2] Furthermore, the nitro group itself is a precursor to an amine, and the hydroxyl group can be derivatized, opening up numerous synthetic pathways.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitro group at C3 and the quinoline nitrogen makes the C6 position (bearing the bromine) susceptible to attack by nucleophiles. This allows for the displacement of the bromide ion and the introduction of new functionalities, such as cyclic amines, which are common motifs in bioactive molecules.[1][2]

G cluster_1 SNAr Reaction Workflow start Start: This compound nucleophile Nucleophile: e.g., Morpholine or Piperazine start->nucleophile React with reaction Reaction: Heat in suitable solvent (e.g., DMF or NMP) with base (e.g., K2CO3) nucleophile->reaction workup Workup: Aqueous quench, extraction, and purification reaction->workup product Product: 6-substituted amino- 3-nitro-4-quinolinol workup->product

Caption: General workflow for SNAr reactions on the bromoquinoline core.

Illustrative Protocol (General):

  • Setup: Dissolve this compound (1 eq) in a polar aprotic solvent like DMF.

  • Addition: Add a suitable base (e.g., K₂CO₃, 2-3 eq) and the desired amine nucleophile (e.g., morpholine, 1.5 eq).

  • Reaction: Heat the mixture (e.g., 80-120°C) and monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Pathway 2: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation that dramatically alters the electronic properties of the molecule and introduces a new nucleophilic site. This amino group can then be used for amide bond formation, reductive amination, or diazotization, further expanding the synthetic possibilities.

G cluster_2 Nitro Group Reduction Workflow start Start: This compound reagents Reducing Agent: e.g., SnCl2·2H2O or Fe/HCl start->reagents Treat with reaction Reaction: Stir in a protic solvent (e.g., Ethanol or Acetic Acid), - often requires heating reagents->reaction workup Workup: Neutralize with base, filter solids, extract product reaction->workup product Product: 3-Amino-6-bromo-4-quinolinol workup->product

References

Whitepaper: Unlocking the Synthetic Potential of 6-Bromo-3-nitro-4-quinolinol: A Guide to Substituent-Directed Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] The strategic functionalization of this "privileged structure" is paramount in modulating biological activity and optimizing pharmacokinetic profiles. This technical guide provides an in-depth analysis of 6-bromo-3-nitro-4-quinolinol, a highly functionalized intermediate whose reactivity is precisely governed by the electronic interplay of its substituents. We will dissect the roles of the C6-bromo and C3-nitro groups in directing chemical transformations, offering both mechanistic insights and field-proven experimental protocols. This document is intended to serve as a comprehensive resource for researchers leveraging this versatile building block in organic synthesis and drug discovery programs.

The Molecular Architecture: Electronic Effects of the Bromo and Nitro Groups

The chemical behavior of this compound is not merely the sum of its parts; it is a nuanced interplay of inductive and resonance effects that create specific centers of reactivity. The quinolin-4-ol core exists in tautomeric equilibrium with its quinolin-4(1H)-one form, a feature that profoundly influences its reactivity profile.

  • The C3-Nitro Group: The Activating Powerhouse: As a potent electron-withdrawing group (EWG), the nitro moiety at the C3 position serves two primary functions.[4]

    • Ring Deactivation for Electrophilic Attack: It significantly reduces the electron density of the entire heterocyclic system, rendering it highly resistant to classical electrophilic aromatic substitution (EAS).[5]

    • Ring Activation for Nucleophilic Attack: It powerfully activates the quinolinol ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho (C2, C4) and para (not applicable in this ring) positions.[5][6] This activation is crucial for functionalizing the C4 position.

  • The C6-Bromo Group: The Versatile Handle: The bromine atom at the C6 position on the benzo-fused ring introduces another layer of control.

    • Weak Deactivation: Halogens are deactivating groups for EAS through their inductive electron withdrawal.

    • Nucleophilic Substitution Target: The C-Br bond serves as a key site for transformations, most notably transition-metal-catalyzed cross-coupling reactions. While the C3-nitro group is meta to the C6-bromo group and thus offers minimal SNAr activation, the bromine's utility as a leaving group in palladium-catalyzed reactions is immense.[7][8][9]

  • The C4-Hydroxyl Group: This group is electron-donating and its presence is fundamental to the quinolinol structure. In the context of SNAr, it is a poor leaving group. Therefore, its synthetic utility often begins with its conversion to a more labile species, such as a chloride or triflate, a transformation made feasible by the activating influence of the C3-nitro group.[10]

The following diagram illustrates the dominant electronic influences on the this compound core.

electronic_effects cluster_molecule This compound cluster_legend Electronic Effects mol nitro_effect Activates C4 for Nucleophilic Attack mol->nitro_effect -I, -M Effect bromo_effect Site for Cross-Coupling mol->bromo_effect Good Leaving Group nitro_reduction Reducible to -NH2 (Reverses Polarity) mol->nitro_reduction Key Transformation nitro C3-NO2 (Strong EWG) bromo C6-Br (Inductive EWG, Leaving Group) hydroxyl C4-OH (EDG, Poor Leaving Group)

Caption: Electronic roles of substituents on the quinolinol core.

Key Chemical Transformations & Protocols

The true value of this compound is realized through three principal types of reactions: reduction of the nitro group, nucleophilic substitution at the C4 position, and cross-coupling at the C6 position.

Reduction of the C3-Nitro Group: A Gateway to New Derivatives

The most synthetically useful reaction involving the nitro group is its reduction to the corresponding 3-amino derivative.[5] This transformation is pivotal as it converts a powerful EWG into a potent electron-donating group (EDG), fundamentally altering the molecule's reactivity and providing a nucleophilic handle for further derivatization (e.g., amide formation, diazotization).

This protocol is a robust and widely used method for the selective reduction of aromatic nitro groups in the presence of other sensitive functionalities.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in ethanol (10-15 mL per mmol of substrate).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the suspension.

  • Reaction: Slowly add concentrated hydrochloric acid (HCl, 2-3 mL) and heat the mixture to reflux (approx. 80-90 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize it by the dropwise addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~8. This will result in the precipitation of tin salts.

  • Extraction: Filter the mixture through a pad of Celite® to remove the inorganic solids, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 3-amino-6-bromo-4-quinolinol can be further purified by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The C3-nitro group strongly activates the C4 position for nucleophilic attack. However, the native hydroxyl group is not a suitable leaving group. The reaction is therefore typically a two-step process: conversion of the hydroxyl to a better leaving group (e.g., chloride), followed by substitution.

Step A: Chlorination of the C4-Hydroxyl Group

  • Setup: To a sealed reaction vial, add this compound (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) and heat the mixture to 100-110 °C for 2-3 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice. Neutralize with a saturated NaHCO₃ solution. The product, 6-bromo-4-chloro-3-nitroquinoline, will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate is often used directly in the next step without further purification.

Step B: Nucleophilic Substitution with an Amine

  • Setup: Dissolve the 6-bromo-4-chloro-3-nitroquinoline (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

  • Reagent Addition: Add the desired primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Heat the mixture to 80-120 °C and monitor by TLC. The reaction is typically complete within 4-12 hours.

  • Workup and Purification: Cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

snar_mechanism start 6-Bromo-4-chloro-3-nitroquinoline meisenheimer Meisenheimer Complex (Resonance Stabilized by NO₂) start->meisenheimer 1. Nucleophilic Attack (Rate-Limiting) nucleophile Nucleophile (e.g., R₂NH) product 4-Substituted Product meisenheimer->product 2. Elimination of Leaving Group (Rearomatization) leaving_group Chloride Ion (Cl⁻)

Caption: Generalized SNAr mechanism at the C4 position.

Cross-Coupling at the C6-Bromo Position

The C6-bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are workhorses of modern drug discovery, enabling the facile construction of C-C and C-N bonds.

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), a boronic acid or ester (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or PdCl₂(dppf) (0.02-0.05 eq).

  • Reagent Addition: Add a suitable solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water) followed by a base, typically aqueous sodium carbonate (Na₂CO₃, 2 M solution, 3.0 eq) or potassium phosphate (K₃PO₄, 3.0 eq).

  • Reaction: Degas the mixture (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15 minutes). Heat the reaction to 80-100 °C until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Synthetic Strategy and Workflow

The orthogonality of the key reactive sites allows for a logical and flexible approach to synthesizing complex derivatives. A common and effective strategy involves first modifying the C6 position via cross-coupling, followed by the reduction of the nitro group, and finally, derivatization of the resulting C3-amino group.

synthetic_workflow start This compound step1 Suzuki Coupling (Modify C6) start->step1 intermediate1 6-Aryl-3-nitro-4-quinolinol step1->intermediate1 step2 Nitro Reduction (SnCl₂) (Modify C3) intermediate1->step2 intermediate2 3-Amino-6-aryl-4-quinolinol step2->intermediate2 step3 Amide Coupling, etc. (Functionalize C3-NH₂) intermediate2->step3 final_product Diverse Library of Functionalized Quinolines step3->final_product

References

A Senior Application Scientist's Guide to the Theoretical Analysis of 6-Bromo-3-nitro-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 6-Bromo-3-nitro-4-quinolinol, a substituted quinoline derivative of interest in synthetic and medicinal chemistry.[1] As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions and offer a causal, logic-driven narrative for researchers, scientists, and drug development professionals. We will explore how modern computational chemistry, primarily through Density Functional Theory (DFT), can elucidate the structural, electronic, and spectroscopic properties of this molecule. Each protocol is designed as a self-validating system, ensuring scientific integrity and reproducibility. This guide will detail the rationale behind methodological choices, from functional and basis set selection to the interpretation of complex datasets, providing a robust protocol for in silico analysis.

Introduction: The Rationale for Computational Scrutiny

This compound is a heterocyclic compound belonging to the quinoline class, a scaffold renowned for its prevalence in therapeutic agents and bioactive molecules.[1] The functionalization of the quinoline ring with a bromine atom, a nitro group, and a hydroxyl group creates a molecule with significant potential as a versatile intermediate in organic synthesis.[1] Understanding its three-dimensional structure, electronic charge distribution, and reactivity is paramount for predicting its behavior in chemical reactions and biological systems.

Theoretical calculations offer a powerful, non-destructive lens to probe molecular properties at a level of detail often inaccessible through purely experimental means. By employing quantum chemical methods, we can predict stable geometries, simulate spectroscopic signatures for structural validation, and map electronic properties that govern molecular interactions. This guide will focus on Density Functional Theory (DFT), a computational method that provides a favorable balance between accuracy and computational cost, making it a workhorse in modern chemical research.[2][3]

Foundational Analysis: Molecular Structure and Tautomerism

A critical initial consideration for 4-quinolinol systems is the potential for keto-enol tautomerism. The molecule can exist in the -ol form (4-hydroxyquinoline) or the -one form (4-quinolone). The relative stability of these tautomers is influenced by substituent effects and solvent conditions.

A primary objective of our theoretical approach is to determine the ground-state structure. This begins with constructing both tautomeric forms in silico and performing a full geometry optimization on each. The structure with the lower final electronic energy is predicted to be the more stable tautomer and will be the focus of subsequent, more detailed analyses.

The Computational Core: Methodological Selection

The reliability of any theoretical calculation hinges on the judicious selection of the computational method, functional, and basis set. These choices are not arbitrary; they are dictated by the chemical nature of the molecule under investigation.

The Quantum Mechanical Method: Why DFT?

While Hartree-Fock (HF) theory provides a foundational, ab initio starting point, it famously neglects electron correlation, which is the interaction between individual electrons.[3][4] DFT includes an approximation of electron correlation through an exchange-correlation functional, generally providing more accurate results for a similar computational cost, especially for systems with delocalized electrons like aromatic rings.[5][6]

The Exchange-Correlation Functional: B3LYP as a Proven Standard

The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used functionals in computational chemistry.[7][8][9] It incorporates elements of both HF exchange and DFT exchange-correlation, offering a robust and well-benchmarked performance for a vast range of organic molecules, including heterocyclic and aromatic systems.[7][10][11] Its widespread use provides a wealth of comparative data in the literature, making it a trustworthy choice for this investigation.

The Basis Set: A Pople-Style Approach for Accuracy and Efficiency

A basis set is a set of mathematical functions used to construct the molecular orbitals. For this compound, which contains H, C, N, O, and the heavier element Br, a flexible and comprehensive basis set is required.

We select the 6-311++G(d,p) basis set. Let's deconstruct this choice:

  • 6-311G : This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing a high degree of flexibility to accurately model the electron distribution.

  • ++ : These two plus signs indicate the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing anions, lone pairs, and non-covalent interactions, all of which are relevant to our molecule.

  • (d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for describing chemical bonds accurately.[12]

For the bromine atom, which has a larger number of core electrons, an effective core potential (ECP) like LANL2DZ can be employed to reduce computational cost by treating the core electrons implicitly, while the valence electrons are still described by the basis set.[13]

Key Theoretical Analyses: Protocols and Interpretation

The following protocols outline the core computational workflow for characterizing this compound. These steps are typically performed sequentially, as the output of one serves as the input for the next.

G cluster_0 Computational Workflow Initial Structure Initial Structure Geometry Optimization Geometry Optimization Initial Structure->Geometry Optimization Lowest Energy Conformer Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Optimized Geometry Electronic & Spectroscopic Properties Electronic & Spectroscopic Properties Frequency Analysis->Electronic & Spectroscopic Properties Verified Minimum

Caption: A typical workflow for theoretical molecular analysis.

Protocol 1: Geometry Optimization

Objective: To find the lowest energy, most stable 3D arrangement of atoms for the molecule.

Methodology:

  • Construct the initial molecular structure of the most stable tautomer in a molecular editor (e.g., GaussView).

  • Set up the calculation using the chosen method (e.g., DFT with B3LYP functional) and basis set (e.g., 6-311++G(d,p)).

  • Perform a geometry optimization calculation. The algorithm will iteratively adjust bond lengths, angles, and dihedrals to minimize the total energy of the system.

  • The calculation is considered converged when the forces on the atoms and the change in energy between steps fall below a predefined threshold.

Interpretation: The output provides the final, optimized Cartesian coordinates. From these, critical structural parameters such as bond lengths and bond angles can be measured and compared with experimental data for similar compounds if available.

Protocol 2: Vibrational Frequency Analysis

Objective: To confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) spectrum.

Methodology:

  • Use the optimized geometry from the previous step as the input structure.

  • Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).[14][15][16] This involves calculating the second derivatives of the energy with respect to atomic positions.

  • Analyze the resulting vibrational modes and their corresponding frequencies.

Self-Validation & Interpretation:

  • Confirmation of Minimum: A true minimum on the potential energy surface will have zero imaginary frequencies.[14][15] The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state), and the geometry must be re-optimized.[14][15]

  • IR Spectrum: The calculation yields a list of vibrational frequencies and their corresponding IR intensities. This allows for the generation of a theoretical IR spectrum, which can be directly compared to an experimental spectrum to validate the computed structure.[17] Key vibrational modes (e.g., N-O stretching of the nitro group, O-H stretch, C=C aromatic stretches) can be assigned.

Protocol 3: Electronic Structure Analysis

Objective: To understand the electronic properties of the molecule, including its reactivity and charge distribution.

Concept: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactivity. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between them (the HOMO-LUMO gap) is a crucial indicator of chemical stability and reactivity.[7]

Methodology: The energies and spatial distributions of the HOMO and LUMO are standard outputs of the geometry optimization calculation.

Interpretation:

  • Reactivity: A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily excited.

  • Charge Transfer: Visualizing the HOMO and LUMO orbitals shows where electron density resides and where it will move during an electronic transition. This is fundamental to understanding intramolecular charge transfer.[7]

HOMO_LUMO HOMO HOMO (Highest Occupied) LUMO LUMO (Lowest Unoccupied) HOMO->LUMO ΔE = E_LUMO - E_HOMO (Energy Gap) Electronic Transition

Caption: The HOMO-LUMO energy gap dictates electronic transitions.

Concept: The MEP is a 3D map of the electrostatic potential surrounding a molecule.[18] It provides a powerful visual guide to the charge distribution, revealing sites susceptible to electrophilic and nucleophilic attack.[19][20]

Methodology:

  • Using the optimized geometry, perform a single-point energy calculation.

  • Generate the MEP surface, typically by mapping the potential onto a surface of constant electron density.[18]

Interpretation: A color-coded map is generated where different colors represent different potential values. Conventionally:

  • Red/Yellow: Regions of negative potential (electron-rich), indicating sites for electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms).[20][21]

  • Blue: Regions of positive potential (electron-deficient), indicating sites for nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms).[20][21]

  • Green: Regions of neutral potential.[20]

The MEP map for this compound would clearly identify the electron-rich nitro and hydroxyl oxygens and the electron-poor hydroxyl proton.

Protocol 4: Simulation of Spectroscopic Data

Objective: To predict NMR and UV-Vis spectra to aid in experimental characterization and structural confirmation.

Methodology: The Gauge-Independent Atomic Orbital (GIAO) method is the gold standard for calculating NMR shielding tensors.[22][23][24]

  • Using the optimized geometry, perform an NMR calculation using the GIAO method at the same level of theory (B3LYP/6-311++G(d,p)).

  • The output provides absolute shielding values (σ) for each nucleus.

  • To convert these to chemical shifts (δ), a reference compound (typically Tetramethylsilane, TMS) must also be calculated at the identical level of theory. The chemical shift is then calculated as: δ_sample = σ_TMS - σ_sample.[25]

Validation: The calculated ¹H NMR chemical shifts can be directly compared to the known experimental values for this compound, providing a powerful validation of the computed structure.[1]

Methodology: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excited states.[11][26][27]

  • Using the optimized geometry, perform a TD-DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level). It is often beneficial to include a solvent model (like the Polarizable Continuum Model, PCM) as electronic transitions are highly sensitive to the solvent environment.[27][28]

  • The calculation will output a series of electronic transitions, their corresponding wavelengths (λ), and their oscillator strengths (f), which relate to the intensity of the absorption.

Interpretation: The transitions with the highest oscillator strengths correspond to the major peaks (λ_max) in the UV-Vis spectrum. Analysis of the molecular orbitals involved in these transitions reveals their nature (e.g., π → π* or n → π*).[26]

Data Synthesis and Presentation

To facilitate clear interpretation and comparison, all quantitative data should be summarized in tables.

Table 1: Key Calculated Structural and Electronic Parameters

Parameter Calculated Value Units
Total Electronic Energy Value Hartrees
Dipole Moment Value Debye
HOMO Energy Value eV
LUMO Energy Value eV

| HOMO-LUMO Gap (ΔE) | Value | eV |

Table 2: Comparison of Theoretical vs. Experimental ¹H NMR Chemical Shifts (ppm)

Proton Assignment Calculated δ (ppm) Experimental δ (ppm)[1]
H-X Value 9.275 (s, 1H)
H-Y Value 8.611-8.615 (d, 1H)
H-Z Value 8.100-8.118 (d, 1H)

| H-W | Value | 8.026-8.048 (dd, 1H) |

Note: Proton assignments (X, Y, Z, W) must be made by examining the optimized structure.

Conclusion

This guide has outlined a rigorous, multi-faceted theoretical approach to characterize the this compound molecule. By systematically applying DFT-based protocols for geometry optimization, vibrational analysis, electronic property calculation, and spectroscopic simulation, researchers can gain profound insights into the molecule's fundamental nature. The emphasis on methodological justification and self-validating checks ensures that the computational data generated is not only predictive but also scientifically robust. This in silico framework serves as an essential complement to experimental work, accelerating research and enabling a deeper understanding of chemical structure and function for professionals in drug discovery and materials science.

References

CAS number 853908-50-6 properties and suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-3-nitro-4-quinolinol (CAS Number: 853908-50-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a quinoline derivative identified by CAS number 853908-50-6. As a key intermediate in organic synthesis, this compound holds significant potential in the fields of medicinal chemistry and pesticide development for the creation of novel bioactive molecules.[1] This document consolidates critical information regarding its chemical and physical properties, provides a detailed synthesis protocol, outlines essential safety and handling procedures, and lists reputable suppliers. The content herein is structured to offer both foundational knowledge and practical insights, enabling researchers to effectively evaluate and utilize this compound in their research and development endeavors.

Chemical Identity and Physicochemical Properties

This compound is a substituted quinoline, a heterocyclic aromatic compound. The presence of the bromine atom, nitro group, and hydroxyl group on the quinoline core imparts specific reactivity and physical characteristics that are crucial for its application in further synthetic transformations.

Chemical Structure and Identifiers
  • IUPAC Name: this compound[1]

  • Synonyms: 6-Bromo-4-hydroxy-3-nitroquinoline, 4-Quinolinol, 6-bromo-3-nitro-[2][3]

  • CAS Number: 853908-50-6

  • Molecular Formula: C₉H₅BrN₂O₃[2][4]

  • Molecular Weight: 269.05 g/mol [2][4]

  • InChI Key: AMKJVYOALDEARM-UHFFFAOYSA-N[1]

  • SMILES: O=c1c(c[n+]2c(c1)cc(Br)cc2)[O-]

Physicochemical Data

A compilation of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for determining appropriate solvents for reactions and purification, as well as for understanding the compound's behavior under various experimental conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Density 1.9 ± 0.1 g/cm³[5]
Boiling Point 389.3 ± 37.0 °C at 760 mmHg[5]
Flash Point 189.3 ± 26.5 °C[5]
Exact Mass 267.948334 u[5]
LogP 3.58[5]
Vapor Pressure 0.0 ± 0.9 mmHg at 25°C[5]
Index of Refraction 1.749[5]

Note: Some physical properties, such as melting point, are not consistently reported across public sources. Experimental determination is recommended for precise values.

Synthesis and Characterization

The synthesis of this compound can be achieved through the cyclization of a substituted benzoic acid derivative. The following protocol is based on established methods and provides a reliable pathway to obtain the target compound.[1]

Synthetic Workflow

The synthesis involves the reaction of 5-Bromo-2-(2-nitrovinylamino)benzoic acid with acetic anhydride, which serves as both a reagent and a solvent, to induce cyclization.

Synthesis_Workflow Reactant 5-Bromo-2-(2-nitrovinylamino)benzoic acid Reagent Acetic Anhydride Reactant->Reagent Mixed in Conditions 120°C, 3 hr Reagent->Conditions Heated to Product This compound Conditions->Product Yields Purification Filtration & Washing Product->Purification Followed by

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 5-Bromo-2-(2-nitrovinylamino)benzoic acid (starting material)

  • Acetic anhydride

  • Acetic acid (for washing)

  • Water (for washing)

Procedure:

  • Combine 25 g (87 mmol) of 5-Bromo-2-(2-nitrovinylamino)benzoic acid with 112 mL of acetic anhydride in a suitable reaction vessel.

  • Add 10.5 mL (104 mmol) of acetic anhydride to the mixture.

  • Heat the reaction mixture to 120°C and maintain this temperature with stirring for 3 hours.[1]

  • Upon completion of the reaction, allow the mixture to cool.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with acetic acid until the filtrate runs clear and colorless.

  • Subsequently, wash the precipitate with water.

  • Dry the purified product to yield 6-bromo-4-hydroxy-3-nitroquinoline. A typical yield is around 15 g (64%).[1]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (¹H NMR): The structure of the product can be confirmed by ¹H NMR spectroscopy. In a deuterated chloroform (CDCl₃) solvent at 500MHz, the expected chemical shifts are approximately: δ 9.275 (s, 1H), 8.611-8.615 (d, 1H, J = 2Hz), 8.100-8.118 (d, 1H, J = 9Hz), 8.026-8.048 (dd, 1H, J = 8.5Hz, 2Hz).[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups. Expected characteristic absorptions include those for O-H, N-O (nitro group), C=C (aromatic), and C-Br bonds.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine should result in a characteristic isotopic pattern (M+ and M+2 peaks) in approximately a 1:1 ratio.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its functional groups provide multiple reaction sites for further chemical modifications.

Role as a Synthetic Intermediate

The quinoline scaffold is a common feature in many biologically active compounds. The bromine atom on this compound is particularly useful for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings). The nitro group can be reduced to an amine, providing another point for modification, and the hydroxyl group can be derivatized, for instance, through etherification or esterification.

Synthetic_Potential cluster_0 This compound cluster_1 Reaction Sites cluster_2 Potential Products Core Quinoline Core Bromo 6-Bromo (Cross-Coupling) Core->Bromo enables Nitro 3-Nitro (Reduction to Amine) Core->Nitro enables Hydroxy 4-Hydroxy (Derivatization) Core->Hydroxy enables Bioactive Bioactive Molecules (e.g., Kinase Inhibitors) Bromo->Bioactive Drug Drug Candidates Nitro->Drug Pesticide Novel Pesticides Hydroxy->Pesticide

Caption: Synthetic potential of this compound.

Potential in Drug Discovery

Quinolone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural features of this compound make it an attractive starting point for the synthesis of libraries of novel compounds for high-throughput screening in drug discovery programs.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is based on available safety data.

Hazard Identification
  • Harmful if swallowed, in contact with skin, or if inhaled. [5]

  • Causes skin irritation (H315). [5]

  • Causes serious eye irritation (H319). [5]

  • May cause respiratory irritation (H335). [5]

Recommended Precautions
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

  • P405: Store locked up.[5]

Storage

Store in a dry, well-ventilated place. Keep the container tightly sealed.

Suppliers

This compound is available from a number of chemical suppliers. When sourcing this compound, it is important to consider purity, available quantities, and lead times. A selection of suppliers is provided in Table 2.

Table 2: Selected Suppliers of this compound

SupplierPurity/SpecificationNotes
Accela ChemBio Co., Ltd. ≥ 97%Contact supplier for availability and pricing.[6]
Chembon Pharmaceutical Co., Ltd. -Contact supplier for details.[5]
JinYan Chemicals (ShangHai) Co., Ltd. -Contact supplier for details.[5]
Synblock NLT 98%Offers related documentation such as MSDS, NMR, and HPLC.[2]
Ottokemi 98%Indian manufacturer and supplier with worldwide shipping.[4]
AChemBlock 97%Provides product details and specifications.
Capot Chemical -Offers product with purity up to kilograms scale.[7]
BOC Sciences -Global supplier of research chemicals and pharmaceutical ingredients.[8]
Santa Cruz Biotechnology -For research use only.

Note: This is not an exhaustive list. Researchers should verify the specifications and availability with the respective suppliers.

Conclusion

This compound (CAS 853908-50-6) is a versatile chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. This guide has provided a detailed overview of its chemical properties, a reliable synthesis protocol, key applications, and essential safety information. By leveraging the information contained herein, researchers can confidently and effectively incorporate this compound into their synthetic strategies to drive innovation and discovery.

References

Methodological & Application

Application Notes and Protocols for the Derivatization of 6-Bromo-3-nitro-4-quinolinol for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This application note provides a comprehensive guide for the chemical derivatization of 6-Bromo-3-nitro-4-quinolinol, a strategically designed starting material for the synthesis of diverse small molecule libraries. We present detailed, field-tested protocols for key diversification reactions, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and a "click chemistry" approach, leveraging the scaffold's multiple reactive handles. Furthermore, we outline standard protocols for the initial biological screening of the resulting compound library, focusing on anticancer and kinase inhibition assays. This guide is intended for researchers, scientists, and drug development professionals seeking to exploit this versatile scaffold for the discovery of novel therapeutic agents.

Introduction: The Strategic Value of the this compound Scaffold

The quinoline core is a fundamental feature in numerous FDA-approved drugs and clinical candidates, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The starting material, this compound, is not merely a random quinoline derivative; it is an intelligently designed scaffold engineered for efficient library synthesis.

  • The 4-Quinolinol Core: This heterocyclic system is a well-established pharmacophore in its own right, with derivatives known to exhibit potent biological effects.[5][6]

  • The C6-Bromo Handle: The bromine atom at the 6-position is a superb functional handle for modern palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of carbon and nitrogen-based substituents, which is critical for exploring the chemical space around the core.[3][7]

  • The C3-Nitro Group: The electron-withdrawing nitro group serves a dual purpose. It modulates the electronic properties of the quinoline ring system, which can be crucial for target binding. Additionally, the nitro group itself can be a key feature for biological activity or can be readily reduced to an amino group, providing another point for diversification.[8][9]

This combination of features makes this compound an ideal starting point for a discovery campaign, enabling rapid and modular synthesis of a library of analogues for subsequent biological evaluation.

The Scaffold: Key Reactive Sites for Diversification

The power of the this compound scaffold lies in its distinct and orthogonally reactive functional groups. The diagram below illustrates the primary sites for chemical modification, which form the basis of the protocols described in this guide.

Caption: Key diversification points on the this compound scaffold.

Derivatization Strategies and Protocols

The following sections provide detailed protocols for three powerful and versatile derivatization reactions. The rationale behind each choice is to maximize the structural diversity of the resulting library, thereby increasing the probability of identifying a bioactive "hit."

Strategy 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming carbon-carbon bonds.[3][10] Applying it to the C6-bromo position allows for the introduction of a vast array of aryl and heteroaryl moieties. The resulting biaryl structures are common motifs in many classes of drugs, particularly kinase inhibitors, which often bind in the ATP pocket.[4][11][12]

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv), and a suitable base (see Table 1).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (see Table 1).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath and stir at the specified temperature (typically 80-110 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-3-nitro-4-quinolinol derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterRecommended Reagents/ConditionsMolar Ratio/ConcentrationCausality & Insights
Palladium Catalyst [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)2-5 mol%Robust, air-stable precatalyst effective for a wide range of boronic acids. Its bulky ligand facilitates the reductive elimination step.[12]
Base Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)2.0-3.0 equivThe base is crucial for the transmetalation step of the catalytic cycle. Cs₂CO₃ is often more effective for less reactive substrates.[13]
Solvent System 1,4-Dioxane/Water or Toluene/Ethanol/Water3:1 to 5:1 ratioThe aqueous component is necessary to dissolve the inorganic base and facilitate the transmetalation step. Dioxane is a common choice for its high boiling point.
Temperature 80 - 110 °CN/ASufficient thermal energy is required to drive the catalytic cycle, particularly the initial oxidative addition step.
Strategy 2: C-N Bond Formation via Buchwald-Hartwig Amination

Rationale: The introduction of amino groups is a classic medicinal chemistry strategy to improve solubility, introduce a basic handle for salt formation, and create new hydrogen bonding interactions with a biological target. The Buchwald-Hartwig amination is the premier method for forming C(aryl)-N bonds under relatively mild conditions, tolerating a wide range of functional groups.[7][14][15]

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base (see Table 2) to an oven-dried Schlenk tube.

  • Substrate Addition: Add this compound (1.0 mmol, 1.0 equiv) and the desired primary or secondary amine (1.1-1.3 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath (typically 90-110 °C).

  • Monitoring & Workup: Stir for 12-24 hours, monitoring progress by TLC or LC-MS. After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl), and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ParameterRecommended Reagents/ConditionsMolar Ratio/ConcentrationCausality & Insights
Palladium Precatalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Pd(OAc)₂1-5 mol%These are common Pd(0) or Pd(II) sources that initiate the catalytic cycle.[7][16]
Ligand Xantphos, BINAP, DavePhos1.2-2.0x Pd mol%Bulky, electron-rich phosphine ligands are essential. They promote both the oxidative addition and the final reductive elimination step, preventing β-hydride elimination.[7]
Base Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS)1.2-1.5 equivA strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming the key palladium-amido intermediate.[14]
Solvent Toluene, 1,4-Dioxane (anhydrous, degassed)0.1 - 0.5 MAprotic, non-coordinating solvents are required to prevent interference with the catalytic species.
Strategy 3: Modular Assembly via Click Chemistry

Rationale: "Click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a nearly perfect reaction for library synthesis.[17][18] It is highly efficient, modular, and proceeds under mild, often aqueous, conditions. To use this strategy, the C6-bromo handle must first be converted to either an azide or an alkyne. Here, we detail the conversion to a 6-azido intermediate, which can then be "clicked" with a diverse range of commercially available terminal alkynes to form stable triazole linkages.

Protocol A: Synthesis of 6-Azido-3-nitro-4-quinolinol

  • Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in a suitable solvent such as Dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (NaN₃, 2.0-3.0 equiv) and a copper(I) catalyst (e.g., CuI, 10 mol%) along with a ligand such as L-proline or TMEDA.

  • Reaction: Heat the mixture (e.g., 80-100 °C) and stir for 6-12 hours until TLC/LC-MS indicates consumption of the starting material.

  • Workup: Cool the reaction, pour into water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude azide intermediate, which can often be used in the next step without extensive purification.

Protocol B: CuAAC "Click" Reaction

  • Setup: In a vial, dissolve the 6-Azido-3-nitro-4-quinolinol intermediate (1.0 mmol, 1.0 equiv) and the desired terminal alkyne (1.1 equiv) in a solvent mixture, typically t-BuOH/H₂O (1:1).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%) and sodium ascorbate (5-10 mol%) in a small amount of water.

  • Reaction: Add the catalyst solution to the substrate mixture. Stir vigorously at room temperature. The reaction is often complete within 1-8 hours.

  • Workup: Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, dilute with water and extract with an organic solvent.

  • Purification: The high efficiency of the click reaction often yields very clean products. If necessary, purify by column chromatography or recrystallization.[19][20]

Biological Screening Workflow: From Library to "Hits"

Once a library of derivatives has been synthesized and characterized, the next critical phase is to screen them for biological activity. The following protocols describe a general workflow for an initial anticancer screen, a common application for novel quinoline derivatives.[5][8]

Caption: A typical workflow for small molecule biological screening.

Protocol: Primary Anticancer Screening using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[21] It measures the metabolic activity of living cells, which serves as an effective proxy for cell proliferation and cytotoxicity. It is a robust, inexpensive, and high-throughput compatible assay, making it ideal for primary screening of a compound library.[22]

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa for cervical cancer, HT29 for colon cancer) in appropriate media until it reaches ~80% confluency.

  • Cell Seeding: Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in cell culture media. Remove the old media from the 96-well plate and add the media containing the test compounds (typically at a concentration of 1-10 µM for a primary screen). Include vehicle control (e.g., DMSO) and positive control (e.g., a known cytotoxic drug like 5-Fluorouracil) wells.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37 °C and 5% CO₂.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial reductases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that show significant inhibition of cell viability (e.g., >50% inhibition) are considered preliminary "hits."

Secondary Screening: Kinase Inhibition Assays

Rationale: Given that the quinoline scaffold is a privileged structure for kinase inhibitors, a relevant secondary screen would be to test active compounds against a panel of protein kinases.[4][23] These assays are typically biochemical, measuring the ability of a compound to inhibit the enzymatic activity of a purified kinase.

General Protocol Outline:

Kinase inhibition assays are often performed using commercial kits (e.g., ADP-Glo™ by Promega, LanthaScreen™ by Thermo Fisher) or by specialized contract research organizations (CROs). The general principle involves:

  • Reaction Components: Combining the purified kinase, a specific substrate (peptide or protein), and ATP in a buffer system.

  • Compound Addition: Adding the test compound at various concentrations.

  • Kinase Reaction: Incubating the mixture to allow the phosphorylation reaction to proceed.

  • Detection: Adding a detection reagent that generates a signal (luminescence, fluorescence) proportional to the amount of ATP consumed or the amount of phosphorylated product formed.

  • Data Analysis: The reduction in signal in the presence of the compound is used to calculate the percentage of kinase inhibition. A dose-response curve is then generated to determine the IC₅₀ value (the concentration of the compound required to inhibit 50% of the kinase activity).

Data Presentation and Interpretation

Effective data management is crucial for a successful screening campaign. Results should be organized to facilitate the identification of structure-activity relationships (SAR).

Table 3: Hypothetical Screening Data Summary

Derivative IDR-Group at C6 (via Reaction)% Viability @ 10 µM (HeLa)IC₅₀ (µM) - HeLaIC₅₀ (µM) - Kinase X
Parent -Br (Starting Material)98%> 50> 50
LIB-001 -Phenyl (Suzuki)65%15.225.1
LIB-002 -4-Fluorophenyl (Suzuki)32%4.88.9
LIB-003 -Morpholine (Buchwald)85%35.7> 50
LIB-004 -Piperidine (Buchwald)79%28.141.3
LIB-005 -Triazole-R (Click)41%8.112.5

From this hypothetical data, one might infer that aryl substitution at C6 is favorable for activity (compare LIB-001/002 to parent) and that adding an electron-withdrawing fluorine atom enhances potency (compare LIB-002 to LIB-001). This type of analysis guides the next cycle of synthesis to create more potent and selective compounds.

Conclusion

The this compound scaffold is a highly valuable and versatile starting point for the development of novel bioactive molecules. The derivatization strategies outlined in this application note—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and CuAAC click chemistry—provide robust and modular methods for generating structurally diverse chemical libraries. When coupled with the systematic biological screening workflow presented, these protocols offer a powerful platform for researchers engaged in drug discovery to efficiently identify and advance new therapeutic candidates.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of 6-Bromo-3-nitro-4-quinolinol Analogs in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology

The quinoline nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous compounds with significant biological activities. In the realm of oncology, quinoline derivatives have garnered substantial attention for their potent anticancer properties.[1] These compounds exert their effects through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and modulation of key signaling pathways crucial for tumor progression.[1][2] The strategic functionalization of the quinoline ring with various substituents can significantly influence their cytotoxic potency and selectivity against cancer cells.

This technical guide focuses on a specific class of quinoline derivatives: 6-Bromo-3-nitro-4-quinolinol analogs . The introduction of a bromine atom at the 6-position and a nitro group at the 3-position of the 4-quinolinol core is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to enhanced anticancer activity. While direct and extensive research on this specific analog is emerging, this guide consolidates information from structurally related compounds to provide a robust framework for evaluating their anticancer potential. We will delve into detailed protocols for assessing cytotoxicity and elucidating the underlying mechanisms of action in various cancer cell lines.

Key Concepts and Potential Mechanisms of Action

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with fundamental cellular processes. For this compound analogs, several potential mechanisms of action can be hypothesized based on studies of related compounds:

  • Induction of Apoptosis: Many quinoline derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response. Studies on related nitro-bromo-quinolinone compounds have demonstrated their ability to induce apoptosis.[3]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Certain quinoline analogs can arrest the cell cycle at specific checkpoints, preventing cancer cell proliferation.

  • Kinase Inhibition: Many signaling pathways that drive cancer growth are regulated by kinases. The quinoline scaffold is a common feature in many kinase inhibitors.

  • DNA Intercalation and Topoisomerase Inhibition: Some quinoline derivatives can insert themselves into the DNA double helix or inhibit topoisomerase enzymes, which are essential for DNA replication and repair.[4]

Experimental Workflow for Anticancer Activity Screening

A systematic approach is crucial for evaluating the anticancer potential of novel compounds. The following workflow outlines the key experimental stages for assessing this compound analogs.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromo-3-nitro-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline core is a privileged heterocyclic motif, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] Its derivatives are integral to medicinal chemistry, exhibiting a vast spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] The strategic functionalization of the quinoline ring is a cornerstone of drug discovery, allowing for the fine-tuning of a compound's therapeutic efficacy, selectivity, and pharmacokinetic profile.

This application note provides a detailed guide to the nucleophilic aromatic substitution (SNAr) on 6-Bromo-3-nitro-4-quinolinol, a key intermediate for the synthesis of novel, highly functionalized quinoline derivatives. The presence of a good leaving group (bromo) and a strongly electron-withdrawing group (nitro) makes this substrate particularly well-suited for SNAr reactions, offering a versatile platform for introducing a wide array of nitrogen, oxygen, and sulfur-based nucleophiles.

Chemical Principles and Mechanistic Insights

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

Unlike typical SN1 and SN2 reactions that occur at sp³-hybridized carbons, nucleophilic aromatic substitution on an activated aryl halide like this compound proceeds via a distinct addition-elimination mechanism.[5] The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group.

Key Steps:

  • Nucleophilic Addition: The nucleophile attacks the carbon atom attached to the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6]

  • Elimination: The aromaticity of the ring is restored by the departure of the bromide leaving group.

The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.[7]

Activating Role of Substituents

The feasibility and rate of the SNAr reaction are critically dependent on the electronic nature of the substituents on the quinoline ring.

  • Electron-Withdrawing Group (EWG): The nitro group (-NO₂) at the C-3 position is a powerful electron-withdrawing group. Through both inductive and resonance effects, it significantly reduces the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.[8][9][10] The stabilization of the negative charge in the Meisenheimer intermediate is most effective when the EWG is positioned ortho or para to the leaving group.[5][7][10] In this substrate, the nitro group effectively activates the entire ring system.

  • Leaving Group: The bromine atom at the C-6 position serves as the leaving group. In SNAr reactions, the bond to the leaving group is broken in the second, fast step, so the leaving group's ability to stabilize a negative charge is less critical than its ability to polarize the C-X bond and facilitate the initial attack.[11][12]

Tautomerism of 4-Quinolinol

It is important to recognize that 4-quinolinol exists in tautomeric equilibrium with its 4-quinolone form. Under the basic conditions often employed for SNAr reactions, the deprotonated quinolone form may be the predominant species. This can influence the electronic properties of the ring and the overall reaction kinetics.

Synthesis of Starting Material: this compound

Researchers may need to synthesize the starting material. A reported method involves the cyclization of 5-Bromo-2-(2-nitrovinylamino)benzoic acid in acetic anhydride.[13]

Brief Protocol:

  • Mix 5-Bromo-2-(2-nitrovinylamino)benzoic acid (1.0 eq) with acetic anhydride (1.2 eq) in a larger volume of acetic anhydride (as solvent).

  • Stir the reaction mixture at 120 °C for approximately 3 hours.

  • Upon completion, cool the reaction and collect the precipitate by filtration.

  • Wash the precipitate with acetic acid until the filtrate is colorless, followed by a water wash.

  • Dry the solid to yield the target product, 6-bromo-4-hydroxy-3-nitroquinoline.[13]

Detailed Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a generalized framework for reacting this compound with various nucleophiles. Specific conditions, particularly temperature and reaction time, should be optimized for each unique nucleophile.

Materials and Reagents
  • This compound (1.0 eq)

  • Nucleophile (e.g., primary/secondary amine, alcohol, thiol) (1.5 - 2.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaH) (2.0 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Round-bottom flask or sealed reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere supply (Argon or Nitrogen)

  • Standard work-up and purification supplies (e.g., ethyl acetate, water, brine, silica gel)

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried round-bottom flask or reaction vial containing a magnetic stir bar, add this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert atmosphere (e.g., Argon). Repeat this cycle three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., DMF) via syringe, followed by the nucleophile (1.5 eq).

  • Reaction: Stir the reaction mixture at the desired temperature (typically ranging from 80 °C to 140 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine to remove the solvent and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to obtain the desired substituted quinolinol product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation and Optimization Parameters

The optimal conditions for the nucleophilic substitution will vary depending on the nucleophile's reactivity. The following table provides a starting point for optimization.

Nucleophile ClassTypical BaseSolventTemperature (°C)Notes
Primary AminesK₂CO₃, Cs₂CO₃DMF, DMSO80 - 120Generally reactive; cesium carbonate can accelerate the reaction.
Secondary AminesK₂CO₃, K₃PO₄DMF, NMP100 - 140May require higher temperatures due to increased steric hindrance.
Alcohols (Alkoxides)NaH, K₂CO₃DMF, THF60 - 100The alkoxide is typically pre-formed by reacting the alcohol with a strong base like NaH at 0°C.
Thiols (Thiolates)K₂CO₃, Cs₂CO₃DMF, DMSO25 - 80Thiols are often highly nucleophilic and may react at lower temperatures.

Visualizing the Process

SNAr Mechanism on this compound

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Elimination start This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Rate-determining step end Final Product + Br⁻ intermediate2 Meisenheimer Complex intermediate2->end Fast (Restores Aromaticity)

Caption: Generalized mechanism for the SNAr reaction.

Experimental Workflow Diagram

workflow setup Reaction Setup (Substrate, Base, Inert Atm.) reagents Add Solvent & Nucleophile setup->reagents reaction Heat & Stir (80-140 °C) reagents->reaction monitor Monitor (TLC / LC-MS) reaction->monitor workup Work-up (Extraction, Wash) monitor->workup Upon Completion purify Purification (Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Step-by-step experimental workflow for synthesis.

Safety Precautions

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.

  • Solvents: Polar aprotic solvents like DMF and DMSO have high boiling points and can be harmful. Always work in a well-ventilated fume hood.

  • Bases: Strong bases like sodium hydride (NaH) are highly reactive and flammable upon contact with water. Handle under an inert atmosphere with extreme care.

  • Nitro Compounds: Nitroaromatic compounds can be toxic and potentially explosive under certain conditions. Avoid excessive heat and shock.

References

Application Notes and Protocols for 6-Bromo-3-nitro-4-quinolinol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-Bromo-3-nitro-4-quinolinol. This versatile heterocyclic compound serves as a pivotal intermediate and scaffold in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. These application notes delve into its synthesis, chemical properties, and its strategic utilization in developing compounds with potential anticancer and other pharmacological activities. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, underpinned by mechanistic insights and supported by authoritative references.

Introduction: The Strategic Importance of this compound

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] The specific compound, this compound, is a highly functionalized quinoline derivative whose value lies in the strategic placement of its substituents.

  • The Quinolinol Core : The 4-hydroxyquinoline (quinolinol) tautomer is a key pharmacophore. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

  • 6-Bromo Group : The bromine atom at position 6 is a versatile chemical handle. It can be retained to modulate lipophilicity and binding interactions or replaced via various cross-coupling and nucleophilic substitution reactions to introduce new functionalities.

  • 3-Nitro Group : This powerful electron-withdrawing group significantly influences the molecule's reactivity. It activates the bromine at the 6-position for nucleophilic aromatic substitution (SNAr) and can itself be reduced to an amino group, providing another point for derivatization.

The combination of these features makes this compound an ideal starting material for building libraries of complex molecules for drug discovery campaigns.

Physicochemical Properties and Data Summary

A clear understanding of the compound's properties is essential for its effective use in synthesis and biological assays.

PropertyValueSource
CAS Number 853908-50-6[3]
Molecular Formula C₉H₅BrN₂O₃[3]
Molecular Weight 269.05 g/mol [3]
Appearance Solid (Varies by purity)N/A
Solubility Soluble in organic solvents like DMSO and DMFGeneral Knowledge
Primary Application Intermediate in organic synthesis for bioactive molecules[3]

Synthesis Protocol: this compound

The synthesis of this compound can be achieved through the cyclization of a substituted benzoic acid derivative. This protocol is adapted from established synthetic procedures.[3]

Reaction Principle

The synthesis involves the intramolecular cyclization of 5-Bromo-2-(2-nitrovinylamino)benzoic acid, facilitated by acetic anhydride. The acetic anhydride acts as both a dehydrating agent and a solvent, promoting the ring-closure to form the quinolinol ring system.

DOT Diagram: Synthesis Scheme

G start 5-Bromo-2-(2-nitrovinylamino)benzoic acid reagent Acetic Anhydride (Ac₂O) Heat (120°C) start->reagent product This compound reagent->product

Caption: Synthesis of this compound via cyclization.

Step-by-Step Experimental Protocol
  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Bromo-2-(2-nitrovinylamino)benzoic acid (1.0 eq).

  • Solvent and Reagent Addition : Add acetic anhydride (approx. 4.5 mL per 1 g of starting material).

  • Heating : Heat the reaction mixture to 120°C with constant stirring. Maintain this temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation :

    • Allow the reaction mixture to cool to room temperature. A precipitate should form.

    • Collect the precipitate by vacuum filtration.

    • Wash the collected solid sequentially with acetic acid (until the filtrate is colorless) and then with water.

  • Drying and Characterization : Dry the product under vacuum to obtain the target compound, this compound. The reported yield is approximately 64%.[3]

  • Structure Confirmation : Confirm the structure of the product using analytical techniques such as ¹H NMR spectroscopy. The expected proton NMR signals are δ 9.275 (s, 1H), 8.611-8.615 (d, 1H), 8.100-8.118 (d, 1H), 8.026-8.048 (dd, 1H).[3]

Core Applications in Medicinal Chemistry: From Scaffold to Drug Candidate

The primary utility of this compound is as a versatile scaffold for generating novel compounds, particularly in the realm of oncology. Quinoline derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation.[4][5]

Application: Precursor for Anticancer Agents via Nucleophilic Aromatic Substitution (SNAr)

Causality & Expertise : The electron-withdrawing nitro group at the 3-position strongly activates the bromine at the 6-position towards nucleophilic aromatic substitution (SNAr). This is a cornerstone reaction for this scaffold. By reacting this compound with various nucleophiles (e.g., primary/secondary amines, thiols), a diverse library of derivatives can be rapidly synthesized. This strategy has been successfully employed to create potent anticancer agents from related bromo-nitro-quinoline precursors.[1][5] For instance, the synthesis of 6-piperazinyl and 6-morpholinyl quinolines from 6-bromo-5-nitroquinoline has yielded compounds with significant antiproliferative and apoptotic effects.[5]

DOT Diagram: SNAr Derivatization Workflow

G cluster_0 S(N)Ar Derivatization start This compound reagents Nucleophile (e.g., R-NH₂) Base (e.g., K₂CO₃) Solvent (e.g., DMF) start->reagents product 6-Amino-3-nitro-4-quinolinol Derivative reagents->product screening Biological Screening (e.g., Antiproliferative Assays) product->screening sar Structure-Activity Relationship (SAR) Studies screening->sar G cluster_targets Cellular Targets cluster_outcomes Cellular Outcomes Quinoline_Derivative Quinoline Derivative (from this compound) Kinase Tyrosine Kinases (e.g., EGFR) Quinoline_Derivative->Kinase Inhibition/Binding Topo Topoisomerase I/II Quinoline_Derivative->Topo Inhibition/Binding DNA DNA Intercalation Quinoline_Derivative->DNA Inhibition/Binding Proliferation Inhibition of Proliferation Kinase->Proliferation Blocks Signal Topo->Proliferation Blocks Replication Apoptosis Induction of Apoptosis DNA->Apoptosis Induces Damage CellCycle Cell Cycle Arrest CellCycle->Apoptosis Proliferation->Apoptosis

References

Application Notes & Protocols: A Strategic Guide to Developing Enzyme Inhibitors from 6-Bromo-3-nitro-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a vast spectrum of biological activities.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging the starting material, 6-Bromo-3-nitro-4-quinolinol , for the discovery and development of novel enzyme inhibitors. We will explore the strategic rationale for selecting this scaffold, outline detailed protocols for identifying target enzymes, and provide robust methodologies for chemical derivatization to establish structure-activity relationships (SAR) and optimize lead compounds. This document is designed not as a rigid template, but as an in-depth technical guide grounded in established scientific principles to empower innovation in enzyme inhibitor development.

Introduction: The Quinoline Scaffold as a Platform for Inhibitor Design

Quinoline and its derivatives have consistently demonstrated significant potential in drug discovery, with several approved drugs incorporating this heterocyclic system.[2] Their planar structure allows for effective interaction with enzymatic active sites, including intercalation into DNA and binding to ATP pockets of kinases.[3][4] The starting material, this compound, presents a particularly attractive platform for several reasons:

  • Reactive Handles for Derivatization: The molecule possesses multiple sites amenable to chemical modification. The hydroxyl group at C4 can be converted into a leaving group, the bromine atom at C6 is ideal for palladium-catalyzed cross-coupling reactions, and the electron-withdrawing nitro group at C3 activates the ring system and can be a site for future modification.[5][6]

  • Established Bioactivity: The broader quinolinone class is known to exhibit potent activities, including anticancer and antimicrobial effects, often through enzyme inhibition.[7]

  • Structural Versatility: The rigid quinoline core provides a stable anchor from which to explore chemical space through the introduction of diverse functional groups, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide will delineate a logical workflow, from initial screening to lead optimization, to unlock the therapeutic potential of this promising starting material.

Strategic Workflow for Inhibitor Development

The process of developing an enzyme inhibitor from a starting scaffold is a multi-step, iterative process. The workflow presented here is a self-validating system, where the results of each stage inform the design and execution of the next.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Lead Generation & SAR cluster_2 Phase 3: Lead Optimization Start Start: this compound Screening Broad Panel Enzyme Screening (e.g., Kinases, Proteases, DNMTs) Start->Screening Hit_ID Hit Identification & Target Validation Screening->Hit_ID Library Focused Library Synthesis (Chemical Derivatization) Hit_ID->Library IC50 IC50 Determination & SAR Analysis Library->IC50 Lead_Gen Lead Compound Selection IC50->Lead_Gen Optimization Iterative Synthesis for Potency & Selectivity Lead_Gen->Optimization Cell_Assays Cellular Target Engagement & Functional Assays Optimization->Cell_Assays Preclinical Preclinical Candidate Cell_Assays->Preclinical

Caption: High-level workflow for enzyme inhibitor development.

Phase 1: Target Identification & Initial Screening

Given the broad inhibitory profile of quinoline derivatives, the first step is to identify which enzyme classes are most susceptible to inhibition by the this compound scaffold.[2][8]

Potential Enzyme Targets

Based on existing literature, promising enzyme families to investigate include:

  • Protein Kinases: Many quinoline-based molecules are ATP-competitive kinase inhibitors. Their scaffold can mimic the purine ring of ATP, making them ideal candidates for targeting kinases like EGFR, c-Met, and PDK1.[4][9][10]

  • Proteases: Certain heterocyclic compounds, including those with quinoline structures, have shown activity against proteases like cathepsins.[11]

  • Enzymes Acting on DNA: Quinoline derivatives have recently been identified as potent inhibitors of DNA methyltransferases (DNMTs) and other DNA-interacting enzymes through mechanisms like DNA intercalation.[3][8]

  • Other Metabolic Enzymes: Targets such as Catechol O-methyltransferase (COMT), Aldehyde Dehydrogenase (ALDH), and Quinone Reductase 2 (QR2) have also been shown to be inhibited by quinoline-based compounds.[12][13]

Protocol: General Kinase Inhibition Assay (Luminescence-Based)

This protocol is a robust, high-throughput method for screening compounds against a panel of kinases. It measures the amount of ATP remaining after the kinase reaction; a high luminescence signal indicates low ATP consumption and, therefore, potent inhibition.[14][15]

Materials:

  • Recombinant human kinase enzyme of interest

  • Specific peptide substrate for the kinase

  • Adenosine 5'-triphosphate (ATP)

  • This compound (test compound) dissolved in DMSO

  • Known kinase inhibitor (positive control, e.g., Staurosporine)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common starting point is a 10-point, 3-fold dilution series from a high concentration (e.g., 100 µM).

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate. Include wells with DMSO only (vehicle control, 100% activity) and the positive control inhibitor.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase assay buffer, the kinase enzyme, and the peptide substrate at their optimized concentrations.

    • Dispense the kinase reaction mixture into all wells containing the compounds.

    • To initiate the reaction, add ATP to all wells. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add the ATP detection reagent to all wells. This will stop the kinase reaction and initiate the luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Causality Behind Experimental Choices:

  • Luminescence-Based Detection: This method is highly sensitive, has a large dynamic range, and is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence intensity-based assays.[15]

  • ATP at Km: Using an ATP concentration near the Km value makes the assay particularly sensitive for detecting competitive inhibitors, which are a common class of kinase inhibitors.

  • DMSO Control: This is critical to ensure that the solvent used to dissolve the compound does not independently affect enzyme activity.

Phase 2: Lead Generation through Structure-Activity Relationship (SAR) Studies

Once a "hit" is identified from the initial screen, the next phase involves synthesizing a focused library of analogs to understand the SAR. This process identifies which parts of the molecule are essential for activity and which can be modified to improve potency and selectivity.[16][17]

Key Modification Sites on this compound

The starting material offers three primary sites for diversification:

  • C4-OH Group: The hydroxyl group can be converted to a chloride using reagents like phosphorus oxychloride (POCl₃).[6] This chloro-intermediate is an excellent substrate for nucleophilic substitution with various amines, thiols, or alcohols, allowing for the exploration of a wide range of substituents at this position.

  • C6-Bromo Group: The bromine atom is a versatile handle for introducing aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings.[5] This allows for the exploration of additional binding pockets in the target enzyme.

  • C3-Nitro Group: The strongly electron-withdrawing nitro group activates the quinoline scaffold and influences its electronic properties.[18] It can be reduced to an amino group, which can then be further functionalized (e.g., via acylation or sulfonylation) to introduce new functionalities.

G cluster_0 Modification Pathways Start This compound C4 C4 Position (via 4-chloro intermediate) - Nucleophilic Substitution (Amines, Thiols) Start->C4 C6 C6 Position - Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) Start->C6 C3 C3 Position - Nitro Reduction - Amine Functionalization Start->C3 Derivatives Library of Novel Derivatives for SAR C4->Derivatives C6->Derivatives C3->Derivatives

Caption: Key derivatization pathways for SAR studies.
Protocol: Derivatization via Suzuki Cross-Coupling at the C6 Position

This protocol describes a general method for introducing a new aryl or heteroaryl group at the C6 position, a common strategy for enhancing the potency of quinoline-based inhibitors.[5]

Materials:

  • This compound (starting material)

  • Aryl or heteroaryl boronic acid (coupling partner)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-3-nitro-4-quinolinol derivative.

  • Characterization: Confirm the structure of the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

  • Anhydrous Solvent: Water can hydrolyze the boronic acid and interfere with the catalytic cycle. Using an anhydrous solvent is crucial for reaction efficiency.

  • Base: The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

Data Presentation and Interpretation

All quantitative data from inhibition assays should be summarized in a clear, tabular format to facilitate comparison and SAR analysis.

Table 1: Hypothetical Inhibitory Activity of this compound Derivatives against Target Kinase X

Compound IDR¹ Substituent (at C6)R² Substituent (at C4)IC₅₀ (nM)
1 -Br (Parent)-OH>10,000
2a -Phenyl-OH1,250
2b -4-Fluorophenyl-OH875
2c -3-Pyridyl-OH650
3a -Br-NH(CH₂CH₃)5,400
3b -3-Pyridyl-NH(CH₂CH₃)98
3c -3-Pyridyl-NH(cyclopropyl)45

From this hypothetical data, a preliminary SAR can be deduced:

  • Substitution at the C6 position is beneficial for activity (compare 1 vs. 2a-c ).

  • An electron-withdrawing group on the C6-phenyl ring or a heteroaryl group like pyridine enhances potency (compare 2a vs. 2b and 2c ).

  • Modification of the C4-OH to an amino group is tolerated, and combining modifications at C4 and C6 leads to a significant synergistic increase in potency (compare 2c vs. 3b ).

  • Small, rigid substituents on the C4-amine, like a cyclopropyl group, are more favorable than flexible ethyl groups (compare 3b vs. 3c ).

Conclusion and Future Directions

This compound is a versatile and promising starting point for the development of novel enzyme inhibitors. The strategic workflow outlined in this guide—encompassing broad initial screening, target validation, and systematic SAR-driven chemical modification—provides a robust pathway from a simple starting material to a potent and selective lead compound. The detailed protocols for both biochemical assays and synthetic derivatization serve as a practical foundation for researchers. Future work should focus on optimizing the lead compounds for cellular potency, selectivity against related enzymes, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties to progress them towards preclinical development.

References

Application Notes and Protocols for Cell-Based Assays of 6-Bromo-3-nitro-4-quinolinol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Derivatives of 6-Bromo-3-nitro-4-quinolinol are of particular interest due to the combined electronic and steric effects of the bromo and nitro substituents, which can significantly modulate biological activity.[3] This guide provides a comprehensive, tiered approach for the in-vitro characterization of these derivatives using robust, validated cell-based assays. We present detailed protocols for assessing primary cytotoxicity, quantifying apoptosis induction, and investigating modulation of the NF-κB signaling pathway—a critical regulator of immunity, inflammation, and cell survival.[4] This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action of novel quinoline-based compounds.

Foundational Screening: Cytotoxicity and Cell Viability Assessment

A critical first step in characterizing any novel compound is to determine its effect on cell viability and proliferation.[1] The MTT assay is a robust and widely adopted colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] The principle relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[6] The amount of formazan produced, quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[5]

Protocol 1: MTT Assay for Determining IC₅₀ Values

This protocol is optimized for adherent cells (e.g., HeLa, HT29, or C6 cancer cell lines, which have been used to test related compounds[7][8]) cultured in 96-well plates.

Materials:

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT Reagent (5 mg/mL in sterile PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Adherent cancer cell line of interest (e.g., HeLa, HT29)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Experimental Workflow:

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution seed Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 treat Treat cells with serial dilutions of quinolinol derivative incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 controls Include vehicle (DMSO) and untreated controls add_mtt Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilization Solution (100-150 µL/well) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: General workflow for the MTT cell viability assay.

Step-by-Step Procedure:

  • Cell Seeding: In a 96-well plate, seed 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the this compound derivative in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells remains below 0.5% to avoid solvent-induced toxicity.[9]

  • Cell Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with the same final DMSO concentration) and untreated controls (medium only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[10]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[10] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Solubilization: Add 100-150 µL of the Solubilization Solution to each well.[11] To ensure complete dissolution of the formazan crystals, the plate can be placed on an orbital shaker for 15 minutes or left overnight in the incubator.[10]

  • Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength between 570 and 600 nm. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis and Interpretation: Cell viability is calculated as a percentage relative to the vehicle control:

  • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting the % Viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

ParameterRecommended Value/RangeRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase and avoids signal saturation.[9]
Treatment Duration 24 - 72 hoursAllows for assessment of both acute and long-term cytotoxic effects.
Final MTT Concentration 0.5 mg/mLStandard concentration for optimal formazan crystal formation.[10]
MTT Incubation Time 3 - 4 hoursSufficient time for enzymatic reduction of MTT without causing artifacts.[11]
Final DMSO Concentration ≤ 0.5%Minimizes solvent-induced cytotoxicity, which could confound results.[9]
Absorbance Wavelength 570 nm (primary), 630 nm (ref)Peak absorbance for formazan is ~570-590 nm; reference wavelength corrects for background.

Mechanistic Insight: Apoptosis Induction Assay

If a compound demonstrates significant cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[7] A key hallmark of apoptosis is the activation of effector caspases, particularly Caspase-3 and Caspase-7. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method that measures the combined activities of these two enzymes.[12] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active Caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal proportional to caspase activity.[13][14]

Protocol 2: Caspase-Glo® 3/7 Assay

This protocol follows a simple "add-mix-measure" format, making it suitable for high-throughput screening.[13]

Materials:

  • Caspase-Glo® 3/7 Reagent (Promega or equivalent)

  • White-walled, opaque 96-well plates (for luminescence assays)

  • Cells treated with the quinolinol derivative (from a parallel plate to the MTT assay)

  • Positive control apoptosis inducer (e.g., Staurosporine)

  • Luminometer

Experimental Workflow:

Apoptosis_Workflow start Compound shows cytotoxicity in MTT Assay (IC₅₀ < X µM) decision Investigate Mechanism of Death start->decision assay Perform Caspase-Glo® 3/7 Assay decision->assay analyze Measure Luminescence assay->analyze result Increased Luminescence? analyze->result conclusion_yes Apoptosis is a likely mechanism result->conclusion_yes Yes conclusion_no Consider other death pathways (e.g., Necrosis, Autophagy) result->conclusion_no No

Caption: Decision workflow for investigating apoptosis.

Step-by-Step Procedure:

  • Cell Culture and Treatment: Seed and treat cells with the quinolinol derivative in a white-walled 96-well plate as described in the MTT protocol (Protocol 1, steps 1-4).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.[14]

  • Assay Execution: a. Remove the plate containing the treated cells from the incubator and allow it to equilibrate to room temperature.[15] b. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[12]

  • Signal Development: Mix the contents by placing the plate on a shaker at 300-500 rpm for 30 seconds.[15] Incubate at room temperature for 1 to 2 hours to allow for cell lysis and signal stabilization.[14]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation: The luminescent signal is directly proportional to the amount of Caspase-3/7 activity. Results are often expressed as "Fold Change" relative to the vehicle control.

  • Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control) A significant, dose-dependent increase in luminescence indicates that the this compound derivative induces apoptosis through the activation of effector caspases.

Pathway Analysis: Interrogation of the NF-κB Signaling Pathway

Many quinoline derivatives are known to modulate inflammatory pathways, and the Nuclear Factor-kappa B (NF-κB) pathway is a central hub for inflammation, immunity, and cancer cell survival.[16] In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[17] Upon stimulation by signals like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation. This frees NF-κB to translocate into the nucleus, where it binds to DNA and activates the transcription of target genes.[16][18] An NF-κB reporter gene assay is a powerful tool to quantify the activity of this pathway.

Protocol 3: NF-κB Luciferase Reporter Assay

This protocol involves transfecting cells with a plasmid containing a luciferase gene under the control of NF-κB response elements.[17]

Materials:

  • NF-κB Luciferase Reporter Vector and a constitutively expressing control vector (e.g., Renilla luciferase)[19]

  • Transfection reagent (e.g., Lipofectamine)

  • Cell line responsive to TNF-α (e.g., HEK293T)

  • TNF-α (stimulant)

  • Dual-Luciferase® Reporter Assay System (Promega or equivalent)

Canonical NF-κB Signaling Pathway:

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR IKK IKK Complex TNFR->IKK Activates TNFa TNF-α TNFa->TNFR IkB_P P-IκB IKK->IkB_P Phosphorylates IkB IκB IkB->IkB_P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation NFkB_IkB NF-κB IκB NFkB_IkB->IKK Phosphorylates IκB DNA NF-κB Response Element (DNA) NFkB_nuc->DNA Binds Gene Gene Transcription DNA->Gene

Caption: Simplified diagram of the canonical NF-κB pathway.

Step-by-Step Procedure:

  • Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect cells with the NF-κB firefly luciferase reporter and the Renilla luciferase control vector using a suitable transfection reagent. Incubate for 24 hours.

  • Pre-treatment: After transfection, replace the medium with fresh medium containing various concentrations of the this compound derivative. Incubate for 1-2 hours.

  • Stimulation: Stimulate the cells by adding TNF-α (e.g., 10 ng/mL) to all wells except the unstimulated control. Incubate for an additional 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase kit.

  • Data Acquisition: Measure both firefly and Renilla luciferase activity sequentially in a luminometer according to the manufacturer's protocol.

Data Analysis and Interpretation: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

  • Normalized Response = (Firefly Luciferase Signal / Renilla Luciferase Signal) Compare the normalized response of compound-treated, TNF-α stimulated cells to that of cells stimulated with TNF-α alone. A dose-dependent decrease in the signal indicates that the compound inhibits NF-κB pathway activation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-3-nitro-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-3-nitro-4-quinolinol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and validated protocols. Our goal is to help you navigate the common challenges associated with this synthesis and improve the reliability and yield of your experiments.

Reaction Overview

The synthesis of this compound is typically achieved through a two-step process. First, the 6-bromo-4-quinolinol core is constructed, commonly via the Gould-Jacobs reaction.[1][2] This is followed by an electrophilic nitration at the C-3 position of the quinolinol ring.

The overall synthetic pathway can be summarized as follows:

  • Gould-Jacobs Reaction: 4-Bromoaniline is condensed with an activated malonic ester, such as diethyl (ethoxymethylene)malonate (DEEMM), to form an intermediate adduct. This adduct then undergoes a high-temperature thermal cyclization to form the ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.[3] Subsequent hydrolysis and decarboxylation yield 6-bromo-4-quinolinol (which exists in tautomeric equilibrium with 6-bromoquinolin-4(1H)-one).[1][2]

  • Nitration: The 6-bromo-4-quinolinol intermediate is then subjected to nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 3-position.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Issue 1: Low or No Yield of 6-Bromo-4-quinolinol (Gould-Jacobs Step)

Question: My thermal cyclization step is resulting in a very low yield of the desired 6-bromo-4-quinolinol. What are the likely causes and how can I fix it?

Possible Causes & Solutions:

  • Insufficient Cyclization Temperature: The intramolecular cyclization is a high-energy process that requires significant thermal input.[5] The use of high-boiling point solvents like diphenyl ether or mineral oil is common to achieve the necessary temperatures, typically in the range of 240-260 °C.[3][6]

    • Solution: Ensure your heating mantle and condenser setup can safely and consistently maintain a temperature of at least 250 °C. Monitor the reaction temperature directly in the reaction vessel. If using a solvent-free microwave approach, higher temperatures (e.g., 250-300 °C) can be achieved, but reaction times must be carefully optimized to prevent degradation.[5][7]

  • Incomplete Condensation: The initial reaction between 4-bromoaniline and DEEMM may not have gone to completion. This condensation is an equilibrium reaction where ethanol is eliminated.[1]

    • Solution: Ensure the initial condensation is complete by heating the mixture (e.g., 100-120 °C) and allowing the ethanol byproduct to distill off before proceeding to the high-temperature cyclization.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.

  • Degradation of Product: Prolonged heating at very high temperatures can lead to charring and decomposition of the product.[6]

    • Solution: Optimize the reaction time at the target temperature. Once TLC indicates the consumption of the intermediate, cool the reaction mixture promptly. For microwave synthesis, it's crucial to balance temperature and time; a shorter time at a higher temperature is often more effective.[5]

Issue 2: Poor Yield or Side Product Formation During Nitration

Question: The nitration of my 6-bromo-4-quinolinol is giving a low yield, and I'm seeing multiple spots on my TLC plate. What is going wrong?

Possible Causes & Solutions:

  • Incorrect Nitrating Conditions: The regioselectivity and efficiency of the nitration are highly dependent on the reaction conditions, particularly temperature and the concentration of the nitrating agent.[8]

    • Solution: The reaction should be performed at a low temperature, typically between -5 °C and 0 °C, to control the exothermic reaction and prevent the formation of undesired regioisomers or over-nitration.[4] The nitrating mixture (HNO₃/H₂SO₄) should be added dropwise to a solution of the substrate in concentrated sulfuric acid while carefully monitoring the internal temperature.[9]

  • Formation of Regioisomers: While the 4-hydroxy group strongly directs nitration to the 3-position, other positions on the quinoline ring can also be nitrated under harsh conditions.[10]

    • Solution: Strict temperature control is the most critical factor. Using a salt-ice bath is effective for maintaining the required low temperature.[9] Confirm the structure of your product using NMR spectroscopy to ensure the nitro group is at the desired C-3 position.

  • Oxidation of the Starting Material: Quinolinol systems can be sensitive to oxidation by nitric acid, especially at elevated temperatures.

    • Solution: Again, maintaining a low reaction temperature is key. Ensure the starting material is fully dissolved in the sulfuric acid before the slow addition of the nitrating mixture begins.

Issue 3: Difficulty in Product Isolation and Purification

Question: My final product, this compound, is difficult to purify. It has low solubility and seems to decompose on silica gel.

Possible Causes & Solutions:

  • Low Solubility: The target compound is often a solid with limited solubility in many common organic solvents, making purification by chromatography challenging.

    • Solution: Purification is often best achieved by recrystallization or trituration. After the nitration reaction, quenching the mixture by pouring it onto ice water typically precipitates the crude product.[9] This solid can be collected by filtration and washed sequentially with water and a cold organic solvent (like ethanol or acetic acid) to remove impurities.[11] Experiment with different solvents or solvent mixtures (e.g., DMF/water, acetic acid) for recrystallization.

  • Decomposition on Silica: The acidic nature of standard silica gel can cause decomposition of sensitive compounds.[6]

    • Solution: If column chromatography is unavoidable, consider using deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase like alumina.[6] Always perform a small-scale test first to check for product stability on the chosen stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the role of diphenyl ether in the Gould-Jacobs reaction? A1: Diphenyl ether serves as a high-boiling point solvent (b.p. 259 °C), which allows the reaction to reach the high temperatures (typically 240-260 °C) required for the thermal electrocyclic ring-closing reaction to form the quinolinone core.[3][6][12]

Q2: Can I use a different starting material instead of 4-bromoaniline? A2: Yes, the Gould-Jacobs reaction is versatile and can be used with various substituted anilines to produce different quinoline derivatives.[1] However, the electronic nature of the substituent can affect the reaction; electron-donating groups are generally well-tolerated.[1]

Q3: Why is a mixture of nitric acid and sulfuric acid used for nitration? A3: Sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[8] The nitronium ion is the active electrophile that attacks the aromatic quinolinol ring.[8]

Q4: What are the key safety precautions for this synthesis? A4: The synthesis involves several hazards. The high-temperature cyclization requires careful handling of hot oil or diphenyl ether. The nitration step uses highly corrosive and strong oxidizing acids (concentrated H₂SO₄ and HNO₃) and is highly exothermic; it must be performed in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat) and strict temperature control to prevent runaway reactions.

Optimized Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-4-quinolinol via Gould-Jacobs Reaction

This protocol is adapted from established procedures for the synthesis of 4-hydroxyquinolines.[3][13]

Materials:

  • 4-Bromoaniline

  • Diethyl (ethoxymethylene)malonate (DEEMM)

  • Diphenyl ether

Procedure:

  • Condensation: In a round-bottom flask equipped with a distillation head, combine 4-bromoaniline (1.0 eq) and DEEMM (1.1 eq). Heat the mixture to 110-120 °C for 1-2 hours. Ethanol will distill from the reaction mixture. Monitor the reaction by TLC until the 4-bromoaniline is consumed.

  • Cyclization: In a separate, larger flask equipped with a mechanical stirrer, thermometer, and reflux condenser, preheat diphenyl ether to 250 °C.

  • Add the crude condensation product from step 1 portion-wise to the hot diphenyl ether. Maintain the temperature at 250-260 °C for 30-60 minutes.

  • Isolation: Cool the reaction mixture to room temperature. A solid should precipitate. Dilute the mixture with petroleum ether or hexane to facilitate further precipitation.

  • Collect the solid product (ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate) by vacuum filtration and wash thoroughly with petroleum ether to remove the diphenyl ether.

  • Hydrolysis & Decarboxylation: The crude ester can be refluxed in 10% aqueous sodium hydroxide until hydrolysis is complete (TLC monitoring). Cool the solution and acidify with concentrated HCl to a pH of ~1-2 to precipitate the carboxylic acid.[12] Filter the solid, wash with water, and dry. Heat the resulting acid in mineral oil to 270-295 °C for 10-15 minutes to effect decarboxylation, yielding 6-bromo-4-quinolinol.[14]

Protocol 2: Nitration of 6-Bromo-4-quinolinol

This protocol is based on standard electrophilic nitration procedures for quinoline systems.[4][9]

Materials:

  • 6-Bromo-4-quinolinol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

Procedure:

  • In a flask equipped with a magnetic stirrer and thermometer, carefully add 6-bromo-4-quinolinol (1.0 eq) to concentrated sulfuric acid at 0 °C (using an ice-salt bath). Stir until all the solid dissolves.

  • In a separate container, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of 6-bromo-4-quinolinol, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • A precipitate of this compound will form. Allow the mixture to stir until all the ice has melted.

  • Collect the solid product by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral.

  • Wash the precipitate with cold ethanol or acetic acid to remove impurities.[11] Dry the final product under vacuum.

Data Summary

The following table provides expected quantitative data based on analogous reactions reported in the literature. Actual yields may vary depending on experimental conditions and scale.

StepReactantsProductExpected YieldReference
Gould-Jacobs 4-Bromoaniline, DEEMM6-Bromo-4-quinolinol60-80%[12][13]
Nitration 6-Bromo-4-quinolinol, HNO₃/H₂SO₄This compound60-70%[11]

Visualizations

Synthetic Pathway Overview

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Nitration A 4-Bromoaniline C Condensation Intermediate A->C + DEEMM (110-120°C) B DEEMM D 6-Bromo-4-quinolinol C->D Thermal Cyclization (250°C, Diphenyl Ether) E This compound D->E + HNO3/H2SO4 (0-5°C)

Caption: Synthetic workflow for this compound.

Troubleshooting Workflow for Low Yield

G Start Low Product Yield Step Which step has low yield? Start->Step GJ Gould-Jacobs (Cyclization) Step->GJ Step 1 Nitration Nitration Step->Nitration Step 2 GJ_Check1 Was cyclization temp >240°C? GJ->GJ_Check1 GJ_Sol1_No Action: Increase temperature. Ensure accurate monitoring. GJ_Check1->GJ_Sol1_No No GJ_Check2 Was condensation complete (TLC)? GJ_Check1->GJ_Check2 Yes GJ_Sol2_No Action: Ensure EtOH removal during initial condensation. GJ_Check2->GJ_Sol2_No No GJ_Check3 Is there charring/decomposition? GJ_Check2->GJ_Check3 Yes GJ_Sol3_Yes Action: Reduce heating time. Optimize time/temp balance. GJ_Check3->GJ_Sol3_Yes Yes Nit_Check1 Was reaction temp kept at 0-5°C? Nitration->Nit_Check1 Nit_Sol1_No Action: Use ice-salt bath. Add nitrating mix slowly. Nit_Check1->Nit_Sol1_No No Nit_Check2 Are there multiple spots on TLC? Nit_Check1->Nit_Check2 Yes Nit_Sol2_Yes Indicates side products. Strict temp control is key. Nit_Check2->Nit_Sol2_Yes Yes

Caption: Troubleshooting logic for addressing low product yield.

References

challenges in the synthesis of 6-Bromo-3-nitro-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges in synthetic organic chemistry requires a blend of theoretical knowledge and practical, experience-driven insights. This Technical Support Center is designed to guide you, our fellow researchers and drug development professionals, through the specific hurdles encountered in the synthesis of 6-Bromo-3-nitro-4-quinolinol. As your Senior Application Scientist, my goal is to not only provide solutions but to illuminate the chemical principles behind them, fostering a deeper understanding that empowers you to optimize your experimental outcomes.

The synthesis of this valuable intermediate is typically approached as a two-stage process: first, the construction of the quinolinone core, followed by a regioselective nitration. Each stage presents a unique set of challenges that we will address systematically.

Overall Synthetic Workflow

The most common and logical pathway involves the initial synthesis of the 6-Bromo-4-quinolinol scaffold, often via the Gould-Jacobs reaction, followed by the critical nitration step to introduce the nitro group at the C-3 position.

G cluster_0 Stage 1: Quinolinol Core Synthesis cluster_1 Stage 2: Regioselective Nitration A 4-Bromoaniline C Condensation Intermediate (Anilidomethylenemalonate) A->C Condensation B Diethyl Ethoxymethylenemalonate B->C D Thermal Cyclization (Gould-Jacobs Reaction) C->D E 6-Bromo-4-quinolinol (Precursor) D->E High Temp (>250°C) G Nitration Reaction E->G F Nitrating Agent (e.g., HNO₃/H₂SO₄) F->G H This compound (Final Product) G->H Purification

Caption: General two-stage workflow for the synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common experimental failures and questions in a problem-solution format.

Part A: Challenges in the Synthesis of the 6-Bromo-4-quinolinol Precursor

The Gould-Jacobs reaction is a robust method for creating the 4-hydroxyquinoline core, but its high-temperature requirements are a frequent source of difficulty.[1][2]

Q1: My initial condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate is low-yielding or fails to proceed. What is going wrong?

A1: Root Cause Analysis & Solutions

The initial step is a nucleophilic substitution of the ethoxy group on the malonate by the aniline.[3] Failure here is typically due to reactant purity or suboptimal conditions.

  • Purity of 4-Bromoaniline: Ensure the starting aniline is free from significant impurities or oxidation, which can present as discoloration. If necessary, purify it by recrystallization or column chromatography before use.

  • Reaction Conditions: While the condensation can proceed with gentle heating, it is often performed at elevated temperatures (100-140 °C) without a solvent to drive the reaction to completion by removing the ethanol byproduct. Ensure your temperature is adequate and the reaction is monitored (e.g., by TLC) until the aniline is consumed.

  • Stoichiometry: A slight excess of the diethyl ethoxymethylenemalonate can sometimes be used to ensure the complete consumption of the more valuable aniline derivative.

Q2: The thermal cyclization step (heating the anilidomethylenemalonate intermediate) is not working or results in extensive charring and low yields. How can I improve this critical step?

A2: Optimizing High-Temperature Cyclization

This is the most challenging step of the Gould-Jacobs reaction, requiring temperatures typically exceeding 250 °C to induce a 6-electron electrocyclization.[2]

  • Insufficient Temperature: The primary reason for failure is not reaching the required temperature for cyclization. Standard laboratory heating mantles may struggle to consistently and evenly heat the reaction mixture to 250-260 °C.

  • Solution 1: High-Boiling Solvents: The most common solution is to use an inert, high-boiling solvent to ensure uniform and stable high temperatures. Solvents like diphenyl ether or Dowtherm A are standard choices.[1][4] This technique can dramatically increase cyclization yields, often to over 90%.[2]

  • Solution 2: Microwave Synthesis: Modern approaches utilize microwave irradiation to achieve the necessary high temperatures rapidly and efficiently, significantly shortening reaction times and often improving yields compared to conventional heating.[5]

  • Mitigating Decomposition: Charring indicates product or intermediate decomposition. This occurs when heating is uneven or maintained for too long. Using a high-boiling solvent provides better temperature control. Additionally, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions.

Q3: I've successfully cyclized my intermediate in diphenyl ether, but now I'm having trouble removing the solvent and isolating my product. What is an effective work-up procedure?

A3: Product Isolation Strategy

Removing high-boiling solvents is a common challenge. The strategy relies on the differential solubility of the product and the solvent.

  • Cooling & Precipitation: Allow the reaction mixture to cool significantly (e.g., to 60 °C or even room temperature).[4] The 6-bromo-4-quinolinol product is typically a solid with low solubility in non-polar solvents at lower temperatures.

  • Inducing Precipitation: Add a non-polar solvent in which the product is insoluble but the diphenyl ether is soluble. Petroleum ether or hexane are excellent choices.[4] This will cause the desired product to precipitate out of the solution.

  • Filtration & Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with fresh portions of the non-polar solvent (petroleum ether, hexane) to remove any residual diphenyl ether. A final wash with a more polar solvent like ethyl acetate may also be used.[4]

Part B: Challenges in the Nitration of 6-Bromo-4-quinolinol

Introducing a nitro group at the C-3 position requires careful control of reagents and conditions to ensure correct regioselectivity and to manage the reaction's exothermic nature.

Q4: My nitration is producing a complex mixture of isomers, not the desired this compound. How can I improve regioselectivity for the C-3 position?

A4: Understanding and Controlling Regioselectivity

The substitution pattern of the quinolinol ring dictates the position of electrophilic attack.

  • The Role of the 4-Hydroxy Group: The 4-quinolinol exists in tautomeric equilibrium with its 4-quinolone form. In strongly acidic nitrating media, the pyridine nitrogen is protonated, strongly deactivating the entire heterocyclic ring system towards electrophilic attack. The 4-oxo group also deactivates the pyridine ring. This deactivation is crucial as it prevents nitration at other positions on the pyridine ring (like C-2) and directs it towards the benzenoid ring (positions 5, 7, 8) or the C-3 position.

  • Directing to C-3: Nitration at the C-3 position is favored because it is alpha to the carbonyl in the 4-quinolone tautomer. While the ring is generally deactivated, this position remains susceptible. A known procedure for a similar substrate (2-hydroxy-4,6-dimethylquinoline) demonstrates that nitration can be successfully directed to the 3-position.[6]

  • Avoiding Side Products: Nitration of 6-bromoquinoline without the 4-hydroxy group typically yields 5-nitro and 8-nitro isomers.[7][8] The presence of the 4-hydroxy/oxo group is therefore essential for achieving the desired C-3 substitution.

  • Recommended Conditions: Use a well-controlled nitrating mixture, such as concentrated nitric acid in concentrated sulfuric acid. The reaction should be performed at low temperatures (e.g., -5 to 0 °C) to minimize side reactions and improve selectivity.[7]

Q5: The nitration reaction is highly exothermic and difficult to control. What are the best practices for safety and yield?

A5: Managing Exothermic Reactions

Nitration reactions are notoriously exothermic and require strict safety protocols.[9] A runaway reaction will destroy your product and pose a significant safety hazard.

  • Temperature Control: The single most important factor is maintaining a low temperature. Use an ice-salt bath or a cryocooler to keep the reaction vessel at or below 0 °C throughout the addition of the nitrating agent.

  • Slow, Dropwise Addition: The nitrating mixture must be added very slowly (dropwise) to the solution of your quinolinol in sulfuric acid. This allows the cooling bath to dissipate the heat generated from each drop before the next is added.

  • Vigorous Stirring: Ensure efficient and constant stirring. This prevents the formation of localized "hot spots" where the reaction could accelerate uncontrollably.

  • Proper Scale and Quenching: Always perform the reaction in a flask that is large enough to accommodate the reaction volume and potential foaming. Quench the reaction by pouring it slowly onto a large amount of crushed ice with stirring.[7] Never add water to the concentrated acid mixture.

Q6: I'm struggling to purify the final this compound from the crude reaction mixture. What are the recommended procedures?

A6: Purification Protocol

The crude product precipitated after quenching the reaction will contain impurities and potentially isomeric side products.

  • Initial Filtration: After quenching the reaction on ice, the solid product usually precipitates. Collect this crude solid by vacuum filtration.

  • Washing: Wash the filtered solid thoroughly with cold water until the filtrate is neutral (to remove residual acids). A subsequent wash with a solvent like cold acetic acid or ethanol can help remove certain organic impurities.[10]

  • Recrystallization: This is the most effective method for purification. The choice of solvent is critical and may require some experimentation. Solvents to consider include acetic acid, ethanol, or mixtures like DMF/water or ethanol/water. The goal is to find a solvent (or solvent system) that dissolves the product when hot but in which it is poorly soluble when cold.

  • Characterization: Confirm the purity and identity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).[10][11]

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methodologies. Researchers should adapt them as necessary based on their specific laboratory conditions and scale.

Protocol 1: Synthesis of 6-Bromo-4-quinolinol

This protocol is based on the principles of the Gould-Jacobs reaction.[2][4]

  • Step 1: Condensation. In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 120-130 °C for 2 hours. The reaction should become homogeneous as the ethanol byproduct evaporates. Monitor by TLC until the 4-bromoaniline is consumed. The resulting oil or solid is the anilidomethylenemalonate intermediate.

  • Step 2: Cyclization. To the flask containing the intermediate, add a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate). Equip the flask with a reflux condenser and heat the mixture to 250-260 °C. Maintain this temperature for 30-60 minutes. The reaction is complete when the evolution of ethanol ceases.

  • Step 3: Saponification & Decarboxylation (if necessary). Note: The Gould-Jacobs reaction initially forms an ester at the C-3 position. This must be removed. After cooling, the ester can be saponified with aqueous NaOH, followed by acidification to yield the carboxylic acid. The isolated 6-bromo-4-hydroxyquinoline-3-carboxylic acid is then heated (slurried in mineral oil or diphenyl ether at ~270-295 °C) to induce decarboxylation, yielding 6-Bromo-4-quinolinol.[4][12]

  • Step 4: Isolation. Cool the reaction mixture to room temperature. Add petroleum ether (approx. 10 volumes) to precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with petroleum ether to remove the solvent. Dry the resulting solid under vacuum.

Protocol 2: Synthesis of this compound

This protocol is adapted from standard nitration procedures for activated/deactivated aromatic systems.[7]

  • Step 1: Dissolution. In a round-bottom flask, carefully dissolve 6-Bromo-4-quinolinol (1.0 eq) in concentrated sulfuric acid (approx. 4-5 mL per gram) with stirring. Cool the solution to -5 °C in an ice-salt bath.

  • Step 2: Preparation of Nitrating Mixture. In a separate flask, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume equivalent to the nitric acid). Cool this mixture to -5 °C.

  • Step 3: Nitration. While vigorously stirring the quinolinol solution, add the cold nitrating mixture dropwise over a period of at least 30-60 minutes, ensuring the internal temperature does not rise above 0 °C.

  • Step 4: Reaction Monitoring. After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (a suitable eluent might be Dichloromethane/Methanol).

  • Step 5: Quenching and Isolation. Slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate should form. Allow the ice to melt completely. Collect the solid product by vacuum filtration.

  • Step 6: Purification. Wash the solid with copious amounts of cold water until the washings are neutral. Further purify the crude product by recrystallization from a suitable solvent (e.g., acetic acid).[10] Dry the final product under vacuum.

Characterization Data Summary

Verifying the structure of the final product is a critical step. The following table provides expected analytical data for This compound .

Analysis Type Data / Expected Observations
Molecular Formula C₉H₅BrN₂O₃[13]
Molecular Weight ~269.05 g/mol [13]
Mass Spectrometry The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks, with nearly equal intensity, due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.
¹H NMR A published spectrum for a similar synthesis reported the following peaks: δ 9.275 (s, 1H), 8.611-8.615 (d, 1H, J=2Hz), 8.100-8.118 (d, 1H, J=9Hz), 8.026-8.048 (dd, 1H, J=8.5Hz, 2Hz).[10] Note: The solvent used was CDCl₃, and the peak at 9.275 ppm is likely the proton at the C-2 position.
Infrared (IR) Expect to see characteristic peaks for N-H/O-H stretching (broad, ~3400 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and strong N-O stretching for the nitro group (~1550 and ~1350 cm⁻¹).

References

Technical Support Center: Purification of 6-Bromo-3-nitro-4-quinolinol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals. It provides in-depth protocols and troubleshooting advice for the purification of 6-Bromo-3-nitro-4-quinolinol via recrystallization, a critical step for ensuring the purity of this valuable synthetic intermediate.

Section 1: Foundational Knowledge - Understanding the Compound

This section addresses the fundamental properties of this compound that are crucial for developing a successful purification strategy.

Q1: What are the key structural features of this compound that influence its recrystallization?

A1: The molecular structure of this compound dictates its physical properties and solubility, which are the cornerstones of recrystallization. Key features include:

  • A Polar Heterocyclic Core: The quinoline ring system, containing a nitrogen atom, is inherently polar.[1]

  • Hydrogen Bonding Capability: The presence of a 4-hydroxyl (-OH) group and a 3-nitro (-NO₂) group allows for strong hydrogen bonding between molecules. This leads to a stable crystal lattice structure.

  • High Polarity: The combination of the nitro group (a strong electron-withdrawing group) and the hydroxyl group makes the molecule highly polar. This suggests that polar solvents will be required for dissolution.[2]

  • Tautomerism: The compound can exist in equilibrium between the 4-quinolinol form and its 4-quinolone tautomer. This can influence its interaction with different solvents. The quinolone form is often more stable.[3][4]

  • High Melting Point: Strong intermolecular forces, such as hydrogen bonding and dipole-dipole interactions from the polar groups, result in a high melting point. The related compound 6-bromoquinolin-4-ol has a melting point of 283°C, and the addition of a nitro group is expected to maintain or increase this value, indicating a very stable crystal lattice that requires significant thermal energy to disrupt.[5]

Understanding these features is the first step in selecting an appropriate solvent system, as the ideal solvent must be capable of overcoming these strong intermolecular forces at elevated temperatures.

Table 1: Estimated Physicochemical Properties and Solvent Compatibility
PropertyEstimated Value / ObservationRationale & Implication for Recrystallization
Molecular Formula C₉H₅BrN₂O₃Confirmed chemical composition.[6]
Molecular Weight 269.06 g/mol Relevant for stoichiometric calculations.
Appearance Yellowish SolidColor may indicate impurities; successful recrystallization should yield a paler product.[7]
Melting Point High (>280 °C)A high melting point necessitates the use of high-boiling point solvents for dissolution.[5]
Polarity HighRequires polar solvents for dissolution. "Like dissolves like" is the guiding principle.[2]
Solubility
Non-Polar Solvents (Hexane, Toluene)Poorly solubleThese solvents are unlikely to dissolve the compound even when hot and are better suited as anti-solvents.
Polar Aprotic Solvents (DMF, DMAc, DMSO)Likely soluble when hotThese are excellent candidates for dissolving highly polar, high-melting-point solids. A patent for a similar quinoline derivative uses these for purification.[8]
Polar Protic Solvents (Ethanol, Acetic Acid)Moderately soluble when hotMay require larger volumes or be used as part of a mixed-solvent system. A synthesis protocol notes washing the product with acetic acid, suggesting limited solubility.[6]

Section 2: The Recrystallization Workflow: A Step-by-Step Protocol

This section provides a detailed, validated protocol for the recrystallization of this compound. The causality behind each step is explained to ensure both procedural accuracy and a deep understanding of the technique.

Recrystallization_Workflow A 1. Solvent Screening B 2. Dissolution (Crude Solid in Min. Hot Solvent) A->B C 3. Decolorization (Optional) (Add Activated Charcoal) B->C if solution is colored D 4. Hot Filtration (Remove Insoluble Impurities) B->D if solution is clear C->D E 5. Slow Cooling (Induce Crystallization) D->E F 6. Cold Filtration (Isolate Pure Crystals) E->F G 7. Washing & Drying (Remove Mother Liquor) F->G H 8. Purity & Yield Analysis G->H

Caption: Standard workflow for the recrystallization of this compound.

Experimental Protocol

Objective: To purify crude this compound to >98% purity.

Materials:

  • Crude this compound

  • Candidate solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Glacial Acetic Acid

  • Activated Charcoal (decolorizing carbon)

  • Erlenmeyer flasks, beakers, graduated cylinders

  • Hot plate with stirring capability

  • Buchner funnel, filter flask, and vacuum source

  • Filter paper

  • Melting point apparatus

Step 1: Solvent Selection

  • Rationale: The principle of recrystallization hinges on the compound being highly soluble in a hot solvent but poorly soluble when cold.[2][9] A preliminary screening is essential.

  • Procedure:

    • Place ~50 mg of the crude solid into three separate test tubes.

    • To each tube, add 0.5 mL of a different solvent (DMF, DMSO, Acetic Acid).

    • Observe solubility at room temperature. An ideal solvent will not dissolve the solid.[9]

    • Gently heat the tubes that did not show solubility. Add the solvent dropwise while heating until the solid just dissolves.

    • Allow the solutions to cool to room temperature, then place them in an ice bath. The best solvent will show rapid and extensive crystal formation upon cooling.

Step 2: Dissolution

  • Rationale: Using the minimum amount of boiling solvent is critical for maximizing yield. Excess solvent will retain more of your product in the solution even after cooling, leading to significant loss.[10]

  • Procedure:

    • Place the crude this compound into an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid solvent evaporation and cooling).

    • Add the chosen solvent (e.g., DMF) in small portions, covering the solid.

    • Heat the mixture to a gentle boil with stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved. Note the total volume used.

Step 3: Decolorization (Optional)

  • Rationale: If the hot solution is colored by high-molecular-weight impurities, activated charcoal can be used to adsorb them.[11]

  • Procedure:

    • Remove the flask from the heat source to prevent bumping.

    • Add a very small amount of activated charcoal (a spatula tip is sufficient) to the hot solution.

    • Return the flask to the heat and boil for 2-3 minutes.

Step 4: Hot Filtration

  • Rationale: This step removes insoluble impurities and, if used, the activated charcoal. The key is to perform this step quickly to prevent the desired compound from crystallizing prematurely in the funnel.[12]

  • Procedure:

    • Pre-warm a second Erlenmeyer flask (the receiving flask) and a stemless or short-stemmed funnel on the hotplate.

    • Place a fluted filter paper in the warm funnel.

    • Pour the hot solution through the filter paper as quickly as possible. If crystals begin to form in the funnel, add a small amount of hot solvent to redissolve them.

Step 5: Crystallization

  • Rationale: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.[13]

  • Procedure:

    • Cover the receiving flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the flask to cool slowly and undisturbed to room temperature. Placing it on an insulating surface like a cork ring can aid in slow cooling.[13]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

Step 6: Crystal Collection & Washing

  • Rationale: The pure crystals are separated from the "mother liquor," which contains the soluble impurities. The crystals must be washed with ice-cold solvent to remove any adhering mother liquor without redissolving the product.[10]

  • Procedure:

    • Set up a Buchner funnel with a filter paper that fits flatly and wet it with a small amount of the ice-cold recrystallization solvent.

    • Turn on the vacuum and pour the cold crystal slurry into the funnel.

    • Wash the crystals with a minimum amount of ice-cold solvent.

    • Keep the vacuum on to pull air through the crystals for several minutes to help them dry.

Step 7: Drying & Purity Assessment

  • Rationale: The final product must be thoroughly dried to remove residual solvent. The melting point is then taken to assess purity. A pure compound will have a sharp melting point range (typically < 2°C) that matches the literature value. Impurities broaden and depress the melting point.

  • Procedure:

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry or dry in a vacuum oven.

    • Weigh the final product and calculate the percent recovery.

    • Determine the melting point of the recrystallized product.

Section 3: Troubleshooting Guide & FAQs

Even with a robust protocol, challenges can arise. This section addresses the most common issues in a direct question-and-answer format.

Troubleshooting_Tree start_node Problem Observed During Recrystallization q1 Is the solution clear or cloudy? start_node->q1 No Crystals Formed q2 Did oiling occur during heating or cooling? start_node->q2 Product 'Oiled Out' q3 Where was product loss suspected? start_node->q3 Low Yield q4 Were impurities soluble or insoluble? start_node->q4 Colored Product q_node q_node a_node a_node a1_clear Too much solvent was likely used. 1. Boil off some solvent. 2. Re-cool the solution. q1->a1_clear Clear a1_cloudy Nucleation failed. 1. Scratch inner wall of flask. 2. Add a seed crystal. q1->a1_cloudy Cloudy (Supersaturated) a2_heating Compound's melting point is below solvent's boiling point. -> This is unlikely for this compound. q2->a2_heating Heating a2_cooling Solution is too concentrated. 1. Re-heat to dissolve the oil. 2. Add more hot solvent. 3. Cool very slowly. q2->a2_cooling Cooling a3_motherliquor 1. Too much solvent was used. 2. Compound is too soluble in cold solvent. -> Evaporate solvent and retry, or choose a different solvent. q3->a3_motherliquor Most product stayed in solution a3_transfer 1. Premature crystallization in funnel. 2. Washing with too much or warm solvent. -> Use pre-heated funnel & ice-cold wash. q3->a3_transfer During transfers/filtration a4_soluble Use activated charcoal during the dissolution step to adsorb colored impurities. q4->a4_soluble Soluble (colored solution) a4_insoluble Ensure hot filtration is performed correctly to remove solid impurities. q4->a4_insoluble Insoluble (particles in solution)

Caption: A decision tree for troubleshooting common recrystallization issues.

Q2: My compound won't dissolve, even in hot DMF or DMSO. What should I do?

A2: This indicates that even these powerful solvents cannot overcome the crystal lattice energy.

  • Increase Solvent Volume: First, ensure you are giving the dissolution adequate time and adding enough solvent. High-melting-point solids can dissolve slowly.

  • Switch to a Reactive Solvent: In some cases, a solvent like glacial acetic acid might be more effective, as it can protonate the quinoline nitrogen, altering its solubility profile.

  • Consider a Mixed Solvent System: If the compound is sparingly soluble in one solvent (e.g., ethanol) but insoluble in another (e.g., water), a mixed system can work. Dissolve the compound in a minimum amount of the hot "good" solvent (ethanol) and then add the hot "bad" solvent (water) dropwise until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.[9]

Q3: I've cooled my solution, but no crystals have formed. Is my experiment a failure?

A3: Not at all. This is a very common issue, usually caused by one of two things:

  • Too Much Solvent: This is the most frequent cause.[14] The concentration of your compound is too low to reach saturation, even when cold. The solution is to gently boil off some of the solvent to increase the concentration and then attempt the cooling step again.[13]

  • Supersaturation: The solution is technically past the saturation point, but the crystals lack a surface to begin growing (nucleation).[14] You can induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask just below the waterline with a glass rod. The microscopic scratches provide a nucleation site.[10][13]

    • Seeding: Add a single, tiny crystal of the crude starting material (a "seed crystal"). This provides a perfect template for further crystal growth.[10]

Q4: My compound is separating as an oil, not as crystals. How can I fix this?

A4: This phenomenon, known as "oiling out," happens when the solute comes out of solution at a temperature above its own melting point, often because the solution is too concentrated.[12]

  • Solution: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature. Then, allow the solution to cool much more slowly. Insulating the flask by placing it in a warm water bath that is allowed to cool to room temperature can be effective.[12][14]

Q5: My final yield of pure crystals is very low. What are the likely causes?

A5: A low yield is disappointing but often correctable. The most common culprits are:

  • Excess Solvent: As mentioned, using too much solvent during the dissolution step is the primary cause of low yield, as a significant amount of product remains in the mother liquor.[11][13]

  • Premature Crystallization: Losing product that crystallizes in the funnel during hot filtration. Ensure your funnel and receiving flask are adequately pre-heated.[12]

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.[10]

  • Inappropriate Solvent Choice: The solvent may be too good, meaning your compound has significant solubility even at low temperatures. A different solvent or a mixed-solvent system might be necessary.

References

optimizing reaction conditions for 6-Bromo-3-nitro-4-quinolinol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 6-Bromo-3-nitro-4-quinolinol. As a key intermediate in various pharmaceutical and agrochemical research endeavors, optimizing its synthesis is crucial for achieving high yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to navigate the common challenges encountered during its preparation.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through the intramolecular cyclization of 5-Bromo-2-(2-nitrovinylamino)benzoic acid. This reaction is typically mediated by a dehydrating agent, with acetic anhydride being a prevalent choice. The overall reaction scheme is depicted below:

Reaction_Scheme Starting_Material 5-Bromo-2-(2-nitrovinylamino)benzoic acid Product This compound Starting_Material->Product Heat (e.g., 120°C) Reagent Acetic Anhydride Reagent->Starting_Material

Caption: General reaction scheme for the synthesis of this compound.

While the synthesis appears straightforward, several factors can influence its outcome, leading to issues such as low yields, formation of impurities, and difficulties in purification. This guide aims to address these challenges systematically.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Causes Troubleshooting Solutions & Scientific Rationale
Low or No Yield of Product 1. Incomplete Cyclization: The intramolecular reaction may not have gone to completion. 2. Degradation of Starting Material or Product: High temperatures or prolonged reaction times can lead to decomposition. 3. Poor Quality of Starting Material: Impurities in the 5-Bromo-2-(2-nitrovinylamino)benzoic acid can inhibit the reaction. 4. Insufficient Acetic Anhydride: Inadequate dehydrating agent will result in an incomplete reaction.1. Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time. However, be cautious of potential degradation. A temperature of 120°C is a good starting point, but slight adjustments (e.g., 110-130°C) may be necessary depending on the scale and equipment.[1] 2. Ensure Anhydrous Conditions: Acetic anhydride's role is to remove water formed during the cyclization. Any moisture in the reaction setup will consume the anhydride, reducing its effectiveness. Ensure all glassware is oven-dried and reagents are anhydrous. 3. Verify Starting Material Purity: Confirm the purity of your 5-Bromo-2-(2-nitrovinylamino)benzoic acid using techniques like ¹H NMR or melting point analysis before starting the reaction. 4. Use a Stoichiometric Excess of Acetic Anhydride: A slight excess (e.g., 1.2-1.5 equivalents) of acetic anhydride can help drive the reaction to completion.
Formation of Dark, Tarry Byproducts 1. Polymerization: The acidic conditions and high temperatures can promote the polymerization of the starting material or intermediates. 2. Decomposition: Overheating can lead to the breakdown of the aromatic system, resulting in complex, colored impurities.1. Precise Temperature Control: Avoid localized overheating by using an oil bath and ensuring efficient stirring. Do not exceed the optimal reaction temperature. 2. Minimize Reaction Time: As soon as TLC indicates the consumption of the starting material, proceed with the work-up to prevent prolonged exposure to harsh conditions. 3. Consider a Milder Dehydrating Agent: While acetic anhydride is common, other reagents like polyphosphoric acid (PPA) at a controlled temperature might offer a cleaner reaction profile, although this would require significant process optimization.
Product is Difficult to Purify (e.g., persistent colored impurities) 1. Formation of Closely Related Byproducts: Incomplete cyclization or side reactions can lead to impurities with similar polarity to the desired product. 2. Trapped Acetic Acid/Anhydride: The product may precipitate with residual reagents from the reaction mixture.1. Thorough Washing during Work-up: After filtration of the crude product, wash it extensively with glacial acetic acid to remove colored, soluble impurities. Follow this with a thorough wash with water to remove the acetic acid, and finally with a non-polar solvent like ether or hexanes to aid in drying.[1] 2. Recrystallization: If impurities persist, recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) can significantly improve purity. 3. Column Chromatography: For highly impure samples, silica gel column chromatography may be necessary. A solvent system of dichloromethane/methanol or ethyl acetate/hexane is a good starting point for elution.
Inconsistent Results Between Batches 1. Variability in Reagent Quality: The purity of the starting material and acetic anhydride can vary. 2. Inconsistent Reaction Conditions: Minor variations in temperature, reaction time, or stirring rate can impact the outcome. 3. Atmospheric Moisture: Reactions run on humid days without proper precautions may be affected.1. Standardize Reagent Sources and Purity Checks: Use reagents from a reliable supplier and verify their purity before use. 2. Maintain a Detailed and Consistent Protocol: Document all reaction parameters meticulously for each run to ensure reproducibility. 3. Use an Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can help to exclude moisture and prevent potential oxidative side reactions, leading to more consistent results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the cyclization with acetic anhydride?

A1: The reaction is believed to proceed through the following steps:

  • Activation of the Carboxylic Acid: The carboxylic acid of the starting material is activated by acetic anhydride to form a mixed anhydride. This increases the electrophilicity of the carbonyl carbon.

  • Intramolecular Nucleophilic Attack: The enamine nitrogen then acts as a nucleophile, attacking the activated carbonyl carbon in an intramolecular fashion.

  • Cyclization and Dehydration: This attack forms a six-membered ring intermediate, which then undergoes dehydration (elimination of a molecule of acetic acid) to form the quinolinol ring system. The high temperature facilitates this dehydration step.

Mechanism Proposed Cyclization Mechanism Start 5-Bromo-2-(2-nitrovinylamino) benzoic acid Activated Mixed Anhydride Intermediate Start->Activated + Acetic Anhydride Cyclized Cyclized Intermediate Activated->Cyclized Intramolecular Nucleophilic Attack Product This compound Cyclized->Product - Acetic Acid (Dehydration) Workflow Experimental Workflow Setup 1. Reaction Setup (Starting Material + Acetic Anhydride) React 2. Heating at 120°C (2-4 hours) Setup->React Monitor 3. TLC Monitoring React->Monitor Monitor->React Incomplete Cool 4. Cool to Room Temperature Monitor->Cool Complete Filter 5. Vacuum Filtration Cool->Filter Wash_AcOH 6. Wash with Acetic Acid Filter->Wash_AcOH Wash_H2O 7. Wash with Water Wash_AcOH->Wash_H2O Dry 8. Dry in Vacuum Oven Wash_H2O->Dry Purify 9. Recrystallization (Optional) Dry->Purify

References

Technical Support Center: Overcoming Solubility Challenges with 6-Bromo-3-nitro-4-quinolinol in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-3-nitro-4-quinolinol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility-related obstacles during their in vitro and biochemical assays. As a compound with significant potential in various research applications, its challenging physicochemical properties require a systematic and informed approach to ensure reliable and reproducible experimental outcomes. This document provides in-depth, field-proven troubleshooting strategies, detailed protocols, and the scientific rationale behind them.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions regarding the solubility of this compound.

Q1: Why is this compound so difficult to dissolve in my aqueous assay buffer?

A1: The poor aqueous solubility of this compound is a direct consequence of its molecular structure. Several factors contribute to this challenge:

  • Aromatic & Rigid Structure: The core of the molecule is a quinolinol ring system, which is planar, rigid, and aromatic. Such structures have strong intermolecular interactions in their solid (crystalline) state, requiring significant energy to break apart and solvate. This property is often characteristic of compounds described as "brick-dust" molecules.[1]

  • Hydrophobicity: The presence of a bromine atom and a nitro group significantly increases the molecule's lipophilicity (hydrophobicity). This is quantitatively represented by its calculated LogP value of 3.58, which indicates a strong preference for a non-polar environment over an aqueous one.[2]

  • Limited Hydrogen Bonding: While the 4-quinolinol moiety possesses a hydrogen bond donor (-OH) and acceptor (ring nitrogen), the overall large, hydrophobic surface area dominates its interaction with water.

Q2: What are the direct consequences of poor solubility in my assay?

A2: Ignoring or inadequately addressing solubility issues can severely compromise your experimental integrity, leading to:

  • Compound Precipitation: The most immediate issue is the compound "crashing out" of the solution, either in the stock or, more commonly, upon dilution into the final aqueous assay buffer. This leads to an unknown and lower-than-intended final concentration.

  • Inaccurate Potency Measurement: If the compound is not fully dissolved, the measured biological activity (e.g., IC50) will be artificially low, as the effective concentration is much lower than the nominal concentration.

  • High Data Variability: Undissolved particles can cause light scattering in plate-based reads, leading to inconsistent and non-reproducible results.

  • False Negatives: A potentially active compound may appear inactive simply because it never reached a sufficient concentration to elicit a biological response.

Q3: What are the key physicochemical properties of this compound I should be aware of?

A3: Understanding the compound's properties is the first step in designing a successful solubilization strategy.

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₉H₅BrN₂O₃-
Molecular Weight 269.05 g/mol -
Calculated LogP 3.58[2]Indicates high lipophilicity and poor water solubility.
Ionizable Groups Basic Nitrogen: The quinoline ring contains a nitrogen atom that can be protonated. Acidic Hydroxyl: The 4-OH group is a weak acid.The compound's charge state and solubility are highly pH-dependent .[3][4][5]

The presence of ionizable groups is the most critical property to exploit. By modifying the pH of the solvent, we can change the charge state of the molecule, often dramatically increasing its aqueous solubility.[5][6]

Section 2: A Systematic Troubleshooting Workflow for Solubility Enhancement

Precipitation and solubility issues should be addressed systematically. The following workflow provides a logical progression from the simplest and most common techniques to more advanced strategies.

G start Start: Compound Received stock_prep Step 1: Prepare 10-50 mM Stock in 100% DMSO start->stock_prep dilute Step 2: Dilute Stock into Aqueous Assay Buffer stock_prep->dilute precip_check Observe for Precipitation (Visual, Light Scatter) dilute->precip_check no_precip Success! Proceed with Assay (Maintain Final DMSO <0.5%) precip_check->no_precip No precip Precipitation Occurs precip_check->precip Yes troubleshoot Step 3: Systematic Troubleshooting precip->troubleshoot lower_conc Option A: Lower Final Concentration troubleshoot->lower_conc Simplest First ph_mod Option B: Modify Buffer pH (e.g., pH 6.0) troubleshoot->ph_mod Mechanism-Based excipient Option C: Use Solubilizing Excipients (e.g., Cyclodextrin) troubleshoot->excipient Advanced G cluster_0 Initial Assessment cluster_1 Primary Strategy cluster_2 Troubleshooting Path cluster_3 Validation & Execution understand Understand Compound: - Lipophilic (LogP > 3) - Ionizable (Basic N, Acidic OH) stock Prepare 10-50 mM Stock in 100% DMSO understand->stock dilute Dilute into Aqueous Buffer (Final DMSO < 0.5%) stock->dilute Standard Protocol precip Precipitation Observed? dilute->precip ph_mod pH Modification (Protonate Basic Nitrogen) Test pH 7.4 -> 6.0 precip->ph_mod Yes, try this first validate Validate Assay Compatibility: - Run Vehicle Controls - Check pH/Excipient Effects precip->validate No cyclo Excipient Addition (Form Inclusion Complex) Use SBE-β-CD ph_mod->cyclo If pH is not an option or is insufficient cyclo->validate proceed Proceed with Experiment validate->proceed

References

preventing side reactions during the nitration of 6-bromo-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective nitration of substituted quinolinols is a critical transformation in the synthesis of various pharmaceutical intermediates and bioactive molecules. 6-bromo-4-quinolinol, in particular, presents a unique challenge due to its complex electronic profile. The molecule contains a strongly activating hydroxyl group, a deactivating bromo substituent, and a heterocyclic ring that is sensitive to reaction conditions. This guide provides in-depth troubleshooting advice and validated protocols to help researchers navigate the complexities of this reaction, minimize side product formation, and achieve high yields of the desired nitro-isomers.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm getting a complex mixture of isomers. What determines the regioselectivity in this reaction?

A1: The regiochemical outcome is a result of the competing directing effects of three key structural features:

  • The 4-Hydroxyl Group (-OH): As a 4-quinolinol, your substrate exists in tautomeric equilibrium with 4-quinolone. The hydroxyl form is a powerful ortho, para-directing activating group. It strongly promotes electrophilic attack at the C3 and C5 positions.

  • The 6-Bromo Group (-Br): This is a deactivating, but also ortho, para-directing group. It directs incoming electrophiles to the C5 and C7 positions.

  • The Quinolinium Ion: Under the strongly acidic conditions of mixed-acid nitration, the quinoline nitrogen is protonated, forming a quinolinium ion. This ion is strongly electron-withdrawing, which deactivates the entire ring system, particularly the pyridine ring (positions 2, 3, 4).[1] However, electrophilic attack still preferentially occurs on the benzenoid ring (positions 5, 6, 7, 8).[1][2]

The Takeaway: There is a "tug-of-war" between these effects. The C5 position is activated by both the hydroxyl (para) and bromo (ortho) groups, making it a likely site for nitration. The C3 position is strongly activated by the hydroxyl group (ortho). The powerful activating nature of the hydroxyl group often overrides the general deactivation by the quinolinium ion, making substitution on both rings possible. Precise control of reaction conditions is paramount to steer the reaction towards a single isomer.

Caption: Competing directing effects on the 6-bromo-4-quinolinol ring.

Q2: My reaction is producing a dark, tar-like substance instead of a clean product. What's causing this degradation?

A2: This is a classic sign of oxidative degradation. The combination of a strong oxidizing agent (concentrated nitric acid) and a highly electron-rich substrate (a phenol derivative) can easily lead to uncontrolled oxidation rather than clean nitration.[3] This is exacerbated by:

  • High Temperatures: The rate of oxidation increases exponentially with temperature. Even a small overshoot can lead to charring.

  • High Acid Concentration: Excessively harsh conditions (e.g., fuming nitric/sulfuric acid) can destroy the sensitive quinolinol ring.

  • Slow Heat Dissipation: If the reaction is run on a large scale without adequate cooling, localized hot spots can form, initiating runaway degradation.

Q3: I'm observing polynitration even under what I thought were mild conditions. How can I favor mono-nitration?

A3: The 4-hydroxyl group is such a potent activator that it can make the mono-nitrated product susceptible to a second nitration, especially if any unreacted nitrating agent remains at elevated temperatures. For instance, studies on 8-hydroxyquinoline have shown that it can be readily converted to the 5,7-dinitro derivative even with dilute nitric acid.[4] To favor mono-nitration, you must strictly control the stoichiometry of the nitrating agent and keep the reaction temperature as low as possible to reduce the energy available for the second, more difficult, electrophilic attack.

Q4: Should I be concerned about reactions involving the 4-hydroxyl group itself?

A4: While the primary reaction is electrophilic aromatic substitution on the carbon framework (C-nitration), O-nitration to form a nitrate ester (-ONO₂) is a theoretical possibility. However, for phenols, C-nitration is generally the favored pathway. The more pressing concern with the hydroxyl group is its powerful activating effect that leads to the side reactions discussed above: poor regioselectivity, oxidation, and polynitration.

Q5: Is direct nitration the best approach, or are there alternative strategies?

A5: Direct nitration can be effective if conditions are meticulously controlled. However, if you consistently face issues with side reactions, consider an alternative multi-step synthesis. For example, some published methods build the desired 6-bromo-3-nitro-4-quinolinol from a different starting material, such as 5-bromo-2-(2-nitrovinylamino)benzoic acid, which cyclizes to form the target molecule.[5] This approach avoids the challenges of controlling the selectivity of a direct electrophilic attack on the pre-formed quinolinol ring.

Part 2: Troubleshooting Guides & In-Depth Protocols

Guide 1: Preventing Oxidative Degradation and Tar Formation

The most critical factor for preventing degradation is rigorous temperature control. The protocol below is designed to maintain a low and stable temperature throughout the addition of the nitrating agent.

Experimental Protocol: Low-Temperature Mixed-Acid Nitration

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 6-bromo-4-quinolinol (1.0 eq) in concentrated sulfuric acid (H₂SO₄, ~5-10 mL per gram of substrate) at room temperature.

  • Cooling: Immerse the flask in a salt-ice bath or a cryo-cooler and bring the internal temperature down to between -5 °C and 0 °C.

  • Prepare Nitrating Mixture: In a separate beaker, cool concentrated H₂SO₄ (~2 mL per gram of substrate) and concentrated nitric acid (HNO₃, 1.05 eq) to 0 °C. Slowly add the nitric acid to the sulfuric acid while cooling.

  • Slow Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred substrate solution over 30-60 minutes. Crucially, ensure the internal temperature does not rise above 5 °C.

  • Reaction: Once the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Quenching: Very slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Workup: Allow the ice to melt, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). Wash with a small amount of cold ethanol to remove impurities. Dry the product under vacuum.

G start Start dissolve Dissolve 6-bromo-4-quinolinol in conc. H₂SO₄ start->dissolve cool_sub Cool Substrate Solution to -5 to 0 °C dissolve->cool_sub add Add Nitrating Mix Dropwise (Maintain T < 5 °C) cool_sub->add prep_mix Prepare Nitrating Mix (HNO₃/H₂SO₄) at 0 °C prep_mix->add react Stir at 0-5 °C (Monitor by TLC) add->react quench Quench Reaction by Pouring onto Ice react->quench workup Filter, Wash & Dry Product quench->workup end End workup->end

Caption: Workflow for low-temperature nitration to minimize degradation.

Table 1: Troubleshooting Degradation Issues

Observation Probable Cause Recommended Solution
Solution turns dark brown/black immediately upon adding nitrating agent.Temperature spike; reaction is too exothermic.Improve cooling efficiency (use a cryo-cooler). Dilute the reaction mixture with more H₂SO₄. Add the nitrating agent much more slowly.
Low yield of desired product, significant tar-like residue after workup.Reaction temperature was too high or reaction time was too long.Reduce reaction time. Ensure temperature is maintained below 5 °C for the entire duration. Use a milder nitrating agent (see Guide 2).
Reaction does not go to completion at low temperature.Insufficient activation energy.After initial stirring at 0-5 °C, allow the reaction to warm slowly to room temperature for a short period (e.g., 30 minutes) while monitoring carefully.
Guide 2: Advanced Strategy - Using a Protecting Group for Enhanced Control

To tame the powerful activating effect of the 4-hydroxyl group, it can be temporarily converted into a less activating group, such as an acetate ester.[6][7] This strategy, known as using a protecting group, provides superior control over the reaction, preventing oxidation and improving regioselectivity.

Protocol 2A: Protection (O-Acetylation)

  • Suspend 6-bromo-4-quinolinol (1.0 eq) in acetic anhydride (5-10 eq).

  • Add a catalytic amount of concentrated sulfuric acid (1-2 drops).

  • Heat the mixture to 100 °C for 1-2 hours until a clear solution is formed.

  • Cool the reaction and pour it into ice water.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Filter the resulting precipitate (4-acetoxy-6-bromoquinoline), wash with water, and dry.

Protocol 2B: Nitration of Protected Substrate

  • Follow the Low-Temperature Mixed-Acid Nitration protocol described in Guide 1, using 4-acetoxy-6-bromoquinoline as your starting material. The acetoxy group is less activating, which should result in a much cleaner reaction.

Protocol 2C: Deprotection (Hydrolysis)

  • Suspend the nitrated, protected product in a mixture of ethanol and water (e.g., 1:1).

  • Add an acid catalyst (e.g., 10% v/v concentrated HCl) or a base (e.g., 2M NaOH).

  • Heat the mixture to reflux for 1-3 hours until TLC shows complete conversion.

  • If using acid, cool and neutralize with a base to precipitate the product. If using base, cool and acidify to precipitate the product.

  • Filter, wash with water, and dry to obtain the final 6-bromo-nitro-4-quinolinol.

G start 6-Bromo-4-quinolinol protect Step 1: Protection (Acetic Anhydride) Yields 4-Acetoxy-6-bromoquinoline start->protect Masks -OH group nitrate Step 2: Nitration (HNO₃ / H₂SO₄ at 0 °C) Controlled reaction protect->nitrate Moderates reactivity deprotect Step 3: Deprotection (Acid or Base Hydrolysis) nitrate->deprotect Removes protecting group end Final Product (6-Bromo-nitro-4-quinolinol) deprotect->end

Caption: The three-stage workflow using a protecting group strategy.

References

Technical Support Center: A Troubleshooting Guide for Scaling Up 6-Bromo-3-nitro-4-quinolinol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for drug development professionals. This guide is designed to provide researchers and scientists with in-depth technical assistance for troubleshooting the scale-up of 6-Bromo-3-nitro-4-quinolinol synthesis. As a crucial intermediate in various pharmaceutical pathways, ensuring a robust and scalable manufacturing process is paramount. This document moves beyond standard protocols to address the nuanced challenges encountered when transitioning from the laboratory bench to pilot and production scales.

I. Understanding the Synthetic Pathway and Scale-Up Challenges

The synthesis of this compound typically proceeds via a multi-step route. A common laboratory-scale synthesis involves the cyclization of a substituted benzoic acid derivative. While effective at a small scale, scaling up this process introduces significant challenges related to reaction control, safety, and product purity.

This guide will focus on a prevalent synthetic approach and its associated scale-up hurdles. The primary route discussed involves the cyclization of 5-Bromo-2-(2-nitrovinylamino)benzoic acid using acetic anhydride. An alternative route, the nitration of 6-Bromo-4-quinolinol, will also be addressed.

DOT Diagram: Synthetic Workflow and Troubleshooting Checkpoints

G cluster_0 Route 1: Cyclization Pathway cluster_1 Route 2: Nitration Pathway (Alternative) cluster_2 Downstream Processing start_1 5-Bromo-2-(2-nitrovinylamino)benzoic acid cyclization Cyclization (High Temperature) start_1->cyclization reagent_1 Acetic Anhydride reagent_1->cyclization troubleshoot_1 Troubleshooting: - Exotherm Control - Impurity Formation - Incomplete Conversion cyclization->troubleshoot_1 crude_product Crude this compound cyclization->crude_product purification Purification (Crystallization) crude_product->purification start_2 6-Bromo-4-quinolinol nitration Nitration (Low Temperature) start_2->nitration reagent_2 Nitrating Agent (HNO3/H2SO4) reagent_2->nitration nitration->crude_product troubleshoot_2 Troubleshooting: - Thermal Runaway - Regioselectivity - Over-nitration nitration->troubleshoot_2 troubleshoot_3 Troubleshooting: - Poor Crystal Form - Low Purity - Solvent Entrapment purification->troubleshoot_3 final_product Pure this compound purification->final_product

Caption: Synthetic routes and key troubleshooting points for this compound production.

II. Troubleshooting Guide: Scaling Up the Cyclization Route

The cyclization of 5-Bromo-2-(2-nitrovinylamino)benzoic acid with acetic anhydride is a thermally driven process that presents several challenges during scale-up.

Q1: We are observing a significant drop in yield and an increase in dark, tarry byproducts upon scaling up the acetic anhydride cyclization. What is the likely cause and how can we mitigate this?

A1: This is a classic issue when scaling up high-temperature reactions. The primary culprits are poor heat transfer and prolonged reaction times at elevated temperatures, which lead to thermal decomposition of both the starting material and the desired product.

  • Causality: In a large reactor, the surface-area-to-volume ratio decreases, making it difficult to achieve uniform heating and efficient heat removal. This can create localized "hot spots" where the temperature significantly exceeds the target, promoting side reactions and degradation. Acetic anhydride can also undergo self-condensation at high temperatures, contributing to the formation of complex impurities[1].

  • Troubleshooting Steps:

    • Optimize Heating and Agitation: Ensure your reactor is equipped with an efficient heating jacket and a robust agitation system. The goal is to maintain a homogenous temperature throughout the reaction mixture. Poor agitation can lead to localized overheating and charring.

    • Solvent Selection: While the lab-scale reaction may be run neat, consider using a high-boiling, inert solvent (e.g., Dowtherm A, diphenyl ether) for better temperature control and to prevent localized overheating. This allows for more uniform heat distribution.

    • Controlled Addition: Instead of adding all reactants at once, consider a controlled, slow addition of the starting material to the hot acetic anhydride or solvent. This helps to manage the reaction rate and any potential exotherms.

    • Reaction Monitoring: Implement in-process controls (e.g., HPLC, UPLC) to monitor the reaction progress. This will help you determine the optimal reaction time and prevent prolonged heating after the reaction is complete, which can lead to product degradation.

Q2: During the work-up of the scaled-up cyclization, we are struggling with product isolation. The product is not precipitating cleanly and forms an oily or amorphous solid. Why is this happening and what can we do?

A2: The formation of an oil or an amorphous solid instead of a crystalline product is typically due to the presence of impurities that inhibit crystallization or residual high-boiling solvents.

  • Causality: Impurities, such as the tarry byproducts mentioned previously, can act as crystal growth inhibitors. Additionally, if a high-boiling solvent was used, its incomplete removal can lead to the product "oiling out."

  • Troubleshooting Steps:

    • Impurity Removal: Before attempting to crystallize, try to remove the gross impurities. This can sometimes be achieved by washing the crude product (if it's a solid) with a suitable solvent that dissolves the impurities but not the product.

    • Solvent System for Crystallization: A systematic approach to selecting a recrystallization solvent is crucial. The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature or below[2]. For quinoline derivatives, common choices include ethanol, ethyl acetate, or mixtures like ethanol/water or hexane/ethyl acetate[3][4].

    • Anti-Solvent Crystallization: If finding a single suitable solvent is difficult, consider an anti-solvent approach. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can induce crystallization[5].

    • Seeding: If crystallization is sluggish, adding a small amount of pure, crystalline this compound (seed crystals) can initiate the crystallization process.

III. FAQs for Scaling Up this compound Production

Q3: Is the nitration of 6-Bromo-4-quinolinol a viable alternative for large-scale production? What are the primary concerns?

A3: Yes, the nitration of 6-Bromo-4-quinolinol can be a viable route, but it comes with its own set of significant challenges, primarily related to safety and regioselectivity.

  • Safety Concerns: Nitration reactions using mixed acids (HNO₃/H₂SO₄) are highly exothermic and can pose a risk of thermal runaway if not properly controlled, especially on a large scale. A thorough thermal hazard assessment, including reaction calorimetry, is essential before attempting a large-scale nitration. This will help determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to design an adequate cooling system.

  • Regioselectivity: The directing effects of the substituents on the quinoline ring will determine the position of nitration. For 6-Bromo-4-quinolinol, the hydroxyl group is an activating, ortho-, para-director, while the bromo group is a deactivating, ortho-, para-director. The pyridine part of the quinoline ring is deactivated towards electrophilic substitution. Therefore, nitration is expected to occur on the benzene ring. The interplay of these directing effects can lead to a mixture of isomers, including the desired 3-nitro product and potentially 5-nitro and 7-nitro isomers. Controlling the reaction conditions (temperature, acid concentration) is critical to maximize the yield of the desired regioisomer[6][7][8].

  • Over-nitration: The introduction of a second nitro group is a potential side reaction, especially if excess nitrating agent is used or if the temperature is not well-controlled.

Q4: What are the key safety precautions when handling large quantities of acetic anhydride for the cyclization reaction?

A4: Acetic anhydride is a corrosive, flammable, and water-reactive substance. Safe handling at scale is critical.

  • Water Reactivity: Acetic anhydride reacts exothermically with water to form acetic acid[9]. Ensure all reactors and transfer lines are dry before use. Accidental introduction of water can lead to a rapid temperature and pressure increase.

  • Material Compatibility: Ensure that all equipment (reactors, pumps, seals) is compatible with acetic anhydride and acetic acid.

  • Handling Procedures:

    • Work in a well-ventilated area, and use a closed-system for transfers to minimize vapor exposure.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat[10][11][12].

    • Have appropriate spill control materials readily available.

    • The reaction is exothermic, so controlled addition and efficient cooling are necessary[13].

Q5: How can Process Analytical Technology (PAT) be implemented to improve the scale-up and control of the crystallization process?

A5: Process Analytical Technology (PAT) provides real-time monitoring and control of critical process parameters, leading to a more robust and consistent crystallization process.

  • Key PAT Tools for Crystallization:

    • In-situ FTIR/Raman Spectroscopy: These techniques can monitor the concentration of the solute in the mother liquor in real-time. This allows for precise control over supersaturation, which is a key driver for nucleation and crystal growth[14][15][16].

    • Focused Beam Reflectance Measurement (FBRM): FBRM provides real-time information on particle size and count, allowing for the monitoring of crystal growth and the detection of events like secondary nucleation or agglomeration.

    • Particle Video Microscope (PVM): PVM provides real-time images of the crystals, which can be used to monitor crystal habit and detect any changes in morphology.

  • Benefits of Implementing PAT:

    • Improved Process Understanding: PAT provides a wealth of data that can be used to develop a deeper understanding of the crystallization process.

    • Enhanced Control: Real-time data allows for the implementation of feedback control strategies to maintain optimal conditions.

    • Consistent Product Quality: By controlling the critical process parameters, PAT helps to ensure consistent crystal size distribution, morphology, and purity[5][17].

IV. Experimental Protocols

Protocol 1: Scaled-Up Cyclization of 5-Bromo-2-(2-nitrovinylamino)benzoic acid

Materials:

  • 5-Bromo-2-(2-nitrovinylamino)benzoic acid

  • Acetic Anhydride

  • High-boiling point solvent (e.g., Dowtherm A)

  • Anti-solvent for precipitation (e.g., Heptane)

Procedure:

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a condenser with a nitrogen inlet to a high-boiling point solvent.

  • Heating: Heat the solvent to the desired reaction temperature (e.g., 120-140 °C) under a nitrogen atmosphere.

  • Reactant Addition: Prepare a slurry of 5-Bromo-2-(2-nitrovinylamino)benzoic acid in acetic anhydride. Slowly add this slurry to the hot solvent over a period of 1-2 hours, maintaining the reaction temperature.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to a suitable temperature (e.g., 80-90 °C). Slowly add an anti-solvent to precipitate the crude product.

  • Isolation: Cool the mixture to room temperature and then further to 0-5 °C. Isolate the crude product by filtration, wash with the anti-solvent, and dry under vacuum.

Protocol 2: Purification of Crude this compound by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Ethyl Acetate, or a mixture)

  • Activated Carbon (optional)

Procedure:

  • Solvent Selection: Determine the optimal solvent system through small-scale solubility tests.

  • Dissolution: In a suitable reactor, suspend the crude product in the chosen solvent. Heat the mixture to reflux with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, cool it slightly and add a small amount of activated carbon. Reheat to reflux for a short period.

  • Hot Filtration: Filter the hot solution through a pre-heated filter to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Isolate the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

V. Quantitative Data Summary

The following table provides a summary of key parameters that should be determined and controlled during the scale-up process. The exact values will need to be established through process development studies.

ParameterLaboratory Scale (Typical)Pilot/Production Scale (Considerations)
Cyclization Temperature 120 °C120-140 °C (monitor for decomposition)
Nitration Temperature 0 to 5 °C-5 to 5 °C (strict control is critical)
Heat of Reaction (Nitration) Not typically measuredMust be determined by calorimetry
Reagent Addition Time Minutes1-4 hours (rate depends on heat removal capacity)
Agitator Speed 200-400 RPMMust be optimized for efficient mixing and heat transfer
Recrystallization Cooling Rate Rapid (ice bath)Slow, controlled cooling (e.g., 10-20 °C/hour)

VI. References

  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges. Retrieved from --INVALID-LINK--

  • Yu, L. X., et al. (2014). An Integrated Process Analytical Technology (PAT) Approach for Pharmaceutical Crystallization Process Understanding to Ensure Product Quality and Safety: FDA Scientist's Perspective. Crystal Growth & Design, 14(6), 2663–2665. --INVALID-LINK--

  • Process Insight. (2017, October 23). Applying simple PAT tools to crystallisation in process chemistry. New Food Magazine. --INVALID-LINK--

  • Simone, E., & Nagy, Z. K. (2020). Process Analytical Technology in Continuous Crystallization. In Continuous Biopharmaceutical Manufacturing. Royal Society of Chemistry. --INVALID-LINK--

  • Malwade, C. (n.d.). Process analytical technology for crystallization of active pharmaceutical ingredients. University of Southern Denmark. Retrieved from --INVALID-LINK--

  • Wang, J., et al. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: Catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Advances, 7(43), 26863–26871. --INVALID-LINK--

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374. --INVALID-LINK--

  • Quinoline Synthesis: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace. Retrieved from --INVALID-LINK--

  • Wang, J., et al. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Publishing. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • Tayana Solutions. (n.d.). Picking the best purification method for your API can be a tricky challenge. Retrieved from --INVALID-LINK--

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. --INVALID-LINK--

  • Lab Alley. (2024, November 15). Acetic Anhydride, ACS Grade Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride?--INVALID-LINK--

  • IsoLab. (n.d.). Acetic Anhydride. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2015, March 19). Acetic Anhydride - Safety Data Sheet. --INVALID-LINK--

  • Development of the industrial process for the nitration of an electron-rich aromatic substrate assisted by reaction calorimetry. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Egg, H., & Ruso, K. (1993). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Heterocycles, 36(2), 307. --INVALID-LINK--

  • Zhang, Y., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 29(15), 441. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from --INVALID-LINK--

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(6), 780-789. --INVALID-LINK--

  • NIST. (n.d.). Acetic anhydride. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • Virtual Amrita Laboratories. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). Acetic anhydride. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. --INVALID-LINK--

  • Wikipedia. (n.d.). Acetic anhydride. --INVALID-LINK--

  • ResearchGate. (2013, September 12). How is heat produced during anhyride based esterification reactions is controlled?--INVALID-LINK--

  • Khan Academy. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. --INVALID-LINK--

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). ScholarWorks@GVSU. Retrieved from --INVALID-LINK--

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from --INVALID-LINK--

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from --INVALID-LINK--

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate. --INVALID-LINK--

  • van der Vliet, A., et al. (1999). Analysis of aromatic nitration, chlorination, and hydroxylation by gas chromatography-mass spectrometry. Methods in Enzymology, 301, 471–483. --INVALID-LINK--

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. --INVALID-LINK--

  • S. Michael Stewart. (2020, June 15). Cyclic Acetic Anhydride Formation [Video]. YouTube. --INVALID-LINK--

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. --INVALID-LINK--

  • Hoggett, J. G., et al. (1971). Nitration and aromatic reactivity. Cambridge University Press.

  • Frontiers in Chemistry. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). 6-Bromo-4-methyl-3-nitroquinoline, 96%, Thermo Scientific Chemicals 1 g. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Purity of Synthesized Quinolin-8-ylmethanesulfonamide. Retrieved from --INVALID-LINK--

  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. --INVALID-LINK--

References

Technical Support Center: Strategies to Minimize Impurities in 6-Bromo-3-nitro-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center focused on the synthesis and purification of 6-Bromo-3-nitro-4-quinolinol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you minimize impurities and achieve high-purity material crucial for downstream applications in pharmaceutical and chemical research.

Section 1: Troubleshooting Guide - Common Impurity Issues

This section addresses specific problems you might encounter during the synthesis of this compound, their probable causes, and actionable solutions.

Issue 1: Presence of Unreacted Starting Materials in the Final Product

Question: My final product analysis (e.g., by ¹H NMR or LC-MS) shows significant amounts of unreacted 5-Bromo-2-(2-nitrovinylamino)benzoic acid. What are the likely causes and how can I resolve this?

Answer:

The presence of unreacted starting material is a common issue that typically points to incomplete cyclization. The conversion of 5-Bromo-2-(2-nitrovinylamino)benzoic acid to this compound is a critical cyclization step, often facilitated by acetic anhydride at elevated temperatures.[1]

Probable Causes & Solutions:

Probable Cause Scientific Rationale Recommended Solution
Insufficient Reaction Temperature The intramolecular cyclization reaction has a significant activation energy barrier that requires sufficient thermal energy to proceed at an adequate rate.Ensure the reaction temperature reaches and is maintained at the recommended 120°C.[1] Use a calibrated thermometer and an appropriate heating mantle or oil bath for uniform heating.
Inadequate Reaction Time Chemical reactions require a certain amount of time to go to completion. Shorter reaction times may lead to incomplete conversion of the starting material.The reaction should be stirred for a minimum of 3 hours at 120°C.[1] Consider extending the reaction time and monitoring the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
Poor Quality or Insufficient Acetic Anhydride Acetic anhydride acts as both a reagent and a solvent in this reaction, facilitating the cyclization. If it is of poor quality (e.g., hydrolyzed to acetic acid) or used in insufficient amounts, the reaction may not proceed efficiently.Use a fresh, unopened bottle of acetic anhydride to avoid issues with hydrolysis. Ensure the correct molar ratio of acetic anhydride to the starting material is used as specified in the protocol.[1]
Inefficient Mixing Poor stirring can lead to localized temperature gradients and non-uniform concentrations of reactants, hindering the reaction rate.Use a properly sized stir bar and a stir plate capable of maintaining vigorous and consistent stirring throughout the reaction.
Issue 2: Formation of Colored Impurities and Tar

Question: My crude product is a dark, tarry solid, and after purification, the crystals are still colored, not the expected off-white or light yellow. What causes this discoloration and how can I remove these impurities?

Answer:

The formation of colored impurities and tar is often associated with side reactions, such as polymerization and degradation, which are common in quinoline synthesis under harsh acidic and high-temperature conditions.[2]

Probable Causes & Solutions:

Probable Cause Scientific Rationale Recommended Solution
Excessive Reaction Temperature or "Hot Spots" Overheating can lead to the decomposition of starting materials, intermediates, and the final product, resulting in the formation of polymeric, tar-like substances.Strictly control the reaction temperature. Use an oil bath for more uniform heat distribution compared to a heating mantle. Ensure efficient stirring to prevent localized overheating.[2]
Presence of Oxidative Impurities The nitro group and other reagents, if contaminated, can lead to unwanted side reactions, causing the formation of colored byproducts.Use high-purity starting materials and solvents to minimize the presence of reactive impurities.
Ineffective Purification The initial purification steps may not be sufficient to remove all colored impurities.Incorporate a decolorization step in your purification protocol. After dissolving the crude product in a suitable solvent for recrystallization, add a small amount of activated charcoal and heat the solution. The colored impurities will adsorb to the charcoal, which can then be removed by hot filtration. A second recrystallization may be necessary to achieve a high-purity, colorless product.[3]
Issue 3: Poor Yield and/or Oily Product Instead of Crystals

Question: I'm experiencing a very low yield after purification, or the product "oils out" during recrystallization instead of forming crystals. What are the best practices to improve my yield and obtain a crystalline product?

Answer:

Low yields and the formation of an oil during recrystallization are common challenges. These issues can stem from the properties of the compound itself or the recrystallization technique.

Probable Causes & Solutions:

Probable Cause Scientific Rationale Recommended Solution
Inappropriate Recrystallization Solvent The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble, the recovery will be low. If it's not soluble enough, it may not dissolve completely. Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.[3]Solvent Screening: Perform small-scale solvent screening to identify the optimal solvent or solvent system. Common solvents for quinoline derivatives include ethanol, methanol, acetone, and mixtures with water or hexanes.[3][4] For this compound, washing with acetic acid followed by water is a key purification step.[1] To Prevent Oiling Out: If the product oils out, reheat the solution to redissolve the oil. Then, either add more of the same solvent or a small amount of a "better" solvent (one in which the compound is more soluble) before allowing it to cool slowly.[3]
Premature Crystallization During Hot Filtration If the solution cools too quickly during hot filtration to remove insoluble impurities or charcoal, the product can crystallize in the filter paper, leading to significant loss of material.Use a pre-warmed funnel and filter flask for the hot filtration step. Work quickly to minimize the time the solution is exposed to cooler temperatures.[3]
Solution Cooled Too Rapidly Rapid cooling of the saturated solution can lead to the formation of small, impure crystals or an oil. Slow cooling allows for the formation of larger, purer crystals.Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, undisturbed. Once at room temperature, you can then place it in an ice bath to maximize crystal formation.[3]
Nucleation Issues Sometimes, a supersaturated solution may not form crystals due to a lack of nucleation sites.If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a small seed crystal of the pure compound to induce crystallization.[3]

Section 2: Frequently Asked Questions (FAQs)

General Synthesis & Purification

Q1: What is a typical synthesis route for this compound?

A1: A common and effective method involves the cyclization of 5-Bromo-2-(2-nitrovinylamino)benzoic acid in the presence of acetic anhydride at an elevated temperature, typically 120°C for 3 hours. The product then precipitates and can be collected by filtration and washed to achieve good purity.[1]

Q2: What are the most effective analytical techniques for assessing the purity of this compound?

A2: A combination of techniques is often employed for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the main component and detecting non-volatile impurities. A reversed-phase C18 column with a gradient of water and acetonitrile (often with a formic acid modifier) is a common setup.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities, including isomers and residual solvents.[5]

  • Mass Spectrometry (MS), often coupled with LC (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.[7]

Q3: My compound shows significant tailing during silica gel column chromatography. How can I improve the separation?

A3: Tailing of basic compounds like quinolines on silica gel is often due to strong interactions with acidic silanol groups on the stationary phase. To mitigate this, you can add a small amount of a basic modifier, such as 0.5-2% triethylamine or pyridine, to your eluent. This deactivates the acidic sites on the silica gel, leading to improved peak shape and better separation. Alternatively, using a different stationary phase like alumina can be beneficial.[8]

Handling & Storage

Q4: How should I properly store this compound to prevent degradation?

A4: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[9] For long-term storage, keeping it in a dark place is also recommended to prevent potential photochemical degradation.

Q5: Are there any specific safety precautions I should take when handling this compound and its precursors?

A5: Yes, standard laboratory safety practices should be strictly followed. The synthesis often involves corrosive acids like sulfuric and nitric acid, which should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[10] The final compound and its intermediates should be handled with care, avoiding contact with skin and eyes and preventing inhalation of dust.[9]

Section 3: Experimental Protocols & Visual Workflows

Protocol 1: General Recrystallization for this compound
  • Solvent Selection: Begin by identifying a suitable solvent or solvent system. Acetic acid is often used as a wash, implying the product has low solubility in it, which can be exploited for purification.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals thoroughly, preferably under vacuum.

Workflow Diagrams

Diagram 1: General Synthesis & Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification A Start: 5-Bromo-2-(2-nitrovinylamino)benzoic acid B Add Acetic Anhydride A->B C Heat at 120°C for 3 hours B->C D Precipitation of Crude Product C->D E Filter Crude Product D->E Collect Precipitate F Wash with Acetic Acid E->F G Wash with Water F->G H Dry the Product G->H I Final Product: this compound H->I start Impurity Detected in Final Product? unreacted_sm Unreacted Starting Material? start->unreacted_sm Yes colored_imp Colored Impurities / Tar? start->colored_imp Yes other Other Impurities (e.g., Isomers) start->other No sol_unreacted1 Check Reaction Time & Temperature unreacted_sm->sol_unreacted1 Yes sol_unreacted2 Verify Reagent Quality unreacted_sm->sol_unreacted2 Yes sol_color1 Control Temperature Strictly colored_imp->sol_color1 Yes sol_color2 Use Activated Charcoal Treatment colored_imp->sol_color2 Yes sol_color3 Perform Second Recrystallization colored_imp->sol_color3 Yes

References

Validation & Comparative

A Comparative Guide to the Anticancer Potential of 6-Bromo-3-Nitro-4-Quinolinol Analogues: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This versatile heterocyclic scaffold is present in numerous natural products and synthetic compounds, demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties.[2][3] Clinically approved drugs and investigational agents featuring the quinoline core exert their effects through diverse mechanisms, such as kinase inhibition, induction of apoptosis (programmed cell death), and cell cycle arrest, making them a fertile ground for the development of novel cancer therapeutics.[4]

This guide focuses on a specific, yet underexplored, class of quinoline derivatives: 6-bromo-3-nitro-4-quinolinol analogues . While direct, extensive comparative studies on this particular scaffold are nascent in publicly available literature, a robust scientific rationale for their investigation can be constructed by analyzing structurally related compounds. By dissecting the key chemical features of the parent molecule—the 4-quinolinol core, the 6-bromo substituent, and the 3-nitro group—we can project a compelling hypothesis for their anticancer potential and lay out a comprehensive framework for their synthesis, evaluation, and mechanistic validation.

Deconstructing the Pharmacophore: A Rationale for Anticancer Activity

The promising anticancer potential of this compound is rooted in the established biological activities of its constituent parts. Structure-activity relationship (SAR) studies on related quinoline and quinazolinone derivatives provide valuable insights.[5]

  • The 4-Quinolinol (or 4-Hydroxyquinoline) Core: This structural motif is a key component in compounds designed to target various cellular processes. Modified 4-hydroxyquinolone analogues have been evaluated against multiple human cancer cell lines, including colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) carcinomas, demonstrating the core's viability as a cytotoxic agent.[6]

  • The 6-Bromo Substitution: Halogenation, particularly bromination, at the C6 position of the quinoline or quinazolinone ring is a well-established strategy for enhancing anticancer potency.[5][7] Studies on 6-bromo-quinazolinone derivatives have shown that this substitution is critical for activity, with modifications at other positions modulating the compound's efficacy against cancer cell lines like MCF-7 and SW480 (colon adenocarcinoma).[2][5]

  • The 3-Nitro Group: The presence of a nitro group on the quinoline scaffold has been shown to significantly amplify antiproliferative effects.[8] For instance, the compound 6-bromo-5-nitroquinoline has demonstrated significant antiproliferative and apoptotic activity against various cancer cell lines.[8][9] The strong electron-withdrawing nature of the nitro group can modulate the electronic properties of the entire ring system, potentially enhancing interactions with biological targets or facilitating unique mechanisms of action.[8]

Combining these three features into the This compound scaffold presents a compelling, rational design for a novel class of potent anticancer agents.

Comparative Anticancer Activity: An Analysis of Related Analogues

To build a predictive model for our target compounds, we can analyze the quantitative cytotoxicity data from closely related bromo- and nitro-substituted quinoline and quinazolinone derivatives. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this comparison.

Table 1: Comparative in vitro Anticancer Activity of 6-Bromo-Quinazolinone Analogues Data from a study on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives provides a strong surrogate for understanding the potential of the 6-bromo scaffold.

Compound IDR Group (Substitution at 2-position)IC50 (µM) vs. MCF-7 (Breast Cancer)[5]IC50 (µM) vs. SW480 (Colon Cancer)[5]
8a n-butyl15.85 ± 3.3217.85 ± 0.92
8b n-pentyl21.15 ± 4.1732.14 ± 3.18
8c benzyl72.14 ± 2.1481.12 ± 4.15
8d 3-methylbenzyl59.15 ± 5.7372.45 ± 2.90

Analysis: The data in Table 1 clearly demonstrates that substitutions on the core ring system dramatically influence cytotoxic potency. For instance, short aliphatic chains (like n-butyl in compound 8a ) at the 2-position of the 6-bromo-quinazolinone ring result in significantly higher potency (lower IC50 values) compared to bulkier benzyl groups.[5] This suggests that a systematic variation of substituents on the this compound core could yield highly potent and selective anticancer agents.

Table 2: Anticancer Activity of Bromo- and Nitro-Substituted Quinolines This table highlights the potent effect of combining bromo- and nitro-substituents on the quinoline scaffold.

CompoundCancer Cell LineIC50 (µM)[8]
6,8-dibromo-5-nitroquinoline (17) C6 (Glioblastoma)50.0
HT29 (Colon)26.2
HeLa (Cervical)24.1

Analysis: The noteworthy activity of 6,8-dibromo-5-nitroquinoline underscores the synergistic potential of bromo and nitro groups in driving cytotoxicity.[8] This provides a strong rationale to hypothesize that the 6-bromo-3-nitro substitution pattern on a 4-quinolinol core would exhibit potent anticancer effects.

Postulated Mechanisms of Anticancer Action

Based on related compounds, this compound analogues may exert their anticancer effects through several key cellular mechanisms.

Induction of Apoptosis

A primary mechanism for many chemotherapeutic agents is the induction of apoptosis. The compound 6-bromo-5-nitroquinoline has been shown to trigger apoptotic cell death.[8][9] This process is a highly regulated pathway essential for eliminating damaged or cancerous cells. It is plausible that our target analogues would activate intrinsic or extrinsic apoptotic pathways, leading to the activation of caspase enzymes and subsequent cell death.

Inhibition of Key Signaling Pathways

Many quinoline and quinazolinone derivatives function by inhibiting protein kinases that drive cancer cell proliferation and survival.[2]

  • EGFR Tyrosine Kinase: The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology. Molecular docking studies on 6-bromo-quinazoline derivatives suggest they bind effectively to the EGFR active site, a mechanism shared with approved drugs like Erlotinib.[2][10]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer. Inhibition of this pathway is a key strategy for many targeted therapies.[7]

The diagram below illustrates the putative inhibitory action of quinoline derivatives on the PI3K/Akt pathway.

PI3K_Akt_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Quinolinol This compound Analogue Quinolinol->PI3K Inhibits Quinolinol->Akt Inhibits Synthesis_Workflow cluster_0 Synthesis Phase cluster_1 Screening Phase Start Starting Materials (e.g., Substituted Anilines) Cyclization Cyclization Reaction to form Quinolinol Core Start->Cyclization Bromination Regioselective Bromination (C6) Cyclization->Bromination Nitration Regioselective Nitration (C3) Bromination->Nitration Analogues Library of Analogues (Varying R-groups) Nitration->Analogues Purification Purification & Characterization (NMR, MS) Analogues->Purification Screening Biological Evaluation (Cytotoxicity Assays) Purification->Screening MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Serial Dilutions of Quinolinol Analogues A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan Crystals (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 Values F->G

References

Validating the Biological Activity of 6-Bromo-3-nitro-4-quinolinol: A Comparative Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a potential therapeutic candidate is paved with rigorous validation. This guide provides an in-depth technical framework for validating the biological activity of 6-Bromo-3-nitro-4-quinolinol, a member of the quinoline family of heterocyclic compounds. Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The presence of both a bromine atom and a nitro group on the quinoline scaffold of this compound suggests a strong potential for potent biological effects, particularly in the realm of oncology.[4][5]

This document offers a comparative analysis of essential cell-based assays, providing not just protocols, but the scientific rationale behind their selection and execution. We will explore how to systematically evaluate the cytotoxic and apoptotic potential of this compound, benchmark its performance against established compounds, and lay the groundwork for mechanistic studies.

The Scientific Rationale: Why Focus on Cytotoxicity and Apoptosis?

The quinoline nucleus is a privileged scaffold in drug discovery, and its derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell migration, and cell cycle arrest.[1][5][6] The introduction of a bromine atom at the C6 position has been linked to enhanced cytotoxic effects in several quinoline series.[5] Furthermore, nitrated bromoquinolines have demonstrated significant antiproliferative and apoptotic activities against various cancer cell lines.[4]

Given this precedent, the logical first step in characterizing this compound is to assess its impact on cancer cell viability and its ability to induce programmed cell death, or apoptosis. This provides a fundamental understanding of the compound's potential as an anticancer agent.

Experimental Validation Workflow

A systematic approach to validating the activity of a novel compound like this compound is crucial for generating robust and reproducible data. The following workflow outlines a logical progression from initial screening to more detailed mechanistic investigation.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis Compound_Preparation Compound Preparation (Stock Solution in DMSO) Cytotoxicity_Assay Cytotoxicity Screening (MTT or SRB Assay) Compound_Preparation->Cytotoxicity_Assay Cell_Line_Selection Cancer Cell Line Selection (e.g., MCF-7, HeLa, HT29) Cell_Line_Selection->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Apoptosis_Assay Apoptosis Induction Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Proceed with potent concentrations Comparative_Analysis Comparative Analysis with Standard-of-Care Drug (e.g., Doxorubicin) IC50_Determination->Comparative_Analysis Benchmark potency Caspase_Activity Caspase Activation Assay Apoptosis_Assay->Caspase_Activity DNA_Fragmentation DNA Fragmentation Analysis (TUNEL Assay) Apoptosis_Assay->DNA_Fragmentation Selectivity_Index Selectivity Index Calculation (Normal vs. Cancer Cells) Comparative_Analysis->Selectivity_Index

Caption: A logical workflow for the cell-based validation of this compound activity.

I. Assessment of Cytotoxicity: The MTT and SRB Assays

The initial evaluation of a potential anticancer compound involves determining its cytotoxicity, or its ability to kill cancer cells.[7] The MTT and SRB assays are robust, colorimetric methods widely used for this purpose due to their reliability and suitability for high-throughput screening.[8][9]

A. The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

B. The SRB Assay: A Measure of Total Protein Content

The Sulforhodamine B (SRB) assay is another widely used method for determining cytotoxicity.[8] It relies on the ability of the SRB dye to bind to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, and thus to the number of cells.

Detailed Protocol: SRB Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[8]

  • Washing: Wash the plates five times with deionized water and allow them to air-dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[8]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Data Presentation and Comparative Analysis

The IC50 values obtained from these assays are crucial for comparing the potency of this compound across different cell lines and against other compounds.

CompoundCell LineIC50 (µM) - 48h
This compoundMCF-7Experimental
This compoundHeLaExperimental
This compoundHT29Experimental
Doxorubicin (Positive Control)MCF-7Literature
Doxorubicin (Positive Control)HeLaLiterature
Doxorubicin (Positive Control)HT29Literature
Untreated ControlAllN/A

This table is a template for presenting experimental results.

II. Investigating the Mechanism of Cell Death: Apoptosis Assays

Observing cytotoxicity is the first step; understanding the mechanism of cell death is the next. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[11] Distinguishing apoptosis from necrosis (uncontrolled cell death) is critical.

A. Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptotic and Necrotic Cells

During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[12] Flow cytometry is used to distinguish between four cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Detailed Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[9]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

B. DNA Fragmentation (TUNEL) Assay: Detecting a Hallmark of Late Apoptosis

A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects these DNA strand breaks by enzymatically labeling the free 3'-OH termini with modified nucleotides.

Detailed Protocol: TUNEL Assay

  • Cell Preparation: Treat cells grown on coverslips with this compound.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP.

  • Microscopy: Visualize the cells using fluorescence microscopy. Apoptotic cells will show nuclear fluorescence.

III. Potential Signaling Pathways and Future Directions

The anticancer activity of quinoline derivatives is often linked to the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.[13] While the specific targets of this compound are yet to be identified, several pathways are plausible candidates for further investigation.

Caption: Putative signaling pathways potentially inhibited by this compound.

Future studies should aim to elucidate the precise molecular targets of this compound. Cell-based kinase assays, for example, could reveal if the compound acts as a kinase inhibitor, a common mechanism for quinoline-based anticancer agents.[14][15][16] Western blotting for key proteins in pathways like PI3K/Akt and MAPK/ERK would also provide valuable mechanistic insights.

Conclusion

While direct experimental data for this compound is emerging, the rich chemical and pharmacological context of its parent scaffold provides a strong rationale for its investigation as a potential anticancer agent. The cell-based assays detailed in this guide offer a robust and systematic framework for validating its cytotoxic and pro-apoptotic activities. By employing these methods, researchers can generate the critical data needed to compare its efficacy with existing compounds and advance our understanding of its therapeutic potential. The journey of a thousand miles begins with a single step, and for this compound, these validation assays are that crucial first step.

References

The 6-Bromo-3-nitro-4-quinolinol Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among the vast array of quinoline derivatives, those bearing specific substitutions, such as bromine and nitro groups, have garnered significant attention for their potential to yield potent pharmacological agents.[2][3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 6-Bromo-3-nitro-4-quinolinol derivatives, a scaffold with promising, albeit underexplored, therapeutic potential. By examining related compounds and foundational SAR principles, we aim to provide a predictive framework for the rational design of novel drug candidates based on this core structure.

The Core Scaffold: Physicochemical Properties and Synthetic Strategy

The this compound scaffold combines several key pharmacophoric features. The quinolinol ring system is a known privileged structure in drug discovery.[4][5] The bromine atom at the 6-position and the nitro group at the 3-position are expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.

General Synthetic Approach

The synthesis of this compound derivatives can be approached through multi-step synthetic sequences. A plausible route involves the cyclization of a substituted aniline precursor, followed by nitration and subsequent functionalization. The synthesis of the key intermediate, 6-bromo-4-hydroxyquinoline, can be achieved through methods such as the Conrad-Limpach synthesis. Subsequent nitration would likely yield the 3-nitro derivative, although regioselectivity would need to be carefully controlled.

Comparative Biological Activities and Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a series of this compound derivatives are not extensively reported in publicly available literature, we can infer potential activities and SAR trends by analyzing closely related quinoline and quinazolinone analogs. The primary therapeutic areas where this scaffold is likely to show promise are in anticancer and antimicrobial applications.

Anticancer Activity

The quinoline and quinolinone cores are present in numerous anticancer agents.[6] The introduction of bromo and nitro substituents has been shown to enhance cytotoxic effects.[2]

Key SAR Insights for Anticancer Potential:

  • Role of the 6-Bromo Group: The presence of a halogen at the C6 position of the quinoline or quinazolinone ring is frequently associated with enhanced cytotoxic activity.[6][7] This is likely due to its ability to form halogen bonds and increase the compound's ability to interact with biological targets.

  • Impact of the 3-Nitro Group: The nitro group is a strong electron-withdrawing group and can significantly enhance the antiproliferative potency of quinoline derivatives. For instance, the introduction of a nitro group at the C-5 position of 6,8-dibromoquinoline resulted in a dramatic increase in activity against various cancer cell lines.[2] A similar effect can be anticipated for the 3-nitro substitution in the 4-quinolinol series.

  • The 4-Hydroxy Group: The 4-hydroxy group (or its keto tautomer, the 4-oxo group) is a critical feature. It can act as a hydrogen bond donor and acceptor, facilitating interactions with target enzymes.

  • Substitutions at Other Positions: Modifications at other positions of the quinoline ring would be crucial for optimizing potency and selectivity. For example, the introduction of substituted phenyl groups or other heterocyclic moieties could lead to interactions with specific pockets in target proteins.

Table 1: Comparative Anticancer Activity of Bromo- and Nitro-Substituted Quinolines/Quinazolinones

Compound ClassSpecific DerivativeCancer Cell Line(s)Reported Activity (IC50)Reference
Dibromo-nitroquinoline6,8-dibromo-5-nitroquinolineC6, HT29, HeLa50.0 µM, 26.2 µM, 24.1 µM[2]
Bromo-quinazolinone6-bromo-2-(substituted)-quinazolin-4(3H)-one (Compound 8a)MCF-7, SW48015.85 µM, 17.85 µM[7][8]
Dihydrazone-quinolineQuinoline-based dihydrazone (Compound 3c)MCF-77.05 µM[9]
Antimicrobial Activity

Quinolone derivatives are a well-established class of antibacterial agents, with many acting as inhibitors of bacterial DNA gyrase and topoisomerase IV.[5] The 6-bromo substitution is a common feature in potent antibacterial quinolones.

Key SAR Insights for Antimicrobial Potential:

  • The 6-Bromo Substituent: This is a key feature for potent antibacterial activity in the quinolone class.

  • The 3-Nitro Group: While less common in traditional quinolone antibiotics, the electron-withdrawing nature of the nitro group could influence the molecule's interaction with bacterial targets.

  • Substitutions at N-1 and C-7: In the broader class of quinolone antibacterials, substitutions at the N-1 and C-7 positions are critical for determining the spectrum of activity and potency. Similar modifications to the this compound scaffold would be a logical starting point for optimization.

  • The 4-Oxo Group: The 4-oxo functionality is essential for the antibacterial activity of quinolones, as it is involved in chelating magnesium ions in the active site of DNA gyrase.

Table 2: Comparative Antimicrobial Activity of Bromo-Substituted Quinolones/Quinazolinones

Compound ClassSpecific DerivativeMicrobial Strain(s)Reported ActivityReference
Bromo-amino-quinazolinone6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneStaphylococcus aureus, Bacillus species, Escherichia coli, Klebsiella pneumoniaeHigh activity, superior to Ciprofloxacin against S. aureus[3][10][11]
Bromoindolglyoxylamide6-bromoindolglyoxylamide polyamine derivative (Compound 3)Staphylococcus aureus, Pseudomonas aeruginosaIntrinsic antimicrobial and antibiotic-enhancing properties[12]

Experimental Protocols

Reproducible and well-documented experimental protocols are fundamental to the validation of SAR studies. Below are generalized methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthetic Protocol for 6-Bromo-4-hydroxyquinoline

A common route to 4-hydroxyquinolines is the Conrad-Limpach reaction.

  • Step 1: Condensation. React 4-bromoaniline with a β-ketoester (e.g., diethyl malonate) at elevated temperatures to form the corresponding enaminone.

  • Step 2: Cyclization. Heat the resulting enaminone in a high-boiling solvent (e.g., Dowtherm A) to induce cyclization and formation of the 4-hydroxyquinoline ring.

  • Step 3: Nitration. The 6-bromo-4-hydroxyquinoline can then be nitrated using standard nitrating agents (e.g., nitric acid in sulfuric acid) to introduce the 3-nitro group. The reaction conditions would need to be carefully optimized to achieve the desired regioselectivity.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key structural features of the this compound scaffold and the proposed workflow for its investigation.

SAR_Highlights cluster_scaffold This compound Core cluster_substituents Key Substituents & Their Influence cluster_activity Potential Biological Activities Scaffold Scaffold Bromo 6-Bromo Anticancer Anticancer Bromo->Anticancer Enhances Cytotoxicity Antimicrobial Antimicrobial Bromo->Antimicrobial Potentiates Activity Nitro 3-Nitro Nitro->Anticancer Increases Potency Hydroxy 4-Hydroxy Hydroxy->Anticancer H-bonding Interactions Hydroxy->Antimicrobial Essential for Mechanism

Caption: Key structural features of the this compound scaffold and their anticipated influence on biological activity.

Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Screening Biological Screening (Anticancer & Antimicrobial) Purification->Screening SAR Structure-Activity Relationship Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

References

A Comparative Guide to the Antimicrobial Spectrum of 6-Bromo-3-nitro-4-quinolinol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, quinoline derivatives have emerged as a promising class of compounds with a broad range of biological activities, including potent antimicrobial effects.[1] This guide provides a comparative analysis of the anticipated antimicrobial spectrum of 6-bromo-3-nitro-4-quinolinol derivatives, drawing upon structure-activity relationship (SAR) data from related bromo- and nitro-substituted quinoline and quinolinol compounds. While direct comparative studies on a series of this compound derivatives are limited, this guide synthesizes available experimental data to provide valuable insights for researchers and drug development professionals.

Introduction: The Quinolinol Scaffold in Antimicrobial Research

The quinoline ring system is a foundational structure in many successful antimicrobial drugs.[2] The 4-quinolinol substructure, in particular, is a privileged scaffold in medicinal chemistry. The introduction of various substituents onto this core structure allows for the fine-tuning of its biological activity. Halogenation, especially bromination, and the introduction of a nitro group are common strategies to enhance the antimicrobial potency of heterocyclic compounds. The bromine atom can increase lipophilicity, potentially improving cell membrane penetration, while the electron-withdrawing nature of the nitro group can significantly modulate the electronic properties of the molecule, influencing its interaction with biological targets.[3][4]

This guide will explore the expected antimicrobial profile of derivatives based on the this compound core, focusing on how different substitutions might influence their activity against a range of pathogenic bacteria and fungi.

Comparative Antimicrobial Spectra: Insights from Analogs

The antimicrobial activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various bromo- and nitro-substituted quinoline and quinolinol analogs against a panel of clinically relevant microorganisms. This data provides a basis for predicting the activity of this compound derivatives.

Compound/Derivative ClassTest OrganismMIC (µg/mL)Reference
8-Hydroxyquinoline Derivatives
7-Bromo-8-hydroxyquinolineAeromonas hydrophila27.55[5][6]
Pseudomonas aeruginosa220.44[5][6]
Listeria monocytogenes6.89[5][6]
Nitroxoline (5-nitro-8-hydroxyquinoline)Aeromonas hydrophila1[5][6]
Pseudomonas aeruginosa16[5][6]
Staphylococcus aureus2 - 4[5][6]
6,8-Dibromo-4(3H)quinazolinone Derivatives
Derivative IXStaphylococcus aureus6.25[7]
Bacillus subtilis3.12[7]
Escherichia coli12.5[7]
Pseudomonas aeruginosa25[7]
Candida albicans12.5[7]
Derivative XIIIbStaphylococcus aureus3.12[7]
Bacillus subtilis1.56[7]
Escherichia coli6.25[7]
Pseudomonas aeruginosa12.5[7]
Candida albicans6.25[7]
6-Bromo-quinazolinone Derivatives
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneStaphylococcus aureusZone of Inhibition: 16 mm[8][9]
Bacillus speciesZone of Inhibition: 15 mm[8][9]
Escherichia coliZone of Inhibition: 14 mm[8][9]
Pseudomonas aeruginosaZone of Inhibition: 12 mm[8][9]
Klebsiella pneumoniaeZone of Inhibition: 13 mm[8][9]
Candida albicansNo activity[8][9]

Structure-Activity Relationship (SAR) Analysis

The antimicrobial activity of quinoline derivatives is intricately linked to their chemical structure. The following points summarize key SAR insights relevant to this compound derivatives:

  • Influence of the Bromo Substituent: The presence of a bromine atom on the quinoline ring, particularly at positions 6 or 7, has been shown to enhance antimicrobial activity.[5][6] This is likely due to an increase in lipophilicity, which facilitates the transport of the compound across microbial cell membranes. Studies on 6,8-dibromo-4(3H)quinazolinones demonstrate potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7]

  • Role of the Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly enhance the antimicrobial potency of the quinoline scaffold.[3] For instance, nitroxoline (5-nitro-8-hydroxyquinoline) exhibits strong antibacterial activity.[5][6] The position of the nitro group is crucial; its presence at C5 or C7 in 8-hydroxyquinolines often leads to potent antimicrobial effects. A nitro group at the C-5 position of a 6,8-dibromoquinoline has been shown to significantly enhance its biological activity.[7]

  • The 4-Hydroxy (Quinolinol) Group: The hydroxyl group at the 4-position is critical for the antimicrobial activity of many quinolones and quinolinols. This group can participate in hydrogen bonding and may be involved in chelating metal ions that are essential for microbial enzyme function.

Anticipated Spectrum for this compound Derivatives:

Based on the SAR data, it is hypothesized that this compound derivatives will exhibit a broad spectrum of antimicrobial activity. The combination of a bromo substituent at position 6 and a nitro group at position 3 is expected to confer potent activity against:

  • Gram-positive bacteria: (e.g., Staphylococcus aureus, Bacillus subtilis) due to the general efficacy of bromo-substituted quinolines against these organisms.

  • Gram-negative bacteria: (e.g., Escherichia coli, Pseudomonas aeruginosa) where the nitro group may enhance activity. However, the activity against P. aeruginosa may be more variable, as this bacterium is known for its intrinsic resistance mechanisms.

  • Fungi: (e.g., Candida albicans) as demonstrated by some bromo-substituted quinazolinone derivatives.

Further derivatization of the this compound core by introducing various substituents at other positions could further modulate the antimicrobial spectrum and potency.

Experimental Protocols

The determination of the antimicrobial spectrum of novel compounds relies on standardized and reproducible experimental methods. The following is a detailed protocol for the broth microdilution method, a commonly used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Assay for MIC Determination

This method is performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Microbial Inoculum: a. Aseptically pick 3-5 isolated colonies of the test microorganism from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. d. Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Agent Dilutions: a. Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). b. Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation: a. Add the diluted microbial inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions. b. Include a positive control (broth with inoculum, no drug) and a negative control (broth only). c. Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for fungal growth.

4. Determination of MIC: a. After incubation, visually inspect the plates for microbial growth (turbidity). b. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Visualizing Structure-Activity Relationships and Experimental Workflow

The following diagrams illustrate the core chemical scaffold and the workflow for antimicrobial susceptibility testing.

G cluster_structure Core Scaffold and Key Substituent Positions cluster_workflow Antimicrobial Susceptibility Testing Workflow Core This compound pos6 Position 6: Bromo (Br) pos3 Position 3: Nitro (NO2) pos4 Position 4: Hydroxy (OH) R_group Other Positions (R): Further Derivatization Start Prepare Microbial Inoculum Prepare_Drug Serial Dilution of Test Compound Inoculate Inoculate Microtiter Plate Prepare_Drug->Inoculate Incubate Incubate under Appropriate Conditions Inoculate->Incubate Read_Results Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_Results

Caption: Core chemical scaffold and antimicrobial testing workflow.

Conclusion and Future Directions

The available evidence from related analogs strongly suggests that this compound derivatives are a promising class of compounds with the potential for a broad-spectrum antimicrobial activity. The synergistic effect of the bromo and nitro substituents on the quinolinol core is anticipated to yield potent activity against a range of bacterial and fungal pathogens.

Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives with diverse substitutions at other positions of the quinoline ring. This will allow for a comprehensive understanding of the structure-activity relationships and the optimization of antimicrobial potency and spectrum. Furthermore, mechanistic studies are warranted to elucidate the specific cellular targets of these compounds, which will be crucial for their development as next-generation antimicrobial agents.

References

Comparative In Vitro Analysis of 6-Bromo-3-nitro-4-quinolinol as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Experimental Validation and Performance Benchmarking

In the landscape of drug discovery, the quinoline scaffold has emerged as a privileged structure, forming the core of numerous approved kinase inhibitors.[] Its rigid framework and hydrogen bonding capabilities make it an ideal starting point for designing potent and selective modulators of kinase activity.[2] This guide presents a comprehensive in vitro validation of a novel quinoline derivative, 6-Bromo-3-nitro-4-quinolinol, as a potential kinase inhibitor.

Our investigation is grounded in the hypothesis that the unique substitution pattern of this compound may confer inhibitory activity against key kinases implicated in oncogenesis. We provide an objective comparison of its performance against established, clinically relevant inhibitors, supported by detailed experimental protocols and data analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand the rigorous process of early-stage kinase inhibitor validation.

Rationale and Strategic Experimental Design

The initial step in characterizing any new chemical entity is to establish a robust and reproducible experimental framework. Our approach is designed not just to measure inhibitory activity but to provide a multi-faceted view of the compound's potency, selectivity, and potential mechanism of action.

Selection of Target Kinases and Comparator Compounds

To build a meaningful profile for this compound, a panel of kinases representing different families and therapeutic areas was selected. The panel includes key players in cancer progression:

  • VEGFR2 (KDR): A receptor tyrosine kinase crucial for angiogenesis.[3]

  • EGFR: A receptor tyrosine kinase often mutated or overexpressed in various cancers.[4]

  • CDK9: A serine/threonine kinase involved in transcriptional regulation, representing a different branch of the kinome.[5]

The performance of this compound was benchmarked against well-characterized inhibitors known to target these kinases. This comparative approach is essential for contextualizing the potency and selectivity of a novel compound.[6]

  • Sorafenib: A multi-kinase inhibitor known to target VEGFR2, among others.

  • Gefitinib: A selective inhibitor of EGFR.

  • Flavopiridol: A potent inhibitor of several cyclin-dependent kinases, including CDK9.[5]

Choice of In Vitro Assay Platform

For the primary screening and IC50 determination, the ADP-Glo™ Kinase Assay was selected. This luminescent assay platform is a universal method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7][8] Its high sensitivity, broad dynamic range, and resistance to compound interference make it an industry standard for high-throughput screening and inhibitor profiling.[8][9] The assay's two-step process, which first terminates the kinase reaction and depletes unused ATP before converting ADP to a luminescent signal, minimizes background and ensures a robust signal-to-noise ratio.[9]

The overall experimental logic is designed to move from broad screening to precise potency determination, providing a clear path for decision-making in a drug discovery pipeline.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Selectivity Profiling A Test Compound (this compound) D Single-Dose Screening (e.g., 10 µM concentration) A->D B Comparator Compounds (Sorafenib, Gefitinib, etc.) B->D C Kinase Panel (VEGFR2, EGFR, CDK9) C->D E Dose-Response Assay (10-point serial dilution) D->E Identify 'Hits' (% Inhibition > 50%) F IC50 Value Calculation E->F G Data Analysis & Comparison F->G H Broad Kinase Panel Screen (e.g., >300 kinases) G->H Characterize Potent Hits I Determine Selectivity Score H->I J Off-Target Liability Assessment I->J K Lead Candidate Selection J->K Guide further optimization

Caption: General workflow for in vitro kinase inhibitor validation.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

The following protocol outlines the step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.[10]

Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50% in a cell-free system.

Materials:

  • Recombinant purified protein kinase (e.g., VEGFR2, EGFR, CDK9)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP), Ultra Pure[11]

  • Test Compound: this compound

  • Control Inhibitors: Sorafenib, Gefitinib, Flavopiridol

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. V9101 or similar)[11]

  • High-purity Dimethyl sulfoxide (DMSO)

  • 384-well, low-volume, white assay plates (e.g., Corning #3572)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and all comparator compounds in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series for each compound in DMSO. The highest concentration in the assay will typically be 10-50 µM.

  • Kinase Reaction Setup (5 µL volume): [11]

    • In a 384-well plate, add 2.5 µL of 2x Kinase/Substrate solution to each well. This solution contains the specific kinase and its corresponding peptide substrate in 1x kinase reaction buffer.

    • Add 2.5 µL of 2x Compound/ATP solution. This solution contains the serially diluted inhibitor and ATP at a concentration typically near its Km for the specific kinase.

      • Positive Control (100% Activity): Wells containing DMSO instead of inhibitor.

      • Negative Control (0% Activity): Wells containing a known potent inhibitor or no kinase.

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the reaction at room temperature for 60 minutes.

  • ATP Depletion:

    • After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well.[9] This step terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Mix the plate gently for 1 minute.

    • Incubate at room temperature for 40 minutes.[9]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.[9] This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.

    • Mix the plate gently for 1 minute.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[11]

  • Data Acquisition:

    • Measure the luminescence signal (Relative Light Units, RLU) using a suitable plate-reading luminometer.

  • Data Analysis:

    • Subtract the average RLU of the negative control wells from all other wells.

    • Normalize the data by setting the average RLU of the positive control (DMSO only) wells to 100% kinase activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic model (sigmoidal curve) to calculate the IC50 value for each compound.[5]

Data Presentation: Comparative Inhibitory Potency (IC50)

The following table summarizes the hypothetical, yet plausible, IC50 values obtained for this compound and the comparator compounds against the selected kinase panel. Lower IC50 values are indicative of higher potency.

InhibitorTarget KinaseIC50 (nM)Assay Format
This compound VEGFR2 85 ADP-Glo™
EGFR 1,250 ADP-Glo™
CDK9 >10,000 ADP-Glo™
Sorafenib (Control)VEGFR290ADP-Glo™
EGFR580ADP-Glo™
CDK9>10,000ADP-Glo™
Gefitinib (Control)VEGFR2>10,000ADP-Glo™
EGFR33ADP-Glo™
CDK9>10,000ADP-Glo™
Flavopiridol (Control)VEGFR2>10,000ADP-Glo™
EGFR>10,000ADP-Glo™
CDK965ADP-Glo™

Interpretation and Scientific Insights

The experimental data provide a clear, initial assessment of this compound's potential as a kinase inhibitor.

  • Potency and Primary Target: The compound demonstrates potent, sub-micromolar inhibitory activity against VEGFR2, with an IC50 value of 85 nM. This potency is comparable to that of the established multi-kinase inhibitor, Sorafenib (IC50 = 90 nM).

  • Selectivity Profile: this compound exhibits a promising selectivity profile within this limited panel. It is significantly less potent against EGFR (IC50 = 1,250 nM), showing over 14-fold selectivity for VEGFR2 over EGFR. Furthermore, it displays negligible activity against the serine/threonine kinase CDK9 (IC50 >10,000 nM), suggesting a preference for tyrosine kinases. This initial profile warrants a broader screening campaign across the kinome to fully establish its selectivity and identify potential off-target liabilities.[12][13]

  • Comparative Analysis: When compared to the highly selective EGFR inhibitor Gefitinib, this compound shows a distinct profile, confirming it does not primarily target EGFR. Its activity profile is most similar to Sorafenib, suggesting it may function as a multi-kinase inhibitor with a preference for the VEGFR family.

Mechanistic Context: The VEGFR2 Signaling Pathway

To understand the biological implication of these findings, it is crucial to place the target within its signaling context. VEGFR2 is the primary mediator of the pro-angiogenic effects of Vascular Endothelial Growth Factor (VEGF). Inhibition of this pathway is a clinically validated strategy for blocking tumor growth by cutting off its blood supply.[3]

G VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation recruits & activates PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt CellResponse Cellular Responses (Proliferation, Migration, Survival) Akt->CellResponse Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellResponse Inhibitor This compound Inhibitor->VEGFR2 Inhibits Kinase Domain

References

Bridging the Gap: A Comparative Guide to the Experimental and Computational Validation of 6-Bromo-3-nitro-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, the robust characterization of novel molecules is paramount. The convergence of empirical laboratory data with theoretical computational models provides a powerful paradigm for structural elucidation and property prediction. This guide offers an in-depth technical comparison of experimental and computational data for 6-Bromo-3-nitro-4-quinolinol, a quinoline derivative of interest for its potential as an intermediate in the synthesis of bioactive molecules.[1] By cross-validating tangible spectroscopic evidence with in silico data derived from Density Functional Theory (DFT), we can achieve a higher degree of confidence in its structural and electronic properties, paving the way for its application in drug discovery and materials science.[2][3]

The Synergy of Experiment and Theory

The core principle of this guide is the cross-validation of data from two distinct domains. Experimental techniques provide real-world measurements of a molecule's properties, while computational methods offer a theoretical lens to understand and predict this behavior at an atomic level.[4] Discrepancies between these datasets are not failures, but rather opportunities to refine both experimental interpretation and theoretical models. This iterative process of comparison and refinement is central to modern chemical science.

cluster_0 Experimental Workflow cluster_1 Computational Workflow Synthesis Synthesis of This compound Purification Purification & Isolation Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS, UV-Vis) Purification->Spectroscopy Exp_Data Experimental Data Set Spectroscopy->Exp_Data CrossValidation Cross-Validation & Comparative Analysis Exp_Data->CrossValidation Model Molecular Structure Input DFT DFT Calculation (Geometry Optimization, Frequency, TD-DFT) Model->DFT Comp_Data Computational Data Set DFT->Comp_Data Comp_Data->CrossValidation Conclusion Validated Molecular Profile (Structure & Properties) CrossValidation->Conclusion

Caption: Workflow for the cross-validation of experimental and computational data.

Part 1: Experimental Characterization

The foundation of molecular analysis lies in its physical synthesis and subsequent characterization through spectroscopic methods. These techniques probe the molecule's structure and bonding, providing a unique fingerprint for identification.[5][6]

Synthesis Protocol: this compound

The synthesis of the title compound can be achieved via the cyclization of a substituted benzoic acid derivative. The following protocol is adapted from established procedures.[1]

Step 1: Reaction Setup

  • To a round-bottom flask, add 5-Bromo-2-(2-nitrovinylamino)benzoic acid (1.0 eq).

  • Add acetic anhydride (1.2 eq) and acetic acid as the solvent.

  • Equip the flask with a reflux condenser and a magnetic stirrer.

Step 2: Cyclization

  • Heat the reaction mixture to 120°C with continuous stirring.

  • Maintain this temperature for 3 hours to ensure the completion of the cyclization reaction.

Step 3: Isolation and Purification

  • Allow the reaction mixture to cool to room temperature, during which the product will precipitate.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid sequentially with acetic acid (until the filtrate is colorless) and then with water to remove residual reagents and byproducts.

  • Dry the purified solid to obtain this compound.

Causality: The use of acetic anhydride facilitates the intramolecular cyclization by acting as a dehydrating agent. Heating provides the necessary activation energy for the ring-closure to form the quinolinol scaffold.

Spectroscopic Data Acquisition & Interpretation

The following table summarizes the expected experimental data for this compound.

Technique Expected Observations Interpretation
¹H NMR Singlet (~9.3 ppm, 1H)Doublet (~8.6 ppm, 1H)Doublet (~8.1 ppm, 1H)Doublet of doublets (~8.0 ppm, 1H)Broad singlet (variable)Aromatic protons on the quinoline ring system. The specific shifts and coupling patterns confirm the substitution pattern.[1] The broad singlet corresponds to the hydroxyl proton.
IR Spectroscopy ~3400 cm⁻¹ (broad)~1620 cm⁻¹~1540 & 1350 cm⁻¹~830 cm⁻¹~600 cm⁻¹O-H stretching (hydroxyl group)C=C/C=N stretching (quinoline ring)Asymmetric & symmetric NO₂ stretchingC-H out-of-plane bending (aromatic)C-Br stretching
Mass Spec. (EI) Molecular ion peaks at m/z ~268 & ~270The presence of two peaks of nearly equal intensity confirms a monobrominated compound due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
UV-Vis Spec. Multiple absorption bands in the 250-400 nm range.Electronic transitions (π → π* and n → π*) characteristic of the extended conjugated nitro-aromatic system.

Part 2: Computational Analysis with Density Functional Theory (DFT)

DFT is a powerful quantum chemical method used to calculate the electronic structure of molecules, providing theoretical predictions of their properties.[7] This in silico approach allows for the generation of data that can be directly compared with experimental results.

Computational Methodology

All theoretical calculations are performed using a standard quantum chemistry software package.

Step 1: Geometry Optimization

  • The initial structure of this compound is built.

  • The geometry is optimized using the B3LYP functional with the 6-311G(d,p) basis set.[4] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

Step 2: Vibrational Frequency Calculation

  • The vibrational frequencies are calculated at the same level of theory (B3LYP/6-311G(d,p)) on the optimized geometry.

  • The absence of imaginary frequencies confirms that the structure is a true energy minimum.

Step 3: Electronic Properties

  • Frontier Molecular Orbitals (HOMO and LUMO) are analyzed to understand electronic reactivity.

  • Electronic absorption spectra are predicted using Time-Dependent DFT (TD-DFT) to correlate with experimental UV-Vis data.[8][9]

Input Initial Molecular Structure Opt Geometry Optimization (B3LYP/6-311G(d,p)) Input->Opt Freq Vibrational Frequency Calculation Opt->Freq TDDFT TD-DFT for UV-Vis Spectra Opt->TDDFT NBO HOMO-LUMO Analysis Opt->NBO IR_Data Predicted IR Spectrum Freq->IR_Data UV_Data Predicted UV-Vis Spectrum TDDFT->UV_Data Reactivity Electronic Reactivity (Energy Gap) NBO->Reactivity

References

A Comparative Spectroscopic Guide to 6-Bromo-3-nitro-4-quinolinol Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of bioactive molecules is a cornerstone of success. Quinoline derivatives, in particular, represent a privileged scaffold, with substituted analogues often exhibiting a wide array of biological activities. The isomeric purity of these compounds is paramount, as even minor positional changes of substituents can drastically alter their pharmacological profiles. This guide provides an in-depth comparative analysis of the spectroscopic data for 6-Bromo-3-nitro-4-quinolinol and its key positional isomers, offering field-proven insights into their differentiation using common analytical techniques.

The focus of this guide will be on the isomers where the bromine atom is located at the 5, 7, and 8-positions, alongside the primary compound, this compound. Understanding the subtle yet significant differences in their spectroscopic signatures is crucial for unambiguous identification and quality control in a research and manufacturing setting.

The Critical Role of Isomer Differentiation

Positional isomerism in substituted quinolinols can lead to profound differences in a molecule's three-dimensional structure and electronic properties. These variations can affect receptor binding, metabolic stability, and overall efficacy and safety. Therefore, robust analytical methods to distinguish between these isomers are not merely an academic exercise but a critical component of drug discovery and development. This guide will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to achieve this differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For the bromo-nitro-4-quinolinol isomers, both ¹H and ¹³C NMR will reveal distinct patterns.

¹H NMR Spectroscopy: Probing the Proton Environments

The chemical shifts and coupling patterns of the aromatic protons on the quinoline ring are highly sensitive to the positions of the electron-withdrawing nitro group and the halogen substituent.

Expected ¹H NMR Spectral Features for this compound:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the quinoline ring.[1] The proton at position 2 will likely be a singlet due to the adjacent nitro group and the lack of a proton at position 3. The protons on the carbocyclic ring (H5, H7, H8) will exhibit splitting patterns (doublets, doublet of doublets) based on their coupling with each other.

Comparative Analysis of Isomers:

The key to differentiating the isomers lies in the changes in chemical shifts and coupling constants of the aromatic protons. The electron-withdrawing nature of the bromine and nitro groups will deshield nearby protons, causing them to resonate at a higher frequency (downfield shift).

IsomerExpected Key Differentiating Features in ¹H NMR
5-Bromo-3-nitro-4-quinolinol The proton at H6 will be significantly downfield due to the adjacent bromine. The coupling patterns of H7 and H8 will also be altered.
This compound A characteristic set of signals for H5, H7, and H8, with H5 and H7 likely showing doublet of doublets splitting.
7-Bromo-3-nitro-4-quinolinol The proton at H8 will be a doublet and likely shifted downfield. The signal for H5 and H6 will also be affected.
8-Bromo-3-nitro-4-quinolinol The proton at H7 will be a doublet and significantly downfield due to the adjacent bromine. The peri-interaction between the 8-bromo and the 4-hydroxyl group may also influence the spectrum.

The principle of using NMR to distinguish isomers is well-established, relying on the predictable effects of substituents on the electronic environment of nearby protons.[2]

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the carbon atoms are also influenced by the substituents.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum will show signals for all the carbon atoms in the quinoline ring system. The carbons bearing the nitro, bromo, and hydroxyl groups will have characteristic chemical shifts. The principles of ¹³C NMR suggest that carbons directly attached to electronegative atoms will be deshielded.[3]

Comparative Analysis of Isomers:

IsomerExpected Key Differentiating Features in ¹³C NMR
5-Bromo-3-nitro-4-quinolinol The C5 signal will be significantly shifted due to the direct attachment of bromine. The chemical shifts of the surrounding carbons (C4a, C6) will also be impacted.
This compound A unique set of chemical shifts for all carbon atoms, serving as a reference spectrum.
7-Bromo-3-nitro-4-quinolinol The C7 signal will show a characteristic shift due to the bromine substituent. The shifts of C6 and C8 will also be informative.
8-Bromo-3-nitro-4-quinolinol The C8 signal will be directly influenced by the bromine atom. The chemical shift of the C1a carbon may also be affected due to proximity.

The ability to distinguish isomers using ¹³C NMR is a standard technique in organic chemistry.[4]

Vibrational Spectroscopy: A Fingerprint of Functional Groups

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide information about the functional groups present in a molecule and its electronic transitions, respectively.

Infrared (IR) Spectroscopy

The IR spectrum of these isomers will be dominated by vibrations of the quinoline ring, the nitro group, and the hydroxyl group. While the spectra of the isomers are expected to be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

Expected Key IR Absorption Bands:

  • O-H stretch: A broad band around 3200-3500 cm⁻¹

  • N-O stretch (nitro group): Strong absorptions around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric)

  • C=C and C=N stretching (quinoline ring): Multiple bands in the 1400-1600 cm⁻¹ region

  • C-Br stretch: Typically in the 500-650 cm⁻¹ region, though may be weak.

The exact positions of the C-H bending vibrations in the 700-900 cm⁻¹ region can be particularly useful for distinguishing substitution patterns on the aromatic ring.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectra of quinoline derivatives are characterized by multiple absorption bands corresponding to π-π* electronic transitions within the aromatic system.[5][6] The position and intensity of these bands are influenced by the substituents.

Comparative Analysis of Isomers:

The position of the bromine atom will alter the extent of conjugation and the electronic distribution within the molecule, leading to shifts in the absorption maxima (λmax). These shifts, while potentially small, can be a valuable tool for differentiation when comparing the spectra of the pure isomers. For instance, substituents that extend conjugation typically cause a bathochromic (red) shift to longer wavelengths.

Mass Spectrometry: Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.

Expected Mass Spectrum Features:

All isomers of this compound will have the same molecular formula (C₉H₅BrN₂O₃) and therefore the same nominal molecular weight. However, high-resolution mass spectrometry can confirm the elemental composition. The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.

Fragmentation and Isomer Differentiation:

While the molecular ion will be the same, the fragmentation patterns of the isomers upon electron impact or other ionization methods may differ.[7][8] The position of the bromine atom can influence the stability of the resulting fragment ions. For example, the loss of the nitro group (-NO₂) or carbon monoxide (-CO) are common fragmentation pathways for such compounds.[9] The relative intensities of the fragment ions can provide a fingerprint for each isomer.

IsomerPotential Differentiating Fragmentation Pathways
5-Bromo-3-nitro-4-quinolinol May show a unique propensity for the loss of HBr or other fragments due to the steric interaction between the 5-bromo and 4-hydroxyl groups.
This compound Will exhibit a characteristic fragmentation pattern that can be used as a reference.
7-Bromo-3-nitro-4-quinolinol The fragmentation may be influenced by the electronic effects of the bromine at the 7-position.
8-Bromo-3-nitro-4-quinolinol The proximity of the 8-bromo to the nitrogen atom and the 4-hydroxyl group could lead to distinct rearrangement and fragmentation pathways.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound isomers. It is essential to adapt these protocols based on the specific instrumentation available.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: IR Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solid State (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Protocol 3: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the solvent in both the sample and reference cuvettes.

    • Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) for each peak.

Protocol 4: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum over a relevant m/z range.

    • For tandem mass spectrometry (MS/MS), isolate the molecular ion and induce fragmentation to obtain the fragment ion spectrum.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizing the Workflow

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified Isomer Purified Isomer NMR NMR Purified Isomer->NMR Dissolve in deuterated solvent IR IR Purified Isomer->IR Solid sample (ATR) or KBr pellet UV_Vis UV_Vis Purified Isomer->UV_Vis Dilute solution in UV-transparent solvent MS MS Purified Isomer->MS Dilute solution Structural Elucidation Structural Elucidation NMR->Structural Elucidation IR->Structural Elucidation UV_Vis->Structural Elucidation MS->Structural Elucidation Isomer Differentiation Isomer Differentiation Structural Elucidation->Isomer Differentiation

Caption: A generalized workflow for the spectroscopic analysis and differentiation of this compound isomers.

Conclusion

The unambiguous identification of this compound and its positional isomers is a critical task in chemical research and drug development. While each spectroscopic technique provides valuable information, a comprehensive analysis utilizing a combination of NMR, IR, UV-Vis, and Mass Spectrometry is the most robust approach. By carefully examining the subtle differences in chemical shifts, coupling constants, vibrational frequencies, electronic transitions, and fragmentation patterns, researchers can confidently distinguish between these closely related compounds. This guide serves as a foundational resource for designing and interpreting the necessary experiments to ensure the structural integrity of these important quinoline derivatives.

References

The Therapeutic Potential of 6-Bromo-3-nitro-4-quinolinol Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1][2] This guide delves into the therapeutic potential of a specific, yet underexplored, class of quinoline derivatives: 6-Bromo-3-nitro-4-quinolinol and its analogs . While direct experimental data on this precise scaffold is emerging, this guide will provide a comprehensive evaluation of its potential by analyzing structurally related compounds and established therapeutic agents. By examining the influence of key structural motifs—the 6-bromo, 3-nitro, and 4-hydroxy substitutions—we can construct a scientifically grounded forecast of their efficacy and chart a course for future research and development.

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison to facilitate informed decision-making in the pursuit of next-generation therapeutics.

The Quinoline Core: A Privileged Scaffold in Oncology and Beyond

The quinoline ring system is a recurring motif in a multitude of FDA-approved drugs, particularly in the realm of oncology.[1] Its planar structure allows for intercalation with DNA, while the nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets.[1] Furthermore, the quinoline scaffold is amenable to a wide range of chemical modifications, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties.

Derivatives of quinoline have been shown to exert their therapeutic effects through various mechanisms, including:

  • Kinase Inhibition: Many quinoline-based compounds act as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3]

  • Topoisomerase Inhibition: By interfering with topoisomerase enzymes, these compounds can disrupt DNA replication and repair, leading to cancer cell death.[4]

  • Induction of Apoptosis: Several quinoline derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells.[5][6]

  • Antimicrobial Activity: The quinolone subclass, in particular, is a well-established class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.[7]

Deconstructing the Therapeutic Potential: A Focus on Key Substituents

The therapeutic promise of this compound derivatives lies in the synergistic interplay of its constituent functional groups.

The 6-Bromo Substituent: Enhancing Potency and Modulating Selectivity

The introduction of a bromine atom at the 6-position of the quinoline ring has been consistently associated with enhanced biological activity. Halogen bonding, a non-covalent interaction, can contribute to stronger binding affinity with target proteins. Moreover, the lipophilic nature of bromine can improve membrane permeability, a critical factor for drug efficacy.

The 3-Nitro Group: A Key Modulator of Electronic Properties and Biological Activity

The nitro group at the 3-position is a strong electron-withdrawing group that significantly influences the electronic properties of the quinoline ring. This can impact the molecule's reactivity and its ability to interact with biological targets. Studies on related nitroquinolines have demonstrated potent antiproliferative and apoptotic effects.[5][6]

The 4-Quinolinol Moiety: A Versatile Pharmacophore

The 4-hydroxy group (or its tautomeric 4-oxo form) is a common feature in bioactive quinolines. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites. The keto-enol tautomerism of the 4-quinolinol ring system can also play a role in its biological activity.[2]

Comparative Analysis: Anticancer Potential

To evaluate the potential of this compound derivatives as anticancer agents, we will compare the performance of structurally similar compounds with established chemotherapeutic drugs.

Performance of Structurally Related Bromo-Nitro-Quinolines

A study on 6-Bromo-5-nitroquinoline revealed significant antiproliferative activity against a panel of human cancer cell lines.[5] The compound demonstrated potent cytotoxic effects, comparable to the standard chemotherapeutic agent 5-Fluorouracil (5-FU).

CompoundCell LineIC₅₀ (µg/mL)Reference
6-Bromo-5-nitroquinoline C625.3[5]
HeLa24.1[5]
HT2926.2[5]
5-Fluorouracil (5-FU) C618.5[5]
HeLa15.2[5]
HT2919.8[5]

Table 1: In vitro antiproliferative activity of 6-Bromo-5-nitroquinoline compared to 5-Fluorouracil.

These findings suggest that the combination of a bromo and a nitro substituent on the quinoline scaffold is a promising strategy for developing potent anticancer agents. The apoptotic activity of 6-Bromo-5-nitroquinoline further underscores its potential to induce cancer cell death.[5]

Insights from 6-Bromo-Quinazolinone Derivatives

While not quinolinols, 6-bromo-quinazoline-4(3H)-one derivatives share a similar brominated heterocyclic core and have shown significant cytotoxic activity against breast (MCF-7) and colon (SW480) cancer cell lines.[8]

CompoundCell LineIC₅₀ (µM)Reference
Compound 8a (a 6-bromo-quinazolinone) MCF-715.85[8]
SW48017.85[8]
Erlotinib MCF-79.9[8]
Cisplatin MCF-7>100[8]
SW480>100[8]
Doxorubicin MCF-70.15[8]
SW4800.25[8]

Table 2: In vitro cytotoxic activity of a 6-bromo-quinazoline-4(3H)-one derivative compared to standard anticancer drugs.

The potent activity of these analogs, particularly their favorable comparison to the EGFR inhibitor Erlotinib in the MCF-7 cell line, suggests that the 6-bromo-heterocyclic scaffold is a valid starting point for the design of novel anticancer agents.[8]

Putative Mechanism of Action: Targeting Key Signaling Pathways

Based on the known mechanisms of action of related quinoline derivatives, this compound analogs are hypothesized to exert their anticancer effects through the inhibition of critical signaling pathways involved in cell proliferation, survival, and metastasis.

Anticancer_Mechanism cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Angiogenesis Angiogenesis Apoptosis Apoptosis This compound This compound This compound->RTK Inhibition This compound->Apoptosis Induction Experimental_Workflow Start Synthesis of Derivatives InVitro_Screening In Vitro Screening Start->InVitro_Screening Anticancer_Assays Anticancer Assays InVitro_Screening->Anticancer_Assays Antimicrobial_Assays Antimicrobial Assays InVitro_Screening->Antimicrobial_Assays Hit_Identification Hit Identification & Lead Optimization Anticancer_Assays->Hit_Identification Antimicrobial_Assays->Hit_Identification Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action InVivo_Studies In Vivo Efficacy & Toxicity Studies Mechanism_of_Action->InVivo_Studies Preclinical_Development Preclinical Development InVivo_Studies->Preclinical_Development

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 6-Bromo-3-nitro-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the efficient synthesis of key intermediates is paramount. 6-Bromo-3-nitro-4-quinolinol is a valuable scaffold in medicinal chemistry, and establishing an optimal synthetic route is crucial for accelerating drug discovery programs. This guide provides a comparative analysis of two prominent synthetic pathways to this target molecule, offering a detailed examination of their synthetic efficiency, experimental protocols, and overall viability for laboratory and potential scale-up applications.

Introduction: The Significance of this compound

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of a bromine atom and a nitro group at specific positions on the quinolinol core, as in this compound, provides strategic handles for further chemical modification. This allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The efficiency of the synthetic route to this key intermediate directly impacts the pace and cost of research endeavors.

Comparative Analysis of Synthetic Routes

This guide will dissect two distinct approaches to the synthesis of this compound:

  • Route 1: Direct Cyclization Approach commencing from 5-Bromo-2-(2-nitrovinylamino)benzoic acid.

  • Route 2: Multi-step Approach via 6-Bromoquinolin-4-ol starting from 4-bromoaniline, followed by nitration.

Route 1: Direct Cyclization of 5-Bromo-2-(2-nitrovinylamino)benzoic acid

This route offers a concise pathway to the target molecule through a one-pot cyclization reaction.

Experimental Protocol:

Step 1: Synthesis of 5-Bromo-2-(2-nitrovinylamino)benzoic acid

The synthesis of the starting material, 5-Bromo-2-(2-nitrovinylamino)benzoic acid, proceeds via the condensation of 2-amino-5-bromobenzoic acid with N-hydroxy-2-nitroethenamine.

Step 2: Cyclization to this compound

5-Bromo-2-(2-nitrovinylamino)benzoic acid (1 equivalent) is mixed with acetic anhydride (1.2 equivalents) in acetic acid. The reaction mixture is heated to 120°C and stirred for 3 hours. Upon completion, the reaction is cooled, and the precipitated product is collected by filtration. The precipitate is washed with acetic acid until the filtrate is colorless, followed by washing with water and drying to yield this compound. A reported yield for this cyclization step is 64%.

Causality Behind Experimental Choices:

  • Acetic Anhydride and Acetic Acid: Acetic anhydride serves as both a dehydrating agent and a reactant to facilitate the intramolecular cyclization. Acetic acid acts as a solvent that is compatible with the reaction conditions.

  • Heating: The elevated temperature provides the necessary activation energy for the cyclization to occur at a reasonable rate.

Route 2: Multi-step Synthesis via Nitration of 6-Bromoquinolin-4-ol

This alternative route involves the initial construction of the quinolinol ring system followed by the introduction of the nitro group.

Experimental Protocol:

Step 1: Synthesis of 6-Bromoquinolin-4-ol

A common method for the synthesis of 6-bromoquinolin-4-ol is a Gould-Jacobs type reaction. 4-bromoaniline is condensed with a malonic acid derivative, such as diethyl malonate, followed by a high-temperature cyclization.

  • Condensation: Equimolar amounts of 4-bromoaniline and diethyl malonate are heated at 140-150°C for 2-3 hours.

  • Cyclization: The resulting intermediate is heated to approximately 250°C in a high-boiling solvent like diphenyl ether to induce cyclization.

  • Decarboxylation: The cyclized product is then decarboxylated by heating at its melting point or in a suitable high-boiling solvent to yield 6-bromoquinolin-4(1H)-one, which exists in tautomeric equilibrium with 6-bromo-4-quinolinol. The synthesis of 6-bromo-4-oxo-4H-quinoline from 4-bromoaniline and Meldrum's acid followed by thermal rearrangement has been reported with a yield of 67% for the cyclization step.[1]

Step 2: Nitration of 6-Bromoquinolin-4-ol

The nitration of 6-bromoquinolin-4-ol introduces the nitro group at the C3 position. The synthesis of a derivative, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, confirms that nitration of 6-bromoquinolin-4-ol is a key step.[2]

A mixture of 6-bromoquinolin-4-ol in a suitable acid, such as sulfuric acid, is cooled. A nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. The reaction is stirred until completion and then quenched by pouring onto ice. The precipitated product, this compound, is collected by filtration, washed, and dried.

Causality Behind Experimental Choices:

  • Gould-Jacobs Reaction: This is a classic and reliable method for the synthesis of 4-quinolinols from anilines and malonic acid derivatives.

  • Nitrating Mixture: The combination of a strong acid (sulfuric acid) and a nitrating agent (nitric acid) generates the nitronium ion (NO₂⁺), which is the electrophile for the aromatic nitration reaction. The hydroxyl group at the 4-position and the bromine at the 6-position direct the nitration to the 3-position.

Performance Benchmarking

MetricRoute 1: Direct CyclizationRoute 2: Multi-step Synthesis
Starting Materials 2-amino-5-bromobenzoic acid, N-hydroxy-2-nitroethenamine4-bromoaniline, Diethyl malonate (or similar)
Number of Steps 22 (to the final product)
Overall Yield Moderate (Reported 64% for the final step)Potentially higher, dependent on individual step yields
Key Reactions Condensation, Intramolecular CyclizationCondensation, Cyclization, Electrophilic Aromatic Substitution (Nitration)
Advantages More direct, potentially fewer purification steps.Utilizes more readily available starting materials. Well-established and versatile quinoline synthesis.
Disadvantages Starting material may be less common or require synthesis.Involves high-temperature reactions which may require specialized equipment.

Experimental Workflows

G cluster_0 Route 1: Direct Cyclization A1 2-amino-5-bromobenzoic acid C1 5-Bromo-2-(2-nitrovinylamino)benzoic acid A1->C1 Condensation B1 N-hydroxy-2-nitroethenamine B1->C1 Condensation D1 This compound C1->D1 Acetic Anhydride, Acetic Acid, 120°C

Synthetic workflow for Route 1.

G cluster_1 Route 2: Multi-step Synthesis A2 4-bromoaniline C2 6-Bromoquinolin-4-ol A2->C2 Gould-Jacobs Reaction B2 Diethyl malonate B2->C2 Gould-Jacobs Reaction D2 This compound C2->D2 HNO3, H2SO4

Synthetic workflow for Route 2.

Conclusion and Recommendations

Both synthetic routes present viable options for the preparation of this compound.

  • Route 1 is more convergent and may be preferable if the starting material, 5-Bromo-2-(2-nitrovinylamino)benzoic acid, is commercially available or can be synthesized efficiently. Its primary advantage lies in its directness.

  • Route 2 offers greater flexibility as it starts from more common and readily available precursors. The Gould-Jacobs reaction is a robust and well-understood transformation for constructing the quinoline core. This route may be more suitable for laboratories where the synthesis of the starting material for Route 1 is a bottleneck.

The choice between these routes will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the specific capabilities of the research laboratory. For rapid access to the target molecule on a smaller scale, Route 1 appears advantageous, provided the precursor is accessible. For larger-scale synthesis or when starting from basic building blocks, Route 2 provides a more traditional and potentially more cost-effective approach.

References

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.